molecular formula C7H8IN B1173514 apilacum CAS No. 12678-43-2

apilacum

Cat. No.: B1173514
CAS No.: 12678-43-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apilacum, also known as this compound, is a useful research compound. Its molecular formula is C7H8IN. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12678-43-2

Molecular Formula

C7H8IN

Synonyms

apilacum

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition Analysis of Apilacum (Royal Jelly)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition of apilacum, more commonly known as royal jelly. It details the core components, their quantitative analysis, and the experimental protocols utilized for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this complex biological substance.

Core Chemical Composition of Royal Jelly

Royal jelly is a multifaceted substance secreted by honeybees, comprising a mixture of water, proteins, sugars, lipids, vitamins, and minerals.[1][2][3][4] Its composition can fluctuate based on factors such as the geographical location of the apiary, the season, and the specific honeybee species.[1][5]

The fundamental components of fresh royal jelly are present in the following approximate concentrations:

ComponentConcentration (%)References
Water60 - 78%[1][2][6][7]
Proteins9 - 18%[1][2][7]
Carbohydrates7 - 18%[1][2][6]
Lipids3 - 8%[1][2][6]
Mineral Salts0.8 - 3%[1][3]

Proteins constitute a significant portion of the dry weight of royal jelly, with the Major Royal Jelly Proteins (MRJPs) being the most abundant, accounting for 80-90% of the total protein content.[2][8] Nine distinct MRJPs (MRJP1-9) have been identified.[9] In addition to MRJPs, royal jelly also contains various enzymes and bioactive peptides such as jelleines, royalisin, and apisimin.[1][10]

Protein ComponentDetailsReferences
Major Royal Jelly Proteins (MRJPs) Family of 9 core proteins (MRJP1-9)[8][9]
MRJP1Most abundant MRJP[9]
ApisiminA 5 kDa protein associated with MRJP1[10]
Bioactive Peptides Jelleines, Royalisin, Apisimin[1][10]
Enzymes Glucose oxidase, Phosphatase, Cholinesterase[1]

The primary carbohydrates in royal jelly are the monosaccharides fructose and glucose, which make up about 90% of the total sugar content.[1] Sucrose is also present in smaller quantities.[1] The analysis of sugar profiles can be an indicator of royal jelly quality and can help detect potential adulteration.[1][5]

CarbohydrateConcentration (% of fresh weight)References
Fructose4.06 - 6.4%[11]
Glucose5.07 - 8.2%[11]
Sucrose0.8 - 3.6%[1][11]
Maltose~0.3%[11]
Trehalose~0.3%[11]

The lipid fraction of royal jelly is unique, primarily composed of short-chain hydroxy fatty acids and dicarboxylic acids.[1] The most prominent and well-studied of these is 10-hydroxy-2-decenoic acid (10-HDA), which is considered a marker of royal jelly quality and is not found in other natural products.[1][5]

Lipid ComponentDetailsReferences
Total Lipids 3-8% of fresh weight[1][2][6]
10-hydroxy-2-decenoic acid (10-HDA) Major and unique fatty acid[1][5][12]
10-hydroxydecanoic acid (10-HDAA)Second most abundant fatty acid[6][12]
Sebacic acidA dicarboxylic acid present[12]
Other fatty acids8-hydroxyoctanoic acid, 3-hydroxydecanoic acid[1][12]

Royal jelly is a source of various B vitamins, with pantothenic acid (B5) and niacin (B3) being the most abundant.[3][4] It also contains a range of essential minerals and trace elements.[1][2]

VitaminConcentration (mg/100g)MineralPresenceReferences
Pantothenic Acid (B5)52.8Potassium (K)Present[1][3][4][13]
Niacin (B3)42.42Sodium (Na)Present[1][2][13]
Riboflavin (B2)PresentCalcium (Ca)Present[1][2][13]
Thiamine (B1)PresentMagnesium (Mg)Present[1][2][13]
Pyridoxine (B6)PresentZinc (Zn)Present[1][2][13]
Folic Acid (B9)PresentIron (Fe)Present[1][2][13]
Biotin (B7)PresentCopper (Cu)Present[1][2][13]
InositolPresentManganese (Mn)Present[1][2][13]
Vitamin CPresentPhosphorus (P)Present[7]
Vitamin EPresent[2][9]

Experimental Protocols for Chemical Analysis

The comprehensive analysis of royal jelly's chemical composition involves a multi-step process, from sample preparation to component-specific analysis.

G General Workflow for Royal Jelly Chemical Analysis cluster_prep Sample Preparation cluster_analysis Component Analysis cluster_data Data Processing & Interpretation start Fresh Royal Jelly Sample homogenize Homogenization start->homogenize lyophilize Lyophilization (for dry weight analysis) homogenize->lyophilize extract Component-Specific Extraction homogenize->extract protein_analysis Protein Analysis (e.g., 2D-PAGE, LC-MS/MS) extract->protein_analysis Protein Fraction lipid_analysis Lipid Analysis (e.g., GC-MS, LC-HRMS) extract->lipid_analysis Lipid Fraction carb_analysis Carbohydrate Analysis (e.g., HPLC-RID) extract->carb_analysis Carbohydrate Fraction vit_min_analysis Vitamin & Mineral Analysis (e.g., HPLC, ICP-MS) extract->vit_min_analysis Aqueous/Ash Fraction data_proc Data Acquisition & Processing protein_analysis->data_proc lipid_analysis->data_proc carb_analysis->data_proc vit_min_analysis->data_proc quant Quantification data_proc->quant qual Qualitative Identification data_proc->qual report Reporting & Interpretation quant->report qual->report G Modulation of Nrf2 and NF-κB Signaling by Royal Jelly cluster_rj Royal Jelly Bioactive Components cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkB NF-κB Pathway (Inflammatory Response) rj Royal Jelly (e.g., 10-HDA, Phenolics) nrf2 Nrf2 Activation rj->nrf2 Activates nfkb_inhibition NF-κB Inhibition rj->nfkb_inhibition Inhibits are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Increased Antioxidant Enzyme Expression (e.g., SOD, CAT, GPx) are->antioxidant_enzymes ros_reduction Reduced Reactive Oxygen Species (ROS) antioxidant_enzymes->ros_reduction pro_inflammatory Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb_inhibition->pro_inflammatory

References

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Apium graveolens Extract

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the term "apilacum" did not yield specific scientific data. The following guide is based on the available in vitro research for extracts of Apium graveolens (celery), a subject for which there is a body of scientific literature and which may be related to the original query.

This technical guide provides a comprehensive overview of the in vitro mechanisms of action attributed to extracts of Apium graveolens. It is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of this natural product. The guide details its cytotoxic and anti-inflammatory properties, summarizing key quantitative data, experimental protocols, and associated signaling pathways.

Cytotoxic and Pro-Apoptotic Effects in Cancer Cell Lines

Extracts from Apium graveolens have demonstrated significant cytotoxic and pro-apoptotic activity in various cancer cell lines. The primary mechanism involves the induction of apoptosis through the activation of key cellular signaling cascades.

The inhibitory effects of Apium graveolens leaf ethanolic extract (AGLEE) and other related compounds have been quantified across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Cell LineCompound/ExtractIC50 ValueReference
HSC-3 (Tongue Cancer)Apium graveolens Leaf Ethanolic Extract (AGLEE)48.29 ± 2.4 μg/mL[1][2]
LNCaP (Prostate Cancer)Ethanolic extract of A. graveolensNot specified (activity observed at 1000-3000 µg/mL)[3]
COLO 205 (Colon Cancer)Apiole derivative (AP-02)16.57 µM[4]
HT-29 (Colon Cancer)Apiole derivative (AP-02)38.45 µM[4]

In human tongue cancer (HSC-3) cells, AGLEE induces apoptosis by activating the caspase-3 and poly(ADP-ribose) polymerase (PARP) pathway.[1][2] Treatment with the extract leads to a concentration-dependent increase in the levels of cleaved-caspase-3 and cleaved-PARP, which are hallmark indicators of apoptosis.[1][2]

AGLEE Apium graveolens Extract (AGLEE) Caspase3 Activation of Caspase-3 AGLEE->Caspase3 PARP Cleavage of PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Fig. 1: AGLEE-induced Caspase-3/PARP apoptotic signaling pathway.

This protocol describes a common method for determining the cytotoxic effects of a plant extract on a cancer cell line.

  • Cell Seeding: Cancer cells (e.g., HSC-3) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and cultured in a suitable medium.

  • Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Apium graveolens extract. A control group receives medium without the extract.

  • Incubation: The plates are incubated for a further 24 to 48 hours.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 1-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

cluster_protocol Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Incubate 24h for attachment A->B C Treat with Apium graveolens extract B->C D Incubate for 24-48h C->D E Add MTT reagent D->E F Incubate 1-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Fig. 2: Workflow for determining cell viability using the MTT assay.

Anti-Inflammatory Mechanism of Action

Extracts of Apium graveolens and its active constituents, such as apiin, exhibit significant anti-inflammatory properties in vitro. These effects are primarily mediated by the downregulation of key inflammatory molecules in macrophage cell lines.

The anti-inflammatory activity is often measured by the inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.

Cell LineCompound/ExtractTargetIC50 ValueReference
J774.A1 (Macrophage)A. graveolens var. dulce ExtractNitrite (NO) Production0.073 mg/mL[5]
J774.A1 (Macrophage)ApiinNitrite (NO) Production0.08 mg/mL[5]
J774.A1 (Macrophage)A. graveolens var. dulce ExtractiNOS Expression0.095 mg/mL[5]
J774.A1 (Macrophage)ApiiniNOS Expression0.049 mg/mL[5]
RAW 264.7 (Macrophage)A. graveolens Aerial Part ExtractNO & PGE₂ ProductionConcentration-dependent reduction[6][7]

In macrophage cell lines like RAW 264.7 and J774.A1, bacterial lipopolysaccharide (LPS) acts as a potent inflammatory stimulus. LPS stimulation triggers signaling pathways that lead to the expression of pro-inflammatory enzymes like iNOS and cyclooxygenase-2 (COX-2). These enzymes, in turn, produce high levels of nitric oxide (NO) and prostaglandins (e.g., PGE₂), which are key mediators of inflammation. Extracts from Apium graveolens intervene by inhibiting the expression of iNOS and COX-2, thereby suppressing the production of NO and PGE₂.[5][6][7]

LPS LPS Stimulation Macrophage Macrophage Cell (e.g., RAW 264.7) LPS->Macrophage iNOS_COX2 ↑ Expression of iNOS & COX-2 Macrophage->iNOS_COX2 NO_PGE2 ↑ Production of NO & PGE₂ iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation Apium Apium graveolens Extract Apium->iNOS_COX2 Inhibits

Fig. 3: Inhibition of LPS-induced inflammatory pathway by A. graveolens.

This protocol outlines the procedure for measuring the inhibitory effect of Apium graveolens extract on NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% antibiotics.[6]

  • Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the Apium graveolens extract for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and stimulate NO production.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Sample Collection: After incubation, the cell culture supernatant is collected from each well.

  • Griess Reaction: An equal volume of Griess reagent is added to the supernatant. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm. The quantity of nitrite is determined by comparison with a sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated control group.

References

Unveiling the Cellular Mechanisms of Apilacum (Royal Jelly): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apilacum, more commonly known in the scientific community as royal jelly, is a complex, protein-rich secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera). Historically used in traditional medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its diverse reported health benefits. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound and its bioactive components. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed insights into its mechanism of action, supported by quantitative data, experimental protocols, and visual pathway diagrams.

The primary bioactive constituents of royal jelly responsible for its pharmacological activities include Major Royal Jelly Proteins (MRJPs), particularly royalactin (MRJP1), and unique fatty acids such as 10-hydroxy-2-decenoic acid (10-HDA). These compounds have been shown to exert anti-inflammatory, antioxidant, neuroprotective, and anti-tumor effects by modulating key cellular signaling cascades. This guide will delve into the specifics of these interactions, providing a foundational understanding for future research and therapeutic development.

Core Cellular Pathways Affected by this compound

This compound has been demonstrated to influence a range of critical signaling pathways involved in cellular regulation, including inflammation, stress response, proliferation, and apoptosis. The following sections detail the impact of this compound on these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound and its components, notably 10-HDA, have been shown to suppress this pathway, thereby exerting potent anti-inflammatory effects.

Mechanism of Action: this compound inhibits the activation of the NF-κB pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the reduced nuclear translocation of the NF-κB p65 subunit.[1] Consequently, the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS), is downregulated.[2][3][4]

Quantitative Data on NF-κB Pathway Modulation:

CompoundCell Line/ModelEffectConcentration/DoseReference
10-HDAWiDr cells81.79% inhibition of TNF-α production3 mM[2]
Royal JellyBV-2 microglial cellsSignificant inhibition of iNOS and COX-2 mRNA and protein expression3 mg/mL[1][3]
Royal JellyBV-2 microglial cellsDose-dependent downregulation of TNF-α, IL-1β, and IL-6 mRNAUp to 3 mg/mL[3]
10-HDAHuman monocyte-derived dendritic cellsInhibition of IL-8, IL-12, and TNF-α production500 µM[5]

Experimental Protocol: Analysis of NF-κB Nuclear Translocation

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of royal jelly for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic fractions are separated using a commercial extraction kit.

  • Western Blotting: Protein concentrations are determined using a BCA assay. Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction). After washing, the membrane is incubated with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The density of the bands is quantified to determine the extent of NF-κB p65 translocation to the nucleus.

Signaling Pathway Diagram:

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS) cluster_inhibition This compound (Royal Jelly) cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkB IkB IKK->IkB Phosphorylates IkB_p Phosphorylated IkB IKK->IkB_p NFkB NFkB IkB->NFkB Inhibits NFkB_nucleus NF-kB (p65/p50) NFkB->NFkB_nucleus Translocates to Nucleus Proteasome Proteasome IkB_p->Proteasome Degradation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Pro_inflammatory_Genes Binds to DNA

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK, p38, and ERK subfamilies, is crucial for regulating cellular processes like inflammation, stress response, and apoptosis. This compound has been shown to modulate MAPK signaling.

Mechanism of Action: Royal jelly can suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli like LPS.[1] This inhibition contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory mediators. The modulation of the ERK pathway by royal jelly has also been implicated in its neuroprotective effects.[6]

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

  • Cell Lysis: Following treatment with royal jelly and/or a stimulus (e.g., LPS), cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel. After electrophoresis, proteins are transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated overnight with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.

  • Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL substrate. The ratio of phosphorylated to total protein is calculated to assess the activation state of the MAPK pathway.

Signaling Pathway Diagram:

MAPK_Pathway cluster_mapk MAPK Cascade Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK This compound This compound p38 p38 This compound->p38 Inhibits JNK JNK This compound->JNK Inhibits MAPKK MAPKK MAPKKK->MAPKK Transcription_Factors_p38 AP-1, etc. p38->Transcription_Factors_p38 Activates Transcription_Factors_JNK c-Jun, etc. JNK->Transcription_Factors_JNK Activates MAPK MAPK MAPKK->MAPK MAPK->p38 MAPK->JNK ERK ERK MAPK->ERK Transcription_Factors_ERK Elk-1, etc. ERK->Transcription_Factors_ERK Activates Cellular_Response_p38 Inflammation, Apoptosis Transcription_Factors_p38->Cellular_Response_p38 Regulates Gene Expression Cellular_Response_JNK Stress Response, Apoptosis Transcription_Factors_JNK->Cellular_Response_JNK Regulates Gene Expression Cellular_Response_ERK Proliferation, Survival Transcription_Factors_ERK->Cellular_Response_ERK Regulates Gene Expression

Caption: Modulation of the MAPK signaling pathways by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is often implicated in cancer.

Mechanism of Action: 10-HDA, a major component of royal jelly, has been shown to downregulate the PI3K/Akt pathway.[2] This inhibitory effect can contribute to the anti-proliferative and pro-apoptotic effects of royal jelly observed in some cancer cell lines. Selenium-rich royal jelly has also been found to inhibit the expression of PI3K and the phosphorylation of Akt.

Experimental Protocol: In Vitro Kinase Assay for PI3K Activity

  • Immunoprecipitation: PI3K is immunoprecipitated from cell lysates using an anti-PI3K antibody.

  • Kinase Reaction: The immunoprecipitated PI3K is incubated with its substrate, phosphatidylinositol (PI), and ATP (often radiolabeled with γ-³²P).

  • Lipid Extraction and Separation: The reaction products (radiolabeled PIP) are extracted and separated by thin-layer chromatography (TLC).

  • Detection: The radiolabeled PIP spots on the TLC plate are visualized by autoradiography and quantified to determine PI3K activity.

Signaling Pathway Diagram:

PI3K_Akt_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds This compound This compound PI3K PI3K This compound->PI3K Inhibits Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits GSK3b GSK3b Akt->GSK3b Inhibits Cell_Growth Cell_Growth mTOR->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis Glycogen_Synthesis Glycogen_Synthesis GSK3b->Glycogen_Synthesis

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the antioxidant response, protecting cells from oxidative stress.

Mechanism of Action: Royal jelly can activate the Nrf2 pathway, leading to an increased expression of antioxidant enzymes.[2] This activation helps to mitigate oxidative damage and contributes to the anti-inflammatory and neuroprotective properties of royal jelly. The activation of Nrf2 by royal jelly can also competitively inhibit the NF-κB pathway, as both transcription factors compete for the coactivator CBP.[2]

Experimental Protocol: Luciferase Reporter Assay for Nrf2 Activity

  • Cell Transfection: Cells are co-transfected with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) and a control plasmid (e.g., Renilla luciferase).

  • Treatment: After transfection, cells are treated with royal jelly or its components.

  • Luciferase Assay: Cell lysates are prepared, and the activities of firefly and Renilla luciferase are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates the activation of the Nrf2 pathway.

Signaling Pathway Diagram:

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces This compound This compound This compound->Keap1_Nrf2 Induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Dissociation Nrf2_nucleus Nrf2_nucleus Nrf2->Nrf2_nucleus Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a role in cell growth and differentiation.

Mechanism of Action: Royalactin (MRJP1), a key protein in royal jelly, is thought to activate the EGFR signaling pathway.[2] This activation is linked to the developmental changes observed in honeybee larvae destined to become queens, including increased body size and ovary development, mediated by downstream effectors like p70 S6 kinase and MAPK.[2] The potential effects of this pathway modulation in mammalian cells are an active area of research.

Experimental Protocol: EGFR Phosphorylation Assay

  • Cell Treatment: Cells expressing EGFR are treated with royalactin or royal jelly.

  • Cell Lysis and Immunoprecipitation: Cells are lysed, and EGFR is immunoprecipitated using an anti-EGFR antibody.

  • Western Blotting: The immunoprecipitated EGFR is analyzed by western blotting using an anti-phosphotyrosine antibody to detect EGFR phosphorylation, indicating its activation.

Signaling Pathway Diagram:

EGFR_Pathway Royalactin Royalactin EGFR Epidermal Growth Factor Receptor (EGFR) Royalactin->EGFR Binds and Activates Ras_Raf_MEK_ERK_Pathway Ras_Raf_MEK_ERK_Pathway EGFR->Ras_Raf_MEK_ERK_Pathway Activates PI3K_Akt_Pathway PI3K_Akt_Pathway EGFR->PI3K_Akt_Pathway Activates Cell_Proliferation Cell_Proliferation Ras_Raf_MEK_ERK_Pathway->Cell_Proliferation Cell_Survival Cell_Survival PI3K_Akt_Pathway->Cell_Survival

Caption: Activation of the EGFR signaling pathway by Royalactin in this compound.

Conclusion and Future Directions

This compound (royal jelly) is a complex natural product with a multitude of bioactive components that modulate several key cellular signaling pathways. Its ability to suppress inflammatory pathways like NF-κB and MAPK, while activating the protective Nrf2 pathway, underscores its therapeutic potential for inflammatory and oxidative stress-related conditions. Furthermore, its influence on the PI3K/Akt and EGFR pathways suggests possible applications in cancer and regenerative medicine, although more research is required to fully understand these effects in human physiology.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. Future research should focus on:

  • Standardization of this compound Extracts: The composition of royal jelly can vary depending on geographical and botanical sources. Standardized extracts are crucial for reproducible research and clinical applications.

  • Clinical Trials: Well-designed clinical trials are needed to validate the preclinical findings and establish safe and effective dosages for various conditions.

  • Bioavailability and Pharmacokinetics: Understanding how the bioactive components of this compound are absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic use.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with conventional drugs could lead to novel combination therapies.

By continuing to unravel the intricate cellular and molecular mechanisms of this compound, the scientific community can unlock its full potential for improving human health.

References

An In-depth Technical Guide to the Antioxidant Properties of Apilacum (Royal Jelly)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apilacum, commonly known as royal jelly (RJ), is a complex, protein-rich secretion from the hypopharyngeal and mandibular glands of worker honeybees. Traditionally recognized for its nutritional and therapeutic properties, extensive research has elucidated its significant antioxidant capabilities. This guide provides a comprehensive overview of the antioxidant properties of royal jelly, focusing on its bioactive components, mechanisms of action, and the experimental methodologies used for its evaluation. Quantitative data from various studies are summarized, and key signaling pathways involved in its antioxidant effects are visualized. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of royal jelly as a natural antioxidant agent.

Bioactive Components with Antioxidant Activity

The antioxidant potential of royal jelly is not attributed to a single compound but rather to the synergistic action of its diverse bioactive constituents. These include a unique combination of proteins, lipids, phenolic compounds, vitamins, and amino acids.

  • Major Royal Jelly Proteins (MRJPs) : This family of proteins, particularly MRJP1, are significant components of royal jelly and have been shown to possess antioxidant properties.

  • 10-Hydroxy-2-Decenoic Acid (10-HDA) : A unique unsaturated fatty acid found exclusively in royal jelly, 10-HDA is a well-established bioactive compound with potent antioxidant and anti-inflammatory effects.

  • Phenolic Compounds : Royal jelly contains a variety of phenolic acids and flavonoids, which are powerful natural antioxidants.[1][2] These compounds contribute to its free radical scavenging and metal-chelating activities. The total phenolic content of royal jelly has been positively correlated with its antioxidant capacity.

  • Vitamins and Amino Acids : Royal jelly is a source of vitamins with antioxidant properties, such as Vitamin C and E. It also contains a rich profile of amino acids, some of which may contribute to its overall antioxidant effect.

Quantitative Antioxidant Capacity

The antioxidant activity of royal jelly has been quantified using various in vitro assays. The results can vary depending on the geographical origin, botanical source of the nectar, and the age of the larvae from which the royal jelly was harvested. The following tables summarize quantitative data from different studies to provide a comparative overview.

Table 1: Free Radical Scavenging Activity of Royal Jelly

AssaySample OriginResultReference
DPPH (2,2-diphenyl-1-picrylhydrazyl) Inhibition Bulgaria10.17 – 39.39%[3]
Bosnia and Herzegovina36.61 – 41.94%[4]
JordanUp to 79.3% at 500 µg/mL[5]
NO (Nitric Oxide) Scavenging Activity (IC50) Mediterranean2.3 – 3.4 mg/mL[2]
H₂O₂ (Hydrogen Peroxide) Scavenging Capacity (IC50) Mediterranean0.2 – 1.5 mg/mL[2]

Table 2: Reducing Power and Total Antioxidant Capacity of Royal Jelly

AssaySample OriginResultReference
FRAP (Ferric Reducing Antioxidant Power) Bulgaria0.44 – 8.49 mM Fe²⁺/g[3]
Bosnia and Herzegovina104.23 – 137.44 µM/g[4]
Total Phenolic Content (TPC) Bulgaria11.66 – 36.73 mg GAE/g[3]
Turkey10.7 ± 0.03 mg GAE/g[6]
Taiwan150 – 219 µg/g[7]

Mechanisms of Antioxidant Action: Signaling Pathways

Royal jelly exerts its antioxidant effects through the modulation of key cellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like components of royal jelly, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxification genes. Royal jelly has been shown to upregulate the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), thereby enhancing the cellular antioxidant defense system.[8][9][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RJ Royal Jelly Components ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex RJ->Keap1_Nrf2 induces dissociation ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GPx) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection & Antioxidant Defense Antioxidant_Genes->Cytoprotection leads to

Caption: Activation of the Nrf2/ARE signaling pathway by royal jelly.
Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and the expression of pro-oxidant enzymes. Chronic activation of NF-κB is associated with increased oxidative stress. Royal jelly and its components, such as 10-HDA, have been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines and reactive oxygen species (ROS).[7][9][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, ROS) RJ Royal Jelly Components IKK IKK Complex Stimuli->IKK activates RJ->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation Inflammatory_Genes Pro-inflammatory & Pro-oxidant Genes NFkB_nuc->Inflammatory_Genes activates transcription Inflammation Inflammation & Oxidative Stress Inflammatory_Genes->Inflammation leads to

Caption: Inhibition of the NF-κB signaling pathway by royal jelly.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for common assays used to evaluate the antioxidant properties of royal jelly.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Royal jelly extract (prepared in a suitable solvent, e.g., methanol or water)

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Procedure:

    • Prepare a series of dilutions of the royal jelly extract.

    • In a microplate or cuvette, add a specific volume of the royal jelly extract dilution (e.g., 100 µL).

    • Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • A blank is prepared with the solvent instead of the sample.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow start Start prep_samples Prepare Royal Jelly Extract Dilutions start->prep_samples add_dpph Add DPPH Solution prep_samples->add_dpph incubate Incubate in Dark (e.g., 30 min) add_dpph->incubate measure_abs Measure Absorbance (e.g., 517 nm) incubate->measure_abs calculate Calculate % Inhibition & IC50 Value measure_abs->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), measured spectrophotometrically.

  • Reagents:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Royal jelly extract

    • Standard solution (e.g., FeSO₄·7H₂O)

  • Procedure:

    • Prepare the FRAP reagent fresh before use and warm it to 37°C.

    • Add a small volume of the royal jelly extract (e.g., 30 µL) to a microplate well.

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 270 µL).

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 593 nm).

    • Prepare a standard curve using known concentrations of the ferrous sulfate solution.

    • The antioxidant capacity is expressed as µmol of Fe²⁺ equivalents per gram of royal jelly (µmol Fe²⁺E/g).

FRAP_Workflow start Start prep_reagent Prepare & Warm FRAP Reagent start->prep_reagent add_sample Add Royal Jelly Extract prep_reagent->add_sample add_reagent Add FRAP Reagent add_sample->add_reagent incubate Incubate at 37°C add_reagent->incubate measure_abs Measure Absorbance (e.g., 593 nm) incubate->measure_abs calculate Calculate FRAP Value (µmol Fe²⁺E/g) measure_abs->calculate end End calculate->end

Caption: Experimental workflow for the FRAP assay.

Conclusion and Future Directions

The research presented in this guide unequivocally demonstrates that this compound, or royal jelly, is a potent source of natural antioxidants. Its complex chemical composition, featuring unique components like MRJPs and 10-HDA alongside a rich profile of phenolic compounds, contributes to its significant free radical scavenging and cellular protective effects. The modulation of key signaling pathways, such as Nrf2 and NF-κB, underscores the multifaceted mechanisms through which royal jelly combats oxidative stress.

For professionals in drug development, royal jelly and its isolated bioactive compounds present a promising avenue for the creation of novel antioxidant therapies and functional foods. Future research should focus on:

  • Standardization of Royal Jelly Preparations: To ensure consistent and reproducible therapeutic effects, the development of standardized extracts with defined concentrations of key bioactive compounds is crucial.

  • In Vivo and Clinical Studies: While in vitro studies provide a strong foundation, more extensive in vivo and human clinical trials are needed to fully elucidate the bioavailability, efficacy, and safety of royal jelly as an antioxidant supplement or therapeutic agent.

  • Synergistic Effects: Investigating the synergistic antioxidant effects of royal jelly in combination with other natural products or conventional drugs could lead to more effective treatment strategies for diseases associated with oxidative stress.

By leveraging the comprehensive data and methodologies outlined in this guide, researchers can further unravel the therapeutic potential of this remarkable natural product.

References

The Anti-Inflammatory Effects of Apilacum (Royal Jelly): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apilacum, commonly known as royal jelly (RJ), is a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera). Traditionally recognized for its nutritional value, a growing body of scientific evidence has elucidated its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research on the anti-inflammatory effects of royal jelly, with a focus on its molecular mechanisms, key bioactive components, and the experimental methodologies used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of royal jelly and its constituents.

Core Bioactive Components and Mechanisms of Action

The anti-inflammatory activity of royal jelly is attributed to a synergistic interplay of its diverse bioactive components. Key constituents include unique fatty acids, most notably 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid (10-HDAA), Major Royal Jelly Proteins (MRJPs), peptides, flavonoids, and polyphenols.[1] These compounds exert their effects through the modulation of critical inflammatory signaling pathways.

The primary mechanism of action involves the attenuation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon inflammatory stimuli, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Royal jelly and its components have been shown to inhibit this translocation, thereby downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2][3]

Furthermore, royal jelly has been demonstrated to suppress the c-Jun N-terminal kinase (JNK) signaling pathway, another critical regulator of inflammatory responses.[2][4] Concurrently, it upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, which in turn helps to mitigate oxidative stress-induced inflammation.[1][2]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from key in vitro and in vivo studies on the anti-inflammatory effects of royal jelly and its principal components.

Table 1: In Vitro Studies on the Anti-Inflammatory Effects of Royal Jelly and its Components

Bioactive CompoundCell LineInflammatory StimulusMeasured MarkersKey FindingsReference
Royal Jelly (RJ)Mouse Peritoneal MacrophagesLipopolysaccharide (LPS) & Interferon-gamma (IFN-γ)TNF-α, IL-1, IL-6Dose-dependent inhibition of pro-inflammatory cytokine production.[5][6]
10-Hydroxy-2-Decenoic Acid (10-HDA)Human Monocyte-Derived Dendritic Cells (Mo-DCs)LPSIL-8, IL-12, TNF-αInhibition of Mo-DC maturation and pro-inflammatory cytokine production at 500 µM.[1]
10-HDAWiDr Human Colon Cancer Cells-TNF-α, IL-1β, IL-8, IL-1ra, NF-κBInhibition of pro-inflammatory cytokine and NF-κB expression in a dose-dependent manner (0.1 to 3 mM).[7][8]
10-HDARAW 264.7 MacrophagesLipoteichoic Acid (LTA)IL-1, IL-6, COX-2, MCP-1Decreased expression of inflammatory genes.[2]
Major Royal Jelly Protein 3 (MRJP3)THP-1 CellsLPSTNF-α, IL-6 mRNAInhibition of pro-inflammatory cytokine mRNA expression.[2]
Enzyme-Treated Royal Jelly (ERJ)MacrophagesLPSTNF-α, IL-1, IL-6, IL-10, IFN-γ, IL-12Decreased levels of pro-inflammatory and anti-inflammatory cytokines.[2]

Table 2: In Vivo Studies on the Anti-Inflammatory Effects of Royal Jelly and its Components

Bioactive CompoundAnimal ModelInflammation InductionDosageMeasured MarkersKey FindingsReference
Royal Jelly (RJ)DSS-induced Ulcerative Colitis in Mice3% Dextran Sodium Sulfate (DSS) in drinking water1.0 g/kg and 2.0 g/kg orallyDisease Activity Index (DAI), colon length, histopathology, IL-6, IgAAlleviated symptoms, reduced intestinal permeability, decreased IL-6, and increased IL-10 and IgA.[7][9]
10-HDALTA-induced Lung Damage in MiceLipoteichoic Acid (LTA)100 mg/kgIL-10, MCP-1, TNF-αProtective effects by controlling the release of inflammatory cytokines.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages

This protocol is a generalized procedure based on studies investigating the effects of royal jelly and its components on macrophage activation.

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 10-HDA) or royal jelly extract. Cells are pre-incubated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (no test compound) and a negative control group (no LPS) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to quantify NO production.

  • Cytokine Measurement (ELISA):

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis for NF-κB and JNK pathways:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, JNK, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo DSS-Induced Colitis Model in Mice

This protocol is a generalized procedure based on studies evaluating the protective effects of royal jelly in a mouse model of inflammatory bowel disease.

  • Animals: Male BALB/c mice (6-8 weeks old) are used. They are acclimatized for one week before the experiment.

  • Induction of Colitis: Acute colitis is induced by administering 3% (w/v) Dextran Sodium Sulfate (DSS) in the drinking water for 7 consecutive days.

  • Treatment Groups:

    • Control Group: Receive regular drinking water.

    • DSS Group: Receive 3% DSS in drinking water.

    • RJ Treatment Groups: Receive 3% DSS in drinking water and are orally administered with different doses of royal jelly (e.g., 1.0 g/kg and 2.0 g/kg body weight) daily.

  • Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the treatment period, mice are euthanized. The colon is excised, and its length is measured. Colon tissue samples are collected for histological analysis and measurement of inflammatory markers. Blood samples are also collected.

  • Histological Analysis: Colon tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The degree of inflammation, ulceration, and tissue damage is scored.

  • Cytokine Analysis: The levels of cytokines (e.g., IL-6, IL-10) in the serum or colon tissue homogenates are measured by ELISA.

  • Immunohistochemistry: The expression of inflammatory markers in the colon tissue can be visualized by immunohistochemical staining.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by royal jelly and a typical experimental workflow for its evaluation.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasmic Signaling cluster_3 Nuclear Events cluster_4 Royal Jelly Bioactives LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates JNK JNK TLR4->JNK Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates to Nucleus Gene Pro-inflammatory Gene Transcription JNK->Gene Induces NFκB_nuc->Gene Induces RJ Royal Jelly (10-HDA, MRJPs, etc.) RJ->IKK Inhibits RJ->JNK Inhibits

Caption: NF-κB and JNK Signaling Pathway Inhibition by Royal Jelly.

G start Start: Hypothesis RJ has anti-inflammatory effects invitro In Vitro Studies (e.g., RAW 264.7 cells) start->invitro invivo In Vivo Studies (e.g., DSS-induced colitis) start->invivo data Data Analysis (Cytokine levels, gene expression, etc.) invitro->data invivo->data conclusion Conclusion Elucidation of mechanism and efficacy data->conclusion

Caption: General Experimental Workflow for Evaluating Anti-inflammatory Effects.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the anti-inflammatory properties of this compound (royal jelly). Its multifaceted mechanism of action, targeting key inflammatory pathways such as NF-κB and JNK, underscores its potential as a source for the development of novel anti-inflammatory agents. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further explore the therapeutic applications of this natural product. Future research should focus on the clinical validation of these preclinical findings, standardization of royal jelly extracts, and the elucidation of the synergistic effects of its various bioactive components.

References

The Immunomodulatory Landscape: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Research Findings on "Apilacum"

An extensive review of scientific literature and public databases reveals no substance specifically identified as "this compound." This suggests that the term may be a misspelling, a proprietary name not widely disclosed in public research, or a compound that has not yet been described in peer-reviewed scientific literature.

However, the query for "this compound" returned a significant number of results related to the immunomodulatory properties of various plant-derived compounds, with a particular emphasis on Apium graveolens, commonly known as celery. The similarity between "Apium" and the user's query term "this compound" suggests a potential area of interest. This guide will, therefore, focus on the immunomodulatory effects of compounds derived from Apium graveolens and other well-researched natural products, providing a framework for understanding their mechanisms of action.

Immunomodulatory Properties of Apium graveolens (Celery)

Apium graveolens is a rich source of bioactive compounds with potential therapeutic applications.[1] Its extracts have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] The immunomodulatory and anti-inflammatory properties are of particular interest to the scientific community.

Key Bioactive Constituents

The primary bioactive compounds in celery that are thought to contribute to its immunomodulatory effects include:

  • Flavonoids: Such as apigenin and luteolin.

  • Phthalides: Including sedanolide.

  • Furanocoumarins: Such as bergapten.[2][3]

  • Phenolic Acids

  • Essential Oils: Rich in limonene and selinene.[4]

These compounds have been shown to modulate the activity of various components of the immune system.

Mechanisms of Immunomodulation

Research suggests that extracts from Apium graveolens exert their immunomodulatory effects through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: Extracts from celery, particularly from the aerial parts, have been shown to suppress the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in RAW 264.7 macrophages.[5]

  • Suppression of Inflammatory Mediators: These extracts also reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

  • Antioxidant Activity: The antioxidant properties of celery's phytochemicals can mitigate oxidative stress, which is closely linked to inflammation and immune dysregulation.[2]

Quantitative Data on Immunomodulatory Effects

The following table summarizes the quantitative findings from a study on the anti-inflammatory effects of ethanolic extracts from the aerial parts (APCE) and underground parts (UPCE) of celeriac (Apium graveolens var. rapaceum) on LPS-stimulated RAW 264.7 macrophages.[5]

Treatment GroupConcentration (mg/mL)NO Production (% of Control)iNOS mRNA Expression (Relative to Control)COX-2 mRNA Expression (Relative to Control)TNF-α mRNA Expression (Relative to Control)IL-6 mRNA Expression (Relative to Control)IL-1β mRNA Expression (Relative to Control)
APCE 0.1850.80.90.850.90.8
0.25600.60.70.70.750.65
0.5400.40.50.50.550.45
UPCE 0.1900.90.950.90.950.9
0.25750.750.80.80.850.75
0.5550.60.650.650.70.6

Data are approximated from graphical representations in the source study for illustrative purposes.

Experimental Protocols

In Vitro Anti-Inflammatory Assay Using RAW 264.7 Macrophages

This protocol outlines the methodology used to assess the anti-inflammatory effects of celeriac extracts.[5]

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded in 96-well plates at a density of 3 × 10⁴ cells per well.
  • Cells are pre-treated with various concentrations of the test extracts (e.g., 0.01–1 mg/mL) for a specified period.
  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

2. Nitric Oxide (NO) Production Assay:

  • After incubation, the concentration of nitrite in the culture supernatant is measured using the Griess reagent.
  • The absorbance is read at a specific wavelength (e.g., 540 nm) to determine the amount of NO produced.

3. Gene Expression Analysis (RT-qPCR):

  • Total RNA is extracted from the treated cells.
  • Reverse transcription is performed to synthesize cDNA.
  • Quantitative PCR is carried out using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).
  • The relative mRNA expression levels are calculated using the ΔΔCt method.

4. Cell Viability Assay:

  • A WST-1 assay is performed to evaluate the cytotoxicity of the extracts.[5]
  • Cells are treated with the extracts for 24 hours.
  • WST-1 reagent is added, and after a 1-hour incubation, the absorbance is measured at 450 nm.[5]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of Apium graveolens extracts in LPS-stimulated macrophages.

AntiInflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_p65 NF-κB (p65) NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocation IkB IκB NFkB_IkB->NFkB_p65 NFkB_IkB->IkB Degradation DNA DNA NFkB_p65_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->ProInflammatory_Genes Transcription LPS LPS LPS->TLR4 Activates Apium_Extract Apium graveolens Extract Apium_Extract->IKK Inhibits Apium_Extract->NFkB_p65 Inhibits Translocation

Caption: Proposed mechanism of Apium graveolens extract in inhibiting the NF-κB signaling pathway.

Conclusion and Future Directions

While the term "this compound" does not correspond to a known substance in the scientific literature, the immunomodulatory properties of plant-derived compounds, such as those from Apium graveolens, are a promising area of research for the development of novel therapeutics. The bioactive components of celery have demonstrated the ability to modulate key inflammatory pathways, suggesting their potential use in conditions characterized by chronic inflammation and immune dysregulation.

Future research should focus on:

  • Isolation and Characterization: Isolating and characterizing the specific bioactive compounds responsible for the observed immunomodulatory effects.

  • In Vivo Studies: Conducting well-designed animal studies to evaluate the efficacy and safety of these compounds in relevant disease models.

  • Clinical Trials: Progressing promising candidates into human clinical trials to determine their therapeutic potential in various inflammatory and autoimmune diseases.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of natural products in the field of immunomodulation.

References

Unveiling the Therapeutic Potential of Apilacum (Royal Jelly): A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential therapeutic targets of Apilacum, more commonly known as royal jelly. For clarity and alignment with contemporary scientific literature, this document will henceforth refer to the substance as royal jelly. This guide summarizes the key bioactive components of royal jelly, details its molecular mechanisms of action, presents quantitative data from recent studies, and provides methodologies for relevant experimental protocols.

Introduction: Royal Jelly (this compound)

Royal jelly is a nutrient-rich secretion produced by young worker honeybees (Apis mellifera) that serves as the primary food for the queen bee throughout her life. Its complex composition, including a unique profile of proteins, lipids, vitamins, and minerals, has been linked to a wide range of pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and immunomodulatory effects. This document focuses on the molecular targets of royal jelly's primary bioactive constituents: Major Royal Jelly Proteins (MRJPs) and 10-hydroxy-2-decenoic acid (10-HDA).

Core Bioactive Components

The therapeutic properties of royal jelly are largely attributed to its unique bioactive compounds.

  • Major Royal Jelly Proteins (MRJPs): This family of proteins, particularly MRJP1, is the most abundant protein component in royal jelly. MRJPs are known to possess immunomodulatory, anti-inflammatory, and cell-proliferative properties.

  • 10-hydroxy-2-decenoic acid (10-HDA): A unique unsaturated fatty acid found exclusively in royal jelly, 10-HDA is a key marker of its quality and biological activity. It has been shown to exhibit significant anti-cancer, anti-inflammatory, and neuroprotective effects.

Therapeutic Targets and Signaling Pathways

Royal jelly and its bioactive components exert their effects by modulating several key signaling pathways implicated in various disease states.

Anti-Inflammatory Effects via NF-κB and MAPK Pathway Modulation

Royal jelly demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Specifically, royal jelly has been shown to suppress the phosphorylation of IκBα, p38, and JNK, which in turn inhibits the nuclear translocation of the NF-κB p65 subunit. This prevents the transcription of downstream inflammatory mediators, including iNOS and COX-2.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK p38_JNK p38/JNK TLR4->p38_JNK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_nucleus NF-κB (p65/p50) NFkappaB->NFkappaB_nucleus Translocates to AP1 AP-1 p38_JNK->AP1 Phosphorylates AP1_nucleus AP-1 AP1->AP1_nucleus Translocates to nucleus Nucleus inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB_nucleus->inflammatory_genes Induces Transcription AP1_nucleus->inflammatory_genes Induces Transcription RoyalJelly Royal Jelly (this compound) RoyalJelly->IKK Inhibits RoyalJelly->p38_JNK Inhibits G RoyalJelly Royal Jelly (10-HDA) STAT3 STAT3 RoyalJelly->STAT3 Inhibits Phosphorylation Bcl2 Bcl-2 RoyalJelly->Bcl2 Downregulates Bax Bax RoyalJelly->Bax Upregulates pSTAT3 p-STAT3 pSTAT3->Bcl2 Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G RoyalJelly Royal Jelly (this compound) AMPK AMPK RoyalJelly->AMPK Activates pAMPK p-AMPK (Active) Adipogenesis Adipogenesis (Fat Storage) pAMPK->Adipogenesis Inhibits Lipolysis Lipolysis (Fat Breakdown) pAMPK->Lipolysis Stimulates MetabolicHealth Improved Metabolic Health Adipogenesis->MetabolicHealth Lipolysis->MetabolicHealth

An In-depth Technical Guide to the Anabolic Activity of Apilacum (Royal Jelly)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apilacum, commonly known as royal jelly (RJ), is a nutrient-rich secretion from honeybees traditionally recognized for its diverse health benefits. Emerging scientific evidence indicates that this compound possesses significant anabolic properties, positioning it as a substance of interest for applications in muscle growth, regeneration, and the mitigation of muscle-wasting conditions. This technical guide provides a comprehensive investigation into the anabolic activity of this compound, detailing its effects on key physiological parameters, elucidating the underlying molecular signaling pathways, and providing detailed experimental protocols for replication and further research. Quantitative data from peer-reviewed studies are systematically presented, and key biological processes are visualized through signaling pathway and experimental workflow diagrams.

Introduction

The maintenance of skeletal muscle mass is a critical determinant of overall health, metabolic function, and longevity. Anabolic processes, which lead to the accretion of muscle protein, are of significant interest in various fields, from sports nutrition to clinical interventions for sarcopenia and cachexia. This compound, a complex biological substance, has been shown to positively influence these processes. Its anabolic activity is attributed to a synergistic interplay of its constituent components, including unique fatty acids, proteins, amino acids, vitamins, and minerals. This document synthesizes the current scientific understanding of this compound's anabolic effects, with a focus on its impact on muscle hypertrophy, strength, and the associated molecular signaling cascades.

Quantitative Data on Anabolic Effects

The anabolic potential of this compound has been quantified in several preclinical and clinical studies. The following tables summarize the key findings on its effects on muscle mass, muscle strength, and testosterone levels.

Table 1: Effects of this compound (Royal Jelly) on Muscle Mass and Strength
Study PopulationDosageDurationKey FindingsReference
Aged MiceProtease-treated Royal Jelly (pRJ)-Attenuated the decrease in muscle weight and increased grip strength.[1]
Elderly Nursing Home Residents1.2 g/day and 4.8 g/day pRJ1 yearAttenuated the progression of the decrease in muscle strength (handgrip strength). The high-dose group showed a significant difference in the change in muscle strength compared to placebo.[2][3]
Rats200 mg/kg Apilac10 daysProduced a pronounced anabolic effect manifested by hypertrophy of the soleus muscle, comparable to methandrostenolone (10 mg/kg).
Young Football Players0.5, 1, and 2 g/day Royal Jelly8 weeksStatistically significant decrease in body fat.[4]
Swimmers0.4 g Royal Jelly + 0.06 g Coenzyme Q1010 daysStatistically significant reduction in plasmatic and salivary creatine kinase levels, suggesting a protective effect against muscle damage.[5]
Table 2: Effects of this compound (Royal Jelly) on Testosterone Levels
Study PopulationDosageDurationKey FindingsReference
Healthy Male Volunteers (42-83 years)3000 mg/day Royal Jelly6 monthsSignificant increase in serum testosterone levels.[1][2][5][6]
Sedentary Healthy Men (21-23 years)1000 mg/day Royal Jelly15 daysStatistically significant increase in testosterone levels.[7]
Infertile Men25-100 mg Royal Jelly in honey3 monthsIncreased testosterone concentration by 20%.[8]
Adult Male Mice100 mg/kg/day Royal Jelly30 daysIncreased plasma testosterone levels and ameliorated the reduction in testosterone caused by oxymetholone.[9][10]

Signaling Pathways in this compound-Mediated Anabolism

The anabolic effects of this compound are mediated through the modulation of key intracellular signaling pathways that regulate protein synthesis and muscle cell growth. The IGF-1/Akt/mTOR pathway is a central regulator of muscle hypertrophy.

IGF-1/Akt Signaling Pathway

Studies have shown that royal jelly and its protease-treated form (pRJ) can increase serum levels of Insulin-like Growth Factor-1 (IGF-1).[1] IGF-1 is a potent activator of the Akt signaling pathway, which plays a crucial role in promoting muscle protein synthesis and inhibiting protein degradation. In isolated satellite cells from aged mice, pRJ treatment was found to activate the Akt intracellular signaling pathway, leading to increased cell proliferation and differentiation.[1][3] This suggests that this compound can enhance the regenerative capacity of muscle tissue.

IGF1_Akt_Signaling This compound This compound (Royal Jelly) IGF1 IGF-1 This compound->IGF1 Upregulates IGF1R IGF-1 Receptor IGF1->IGF1R Binds Akt Akt IGF1R->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Muscle Protein Synthesis mTORC1->Protein_Synthesis Promotes

This compound's activation of the IGF-1/Akt signaling pathway.
mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a critical downstream effector of Akt and a central regulator of cell growth and protein synthesis.[11] While direct studies on royal jelly's effect on mTOR in skeletal muscle are emerging, its activation of the Akt pathway strongly implies a subsequent activation of mTORC1, the primary complex responsible for muscle hypertrophy.[1][12] Furthermore, royal jelly contains branched-chain amino acids (BCAAs) such as leucine, which are known potent activators of mTORC1 signaling.[13] Reducing sugars in royal jelly are also thought to contribute to the activation of mTOR signaling cascades.[9]

mTOR_Signaling cluster_upstream Upstream Signals cluster_downstream Downstream Effects Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activates BCAAs BCAAs (in this compound) BCAAs->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Represses

Proposed mechanism of mTORC1 activation by this compound components.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anabolic activity.

Animal Study Protocol for Anabolic Activity Assessment

This protocol is based on the study by Gadzhieva et al. (2002) and Zahmatkesh et al. (2014).

  • Animals: Male Wistar rats or NMRI mice, weighing approximately 200-250g or 30±2 g respectively.

  • Housing: Housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard laboratory chow and water provided ad libitum.

  • Experimental Groups:

    • Control Group: Received vehicle (e.g., saline) orally.

    • This compound Group: Received this compound (royal jelly) at a dose of 100-200 mg/kg body weight, administered orally via gavage.

    • Positive Control Group (optional): Received a known anabolic agent (e.g., methandrostenolone at 10 mg/kg) for comparative analysis.

  • Duration: 10 to 30 days.

  • Procedure for Muscle Overload (Gadzhieva et al. model):

    • Induce compensatory hypertrophy of the soleus muscle by surgical removal of the synergistic gastrocnemius muscle from one hindlimb. The contralateral limb serves as a control.

  • Outcome Measures:

    • Muscle Mass: At the end of the study, animals are euthanized, and the soleus (or other target muscles) are dissected and weighed.

    • Histological Analysis: Muscle tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess muscle fiber cross-sectional area.

    • Biochemical Analysis: Serum is collected for the determination of testosterone levels using ELISA kits.

Animal_Study_Workflow start Start: Animal Acclimatization grouping Randomization into Experimental Groups start->grouping treatment Daily Oral Administration (this compound/Vehicle) grouping->treatment overload Surgical Muscle Overload (Optional) treatment->overload euthanasia Euthanasia and Tissue Collection treatment->euthanasia overload->euthanasia analysis Analysis: - Muscle Mass - Histology - Serum Testosterone euthanasia->analysis end End: Data Interpretation analysis->end

General workflow for animal studies investigating anabolic activity.
In Vitro Myogenesis Assay

This protocol is based on the study by Shirakawa et al. (2020) which investigated the effects of royal jelly and its components on myoblast differentiation.[3]

  • Cell Line: C2C12 murine myoblast cells.

  • Culture Conditions:

    • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • Experimental Procedure:

    • Plate C2C12 cells in GM and grow to confluence.

    • Induce differentiation by switching to DM.

    • Treat cells with various concentrations of protease-treated royal jelly (pRJ) or its fatty acid components (e.g., 10-HDA).

    • Incubate for a specified period (e.g., 48-72 hours) to allow myotube formation.

  • Outcome Measures:

    • Myotube Formation: Fix cells and perform immunocytochemistry for Myosin Heavy Chain (MyHC) to visualize myotubes. Myotube fusion index can be calculated.

    • Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of myogenic regulatory factors (e.g., MyoD, myogenin) and IGF-1.

    • Western Blot Analysis: Prepare cell lysates to analyze the phosphorylation status of Akt and key proteins in the mTOR pathway (e.g., p70S6K, 4E-BP1).

Western Blot Protocol for Akt and mTOR Signaling
  • Sample Preparation: Homogenize muscle tissue or lyse cultured myotubes in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt (Ser473), mTOR (Ser2448), p70S6K (Thr389), and 4E-BP1 (Thr37/46) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.

Conclusion

The evidence presented in this technical guide strongly supports the anabolic activity of this compound (royal jelly). Its demonstrated ability to increase testosterone levels, enhance muscle mass and strength, and its mechanistic links to the pro-anabolic IGF-1/Akt signaling pathway highlight its potential as a therapeutic or supplementary agent for promoting muscle growth and combating muscle wasting. The presence of bioactive components such as 10-HDA and a rich profile of amino acids further substantiates these effects. Further research, particularly large-scale human clinical trials, is warranted to fully elucidate the anabolic potential of this compound and to establish optimal dosing and application strategies for various populations. The detailed protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to advance the scientific understanding and application of this remarkable natural substance.

References

The Intricate Biological Effects of Apilacum (Royal Jelly): A Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular mechanisms, cellular impacts, and therapeutic potential of Apilacum (Royal Jelly), providing researchers, scientists, and drug development professionals with a comprehensive overview of its diverse biological activities.

Introduction

This compound, more commonly known as Royal Jelly (RJ), is a complex, protein-rich secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera). It serves as the exclusive nourishment for queen bees, contributing to their remarkable size, longevity, and fertility. Beyond its role in the honeybee colony, royal jelly has garnered significant scientific interest for its potential therapeutic applications in human health. This technical guide synthesizes the current scientific literature on the biological effects of royal jelly, with a focus on its anticancer, anti-inflammatory, antioxidant, neuroprotective, and immunomodulatory properties. We present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for key assays, and visualize complex signaling pathways to elucidate the mechanisms of action.

Anticancer Effects

Royal jelly has demonstrated notable anticancer activity across various cancer cell lines. Its cytotoxic effects are largely attributed to its unique fatty acid, 10-hydroxy-2-decenoic acid (10-HDA), and major royal jelly proteins (MRJPs). The primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Quantitative Data: Cytotoxicity of Royal Jelly

The following table summarizes the half-maximal inhibitory concentration (IC50) values of royal jelly in different cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeRoyal Jelly Concentration (mg/mL)Incubation Time (hours)Citation
HepG2Human Hepatoma1.1348[1][2]
Nalm-6Acute Lymphoblastic Leukemia2.26748[3]
HCT-116Human Colon CancerNot specified (IC50 decreased by 45% with 5-FU)Not specified[4]
U87MGHuman Glioma0.03 (in combination with temozolomide)Not specified[4]
MDA-MB-231Human Breast Cancer0.005 (in combination with thymoquinone)24[4]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL) and incubate overnight at 37°C in a 5% CO2 atmosphere.[5]

  • Treatment: Expose the cells to various concentrations of Royal Jelly (e.g., 0.25, 0.5, 1, and 2 mg/mL) for the desired duration (e.g., 24, 48, or 72 hours).[2][3] Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][7]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of Royal Jelly that causes a 50% reduction in cell viability.

Signaling Pathway: Apoptosis Induction in Cancer Cells

Royal jelly induces apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.

RJ Royal Jelly ROS ↑ ROS Generation RJ->ROS Bcl2 ↓ Bcl-2 ROS->Bcl2 Bax ↑ Bax ROS->Bax Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Casp9 ↑ Caspase-9 Activation Mito->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 PARP ↑ PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptotic pathway induced by Royal Jelly in cancer cells.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Royal jelly and its components, particularly the fatty acids 10-HDA and 10-hydroxydecanoic acid (10-HDAA), have demonstrated potent anti-inflammatory properties.

Quantitative Data: Inhibition of Inflammatory Mediators

The following table presents quantitative data on the inhibitory effects of Royal Jelly's fatty acids on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundConcentrationNitric Oxide (NO) Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)Citation
10-H2DA100 µMSignificantDose-dependent-[8][9]
10-HDAA100 µMSignificantSlightNo significant effect[8][9]
Sebacic Acid100 µMSignificantDose-dependentSignificant[8]
Royal JellyNot specified46.2%-21.3%[10]
Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The Griess assay is a common method for measuring nitric oxide (NO) production by quantifying its stable metabolite, nitrite.

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages in a 96-well plate and pre-treat with various concentrations of Royal Jelly or its components for 1 hour.[9]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[9]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Signaling Pathway: Inhibition of Pro-inflammatory Pathways

Royal jelly exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the expression of pro-inflammatory genes.

RJ Royal Jelly (10-HDA, 10-HDAA) MAPK MAPK Pathway (p38, JNK, ERK) RJ->MAPK NFkB NF-κB Pathway (IκBα degradation) RJ->NFkB LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines iNOS ↓ iNOS expression NFkB->iNOS

Caption: Anti-inflammatory signaling pathways modulated by Royal Jelly.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and various chronic diseases. Royal jelly is a rich source of antioxidants that can mitigate oxidative damage.

Quantitative Data: Antioxidant Capacity of Royal Jelly

The antioxidant capacity of Royal jelly can be assessed using various assays. The following table summarizes representative data.

AssayRoyal Jelly SampleAntioxidant CapacityCitation
DPPH Radical ScavengingVariousIC50: 150 - 219 µg/g[11]
Total Phenolic ContentJordanian RJHigher than multifloral and citrus honey[12]
FRAPJordanian RJHigher than multifloral and citrus honey[12]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of antioxidants.

Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.[13]

Procedure:

  • Sample Preparation: Prepare various concentrations of Royal Jelly extract in a suitable solvent (e.g., methanol).[12]

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.6 mM).[14]

  • Reaction Mixture: Mix the Royal Jelly extract with the DPPH solution in a 96-well plate or cuvettes.[14]

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[12][14]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.[12][14]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is often determined.

Experimental Workflow: TBARS Assay for Lipid Peroxidation

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation, a key indicator of oxidative stress.

start Start: Sample Preparation (Tissue homogenate or plasma) acid Acid Precipitation (e.g., Trichloroacetic acid) start->acid centrifuge1 Centrifugation acid->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant tba Add Thiobarbituric Acid (TBA) supernatant->tba heat Incubate at High Temperature (e.g., 95-100°C) tba->heat cool Cool on Ice heat->cool measure Measure Absorbance (532 nm) cool->measure end End: Quantify TBARS measure->end

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

Neuroprotective Effects

Emerging evidence suggests that Royal Jelly may have neuroprotective properties, offering potential benefits in the context of neurodegenerative diseases and cognitive decline.

Quantitative Data: Neuroprotective Effects of Royal Jelly in Animal Models

The following table highlights some of the quantitative findings from animal studies investigating the neuroprotective effects of Royal Jelly.

Animal ModelTreatmentDosageKey FindingsCitation
Ethidium bromide-induced demyelination in ratsRoyal Jelly100 & 200 mg/kg/dayImproved latency time and swimming speed in Morris water maze[15]
Ehrlich solid tumor in miceRoyal Jelly200 & 400 mg/kgIncreased antioxidant enzymes (GPx, CAT, SOD) in tumor tissue[11]
Experimental Protocol: Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.[15][16]

Procedure:

  • Acclimatization: Allow the animals to acclimatize to the testing room for 5-10 minutes before the first trial.[16]

  • Training Trials:

    • Gently place the rat into the water facing the wall of the pool at one of four designated start positions.[16]

    • Allow the rat to swim freely to find the hidden platform. The time taken to find the platform (escape latency) is recorded.[16]

    • If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.[15][16]

    • Allow the rat to remain on the platform for a short period (e.g., 15-60 seconds) to learn its location in relation to the visual cues.[15][16]

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial: After the training phase, remove the platform and allow the rat to swim for a set duration. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Data Analysis: Analyze parameters such as escape latency, path length, swimming speed, and time spent in the target quadrant.

Logical Relationship: Neuroprotective Mechanisms of Royal Jelly

The neuroprotective effects of Royal Jelly are multi-faceted, involving the modulation of oxidative stress, inflammation, and apoptosis within the central nervous system.

RJ Royal Jelly OxidativeStress ↓ Oxidative Stress RJ->OxidativeStress Inflammation ↓ Neuroinflammation RJ->Inflammation Apoptosis ↓ Neuronal Apoptosis RJ->Apoptosis Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection Cognitive ↑ Cognitive Function Neuroprotection->Cognitive

Caption: Interconnected mechanisms of Royal Jelly's neuroprotective effects.

Immunomodulatory Effects

Royal jelly has been shown to modulate the immune system, exhibiting both immunostimulatory and immunosuppressive effects depending on the context.

Quantitative Data: Effects of Royal Jelly on Cytokine Production

The following table provides data on how Royal Jelly can influence the production of various cytokines by immune cells.

Cell TypeTreatmentCytokineEffectCitation
Mouse Peritoneal MacrophagesRoyal JellyTNF-α, IL-6, IL-1Dose-dependent inhibition[17]
Human PBMCs (aged)Royal JellyIL-2, IL-4, IL-6Increased release[18]
Human PBMCs (young)Royal JellyIL-4, IL-6Enhanced release[18]
Human PBMCs (young)Royal JellyIL-2Decreased secretion[18]
Signaling Pathway: Modulation of Macrophage Activity

Royal jelly can influence macrophage function, a key component of the innate immune system, through pathways like the Toll-like receptor 2 (TLR2) and MAPK signaling cascades.

fRJ Fermented Royal Jelly TLR2 ↑ TLR2 Expression fRJ->TLR2 MAPK ↑ MAPK Phosphorylation (p38, JNK) TLR2->MAPK SR ↑ Scavenger Receptor Expression TLR2->SR Phagocytosis ↑ Macrophage Phagocytosis MAPK->Phagocytosis SR->Phagocytosis

References

Methodological & Application

Application Notes and Protocols for Apilacum (Royal Jelly) Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apilacum, commonly known as royal jelly, is a protein-rich secretion from the hypopharyngeal and mandibular glands of young worker honeybees (Apis mellifera). It serves as the primary nutrition for queen bees and their larvae. Royal jelly is a complex mixture of proteins, lipids, carbohydrates, vitamins, and minerals, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and immunomodulatory effects. These properties are attributed to its unique composition of bioactive compounds, most notably the Major Royal Jelly Proteins (MRJPs) and the fatty acid 10-hydroxy-2-decenoic acid (10-HDA).

These application notes provide detailed protocols for the extraction and purification of royal jelly's key bioactive components, quantitative comparisons of different methodologies, and visual representations of experimental workflows and relevant signaling pathways to aid in research and drug development.

Data Presentation: Comparison of Extraction and Purification Techniques

The selection of an appropriate extraction and purification strategy is critical for isolating bioactive compounds from royal jelly while maintaining their structural integrity and biological activity. Below are tables summarizing quantitative data from various studies to facilitate the comparison of different methods.

Table 1: Comparison of Fatty Acid Extraction Methods from Royal Jelly
Extraction Method Solvent/Conditions Extraction Yield (%) 10-HDA Content (%)
Ultrasound-Assisted Extraction (UAE)Liquid-to-solid ratio: 10:1, Ultrasonic power: 450 W, Duration: 20 min16.484.12
Conventional Solvent ExtractionNot specifiedLower than UAELower than UAE

Source: Optimization of ultrasound-assisted extraction of fatty acids from royal jelly and its effect on the structural and antioxidant property, 2024.[1]

Table 2: Purity of Major Royal Jelly Proteins (MRJPs) after Multi-step Chromatographic Purification
Protein Fraction Purification Method Purity (%)
MRJP1 oligomer 1Hydrophobic Interaction, Size Exclusion Chromatography89.88
MRJP1 oligomer 2Hydrophobic Interaction, Size Exclusion Chromatography67.79
MRJP1 monomerHydrophobic Interaction, Size Exclusion Chromatography99.92
MRJP2Hydrophobic Interaction, Size Exclusion Chromatography99.41
MRJP3sHydrophobic Interaction, Size Exclusion Chromatography99.97

Source: Purification and characteristics of individual major royal jelly protein 1–3, 2015.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Fatty Acids from Royal Jelly

This protocol describes an efficient method for extracting fatty acids, including 10-HDA, from fresh royal jelly using ultrasonication.

Materials:

  • Fresh royal jelly

  • Deionized water

  • Ethanol (95%)

  • Homogenizer

  • Ultrasonic bath/sonicator (450 W)

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer

  • Analytical balance

  • Beakers and flasks

Procedure:

  • Sample Preparation: Weigh 10 g of fresh royal jelly.

  • Homogenization: Add the royal jelly to 100 mL of deionized water (liquid-to-solid ratio of 10:1) in a beaker. Homogenize the mixture for 5 minutes to ensure uniformity.

  • Ultrasonication: Place the beaker containing the homogenate into an ultrasonic bath. Sonicate the sample for 20 minutes at an ultrasonic power of 450 W. Maintain the temperature of the water bath below 50°C to prevent degradation of heat-sensitive compounds.

  • Centrifugation: After sonication, transfer the mixture to centrifuge tubes and centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant containing the extracted fatty acids.

  • Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • Lyophilization: Freeze-dry the concentrated extract to obtain a powdered fatty acid extract.

  • Storage: Store the dried extract at -20°C in an airtight, light-protected container.

Protocol 2: Purification of Major Royal Jelly Proteins (MRJPs) by Sequential Chromatography

This protocol outlines a three-step chromatographic procedure for the purification of individual MRJPs from a water-soluble extract of royal jelly.

Materials:

  • Fresh royal jelly

  • Phosphate buffered saline (PBS), pH 7.4

  • Ammonium sulfate

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., Phenyl Sepharose)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephacryl S-200)

  • Anion-Exchange Chromatography (AEC) column (e.g., DEAE-Sepharose)

  • Chromatography system (e.g., FPLC)

  • Spectrophotometer

  • SDS-PAGE equipment and reagents

  • Dialysis tubing

Procedure:

Step 1: Preparation of Water-Soluble Protein Extract

  • Homogenize fresh royal jelly in 10 volumes of cold PBS (pH 7.4).

  • Centrifuge the homogenate at 12,000 x g for 30 minutes at 4°C to remove insoluble components.

  • Collect the supernatant containing the water-soluble proteins.

Step 2: Hydrophobic Interaction Chromatography (HIC)

  • To the supernatant, gradually add ammonium sulfate to a final concentration of 1 M and stir gently at 4°C.

  • Equilibrate the HIC column with PBS containing 1 M ammonium sulfate.

  • Load the sample onto the equilibrated column.

  • Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins using a decreasing linear gradient of ammonium sulfate (1 M to 0 M) in PBS.

  • Collect fractions and monitor the protein content by measuring absorbance at 280 nm.

  • Analyze the fractions containing protein peaks by SDS-PAGE to identify those containing MRJPs.

Step 3: Size Exclusion Chromatography (SEC)

  • Pool the fractions from HIC containing the MRJPs of interest.

  • Concentrate the pooled fractions using an appropriate method (e.g., ultrafiltration).

  • Equilibrate the SEC column with PBS (pH 7.4).

  • Load the concentrated sample onto the column.

  • Elute the proteins with PBS at a constant flow rate.

  • Collect fractions and monitor the protein elution profile at 280 nm.

  • Analyze the fractions by SDS-PAGE to separate MRJPs based on their molecular weight.

Step 4: Anion-Exchange Chromatography (AEC)

  • Pool the fractions from SEC containing the desired MRJP.

  • Dialyze the pooled fractions against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Equilibrate the AEC column with the same low-salt buffer.

  • Load the dialyzed sample onto the column.

  • Wash the column with the low-salt buffer.

  • Elute the bound proteins using an increasing linear gradient of NaCl (e.g., 0 to 1 M) in the low-salt buffer.

  • Collect fractions and analyze for protein content and purity using spectrophotometry and SDS-PAGE.

Visualizations

Experimental Workflow Diagrams

Extraction_Purification_Workflow cluster_extraction Fatty Acid Extraction cluster_purification MRJP Purification start_fa Fresh Royal Jelly homogenize_fa Homogenization (in Water) start_fa->homogenize_fa ultrasonicate Ultrasound-Assisted Extraction (UAE) homogenize_fa->ultrasonicate centrifuge_fa Centrifugation ultrasonicate->centrifuge_fa supernatant_fa Collect Supernatant centrifuge_fa->supernatant_fa evaporate Rotary Evaporation supernatant_fa->evaporate lyophilize_fa Freeze-Drying evaporate->lyophilize_fa end_fa Fatty Acid Extract lyophilize_fa->end_fa start_p Fresh Royal Jelly homogenize_p Homogenization (in PBS) start_p->homogenize_p centrifuge_p Centrifugation homogenize_p->centrifuge_p supernatant_p Collect Water-Soluble Protein Extract centrifuge_p->supernatant_p hic Hydrophobic Interaction Chromatography (HIC) supernatant_p->hic sec Size Exclusion Chromatography (SEC) hic->sec aec Anion-Exchange Chromatography (AEC) sec->aec end_p Purified MRJPs aec->end_p

Caption: Workflow for fatty acid extraction and protein purification from royal jelly.

Signaling Pathway Diagrams

The bioactive components of royal jelly exert their effects through the modulation of various cellular signaling pathways.

Major Royal Jelly Protein 1 (MRJP1) Signaling

MRJP1, also known as royalactin, is a key protein in royal jelly that influences cell growth and differentiation. It has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4]

MRJP1_EGFR_Pathway MRJP1 MRJP1 (Royalactin) EGFR EGFR MRJP1->EGFR Binds and Activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates and Activates Cellular_Response Cell Growth, Proliferation, Differentiation Transcription_Factors->Cellular_Response Regulate Gene Expression

Caption: MRJP1 activates the EGFR signaling pathway to promote cell growth.

10-Hydroxy-2-Decenoic Acid (10-HDA) Signaling

10-HDA is a unique fatty acid in royal jelly with potent anti-inflammatory and antioxidant properties. It modulates several key signaling pathways, including NF-κB and Nrf2.

HDA_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway HDA 10-HDA IKK IKK HDA->IKK Inhibits Keap1 Keap1 HDA->Keap1 Induces Dissociation IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Promotes Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates

Caption: 10-HDA modulates the NF-κB and Nrf2 signaling pathways.

References

Application Notes and Protocols for the Quantification of Apigenin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid, is widely distributed in the plant kingdom and is recognized for its potential antioxidant, anti-inflammatory, and other health-promoting benefits.[1] Accurate and precise quantification of apigenin in various samples, including plant extracts and pharmaceutical formulations, is essential for quality control, standardization of herbal products, and pharmacological research.[1] This document provides a comprehensive guide to the quantification of apigenin using a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle

The method employs a reversed-phase HPLC system to separate apigenin from other components in the sample matrix. A C18 column is utilized as the stationary phase, and a mobile phase consisting of an acidified aqueous solution and an organic solvent is used for elution. Detection is typically performed using a UV-Vis detector at the maximum absorbance wavelength of apigenin, which is around 335-336 nm.[2] Quantification is achieved by comparing the peak area of apigenin in the sample to that of a known concentration of a reference standard.

Experimental Protocols

Equipment and Reagents

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector[1]

  • Analytical Balance

  • Ultrasonic Bath[1]

  • Vortex Mixer[1]

  • Centrifuge[1]

  • Syringe filters (0.45 µm)[1]

  • HPLC vials

Chromatographic Column:

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[1][2]

Chemicals and Reagents:

  • Apigenin reference standard (≥98% purity)[1]

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)[1]

  • Glacial Acetic Acid (analytical grade)[1] or Phosphoric Acid[3]

  • Deionized water (18.2 MΩ·cm)[1]

Preparation of Solutions

Mobile Phase:

  • Solvent A: 0.1% Phosphoric acid in deionized water.[3]

  • Solvent B: Acetonitrile.[3]

  • Filter and degas both solvents prior to use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of apigenin reference standard.[1]

  • Dissolve in 10 mL of methanol in a volumetric flask.[1]

  • Sonicate for 10 minutes to ensure complete dissolution.[1]

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.[1]

  • These solutions will be used to construct the calibration curve.

Sample Preparation

The following protocol is a general guideline for the extraction of apigenin from a solid matrix (e.g., dried and powdered plant material). The procedure may need to be optimized depending on the specific sample matrix.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the dried and powdered sample material.[1]

    • Add 25 mL of methanol to the sample.[1]

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[1]

  • Centrifugation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1][4]

    • The sample is now ready for injection into the HPLC system.

For liquid or semi-solid samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be more appropriate for sample clean-up and analyte concentration.[3][5][6][7]

HPLC Conditions

The following table summarizes the recommended HPLC conditions for the quantification of apigenin.

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)[1][2]
Mobile Phase Gradient elution with Solvent A (0.1% Phosphoric acid in water) and Solvent B (Acetonitrile)[3]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[3]
Column Temperature 30 °C[3]
Detection Wavelength 335 nm[2][3]

Gradient Elution Program:

Time (min)% Solvent A% Solvent B
0955
205050
25595
30595
31955
35955

Note: The gradient program may require optimization based on the specific column and sample matrix.

Data Presentation

Quantitative Data Summary

The following table presents typical validation parameters for the HPLC method for apigenin quantification.

ParameterTypical Value
Linearity Range 1.0–100 µmol/L[2]
Correlation Coefficient (R²) ≥ 0.999[2]
Limit of Detection (LOD) 0.48 µmol/L[2]
Limit of Quantification (LOQ) 0.92 µmol/L[2]
Accuracy (% Recovery) 94.6 - 131.7%[2]
Precision (%RSD) < 10%[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of apigenin in a sample using HPLC.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Weighing extraction Ultrasonic Extraction (Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_vial Transfer to HPLC Vial filtration->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection standard_prep Standard Weighing stock_solution Stock Solution (1000 µg/mL) standard_prep->stock_solution working_standards Working Standards (1-100 µg/mL) stock_solution->working_standards working_standards->hplc_injection calibration_curve Calibration Curve Construction working_standards->calibration_curve separation C18 Column Separation hplc_injection->separation detection UV Detection (335 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration quantification Quantification of Apigenin calibration_curve->quantification peak_integration->quantification report Final Report quantification->report

Caption: Workflow for apigenin quantification by HPLC.

Method Validation Parameters

The following diagram illustrates the key parameters for validating the HPLC method.

validation_parameters cluster_params Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Notes and Protocols for Assessing the Bioactivity of Apium graveolens (Celery) Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing in vitro assays to evaluate the bioactivity of Apium graveolens (celery) extracts, historically referred to in some regions by terms such as "Apilacum." The protocols detailed herein focus on the antioxidant, anti-inflammatory, and antimicrobial properties of celery extracts, which are rich in bioactive compounds like apigenin and luteolin.

Overview of Bioactivity

Apium graveolens is a plant belonging to the Apiaceae family, long used in traditional medicine. Its bioactivity is largely attributed to its rich phytochemical composition, particularly flavonoids such as apigenin and luteolin, and phenolic acids. These compounds are known to modulate various cellular signaling pathways, contributing to the plant's therapeutic potential. This document outlines standardized in vitro methods to quantify these biological activities.

Pre-assay Considerations: Cytotoxicity Assessment

Prior to evaluating specific bioactivities, it is crucial to determine the cytotoxic profile of the Apium graveolens extract to establish a non-toxic working concentration range for subsequent assays. The MTT assay is a standard colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration range of Apium graveolens extract that is non-toxic to cells in culture.

Materials:

  • Apium graveolens extract

  • Mammalian cell line (e.g., RAW 264.7 macrophages, HaCaT keratinocytes)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the Apium graveolens extract in serum-free DMEM.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared extract dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the extract, e.g., DMSO) and a negative control (untreated cells).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Parameter Description
Cell Seeding Density 1 x 10^4 cells/well
Incubation with Extract 24-48 hours
MTT Incubation 4 hours
Absorbance Wavelength 570 nm

Antioxidant Activity Assays

The antioxidant potential of Apium graveolens extract can be determined by its ability to scavenge free radicals. The DPPH and ABTS assays are two of the most common and reliable methods for this purpose.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of the extract against the stable DPPH radical.

Materials:

  • Apium graveolens extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the Apium graveolens extract and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each extract concentration to the wells.

  • Add 100 µL of the DPPH solution to each well.[3]

  • Include a control well containing 100 µL of methanol and 100 µL of DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measure the absorbance at 517 nm.[4]

Data Analysis: Calculate the percentage of DPPH scavenging activity: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The results can be expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

Objective: To evaluate the extract's ability to scavenge the ABTS radical cation.

Materials:

  • Apium graveolens extract

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Prepare different concentrations of the Apium graveolens extract and Trolox in ethanol.

  • In a 96-well plate, add 10 µL of each extract concentration to the wells.

  • Add 190 µL of the diluted ABTS radical solution to each well.[3]

  • Incubate for 6 minutes at room temperature.[3]

  • Measure the absorbance at 734 nm.[5]

Data Analysis: Calculate the percentage of ABTS scavenging activity: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The antioxidant capacity can be expressed as Trolox Equivalents (TEAC).

Assay Reagent Wavelength Incubation Time Positive Control
DPPH 0.1 mM DPPH517 nm30 minutesAscorbic Acid
ABTS 7 mM ABTS, 2.45 mM K2S2O8734 nm6 minutesTrolox

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of Apium graveolens extract can be assessed in vitro by its ability to prevent protein denaturation and stabilize red blood cell membranes.

Experimental Protocol: Inhibition of Protein Denaturation

Objective: To determine the ability of the extract to inhibit the denaturation of egg albumin, a process analogous to protein denaturation in inflammatory responses.

Materials:

  • Apium graveolens extract

  • Fresh hen's egg albumin

  • Phosphate-Buffered Saline (PBS, pH 6.4)

  • Aspirin (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the Apium graveolens extract.

  • A control solution consists of 0.2 mL of egg albumin and 2.8 mL of PBS.

  • Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.[6]

  • After cooling, measure the absorbance of the solutions at 660 nm.[7]

Data Analysis: Calculate the percentage inhibition of protein denaturation: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Objective: To evaluate the extract's ability to stabilize HRBC membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes during inflammation.

Materials:

  • Apium graveolens extract

  • Fresh whole human blood

  • Alsever's solution (anticoagulant)

  • Isotonic saline (0.85% NaCl)

  • Hypotonic saline (0.36% NaCl)

  • Phosphate buffer (pH 7.4)

  • Diclofenac sodium (positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Collect fresh human blood and mix with an equal volume of Alsever's solution.

  • Centrifuge at 3000 rpm for 10 minutes and wash the packed red blood cells three times with isotonic saline.

  • Prepare a 10% v/v suspension of HRBCs in isotonic saline.[8]

  • The reaction mixture consists of 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of HRBC suspension, and 0.5 mL of the Apium graveolens extract at various concentrations.[8][9]

  • Incubate at 37°C for 30 minutes and then centrifuge at 3000 rpm for 10 minutes.[8][9]

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[8]

Data Analysis: Calculate the percentage of membrane stabilization: % Protection = 100 - [(Absorbance of sample / Absorbance of control) x 100]

Assay Principle Measurement Positive Control
Protein Denaturation Inhibition of heat-induced egg albumin denaturationAbsorbance at 660 nmAspirin
HRBC Membrane Stabilization Inhibition of hypotonicity-induced hemolysisAbsorbance at 560 nmDiclofenac Sodium

Antimicrobial Activity Assays

The antimicrobial properties of Apium graveolens extract can be evaluated against a panel of pathogenic bacteria and fungi using the agar well diffusion method for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Agar Well Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of the extract by measuring the zone of inhibition.

Materials:

  • Apium graveolens extract

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile cork borer (6 mm diameter)

  • Standard antibiotics (e.g., Chloramphenicol)

  • Incubator

Procedure:

  • Prepare MHA or SDA plates.

  • Spread a standardized inoculum (0.5 McFarland standard) of the test microorganism onto the agar surface.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50 µL) of the Apium graveolens extract at a specific concentration into each well.[10]

  • Add a standard antibiotic to a separate well as a positive control and the solvent used for the extract as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition in millimeters.[10]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To quantitatively determine the lowest concentration of the extract that inhibits the visible growth of a microorganism.

Materials:

  • Apium graveolens extract

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microplate

  • Standardized microbial inoculum

  • Resazurin solution (optional, as a growth indicator)

  • Microplate reader

Procedure:

  • Add 100 µL of MHB or SDB to each well of a 96-well plate.

  • Add 100 µL of the Apium graveolens extract to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with 10 µL of the diluted microbial suspension.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • The MIC is the lowest concentration of the extract at which no visible growth is observed. Growth can be assessed visually or by measuring absorbance at 600 nm. The use of a growth indicator like resazurin can also aid in determining the MIC.

Assay Purpose Method Endpoint
Agar Well Diffusion Qualitative screeningMeasurement of inhibition zoneDiameter (mm)
Broth Microdilution Quantitative determinationSerial dilution in brothMinimum Inhibitory Concentration (µg/mL)

Signaling Pathways and Experimental Workflows

The bioactive compounds in Apium graveolens, such as apigenin and luteolin, exert their effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.

Signaling Pathways Modulated by Apium graveolens Bioactives

Apium graveolens extracts and their bioactive constituents have been shown to influence several critical signaling pathways involved in inflammation and oxidative stress.

G cluster_0 Apium graveolens Bioactives (Apigenin, Luteolin) cluster_1 Cellular Response cluster_2 Signaling Pathways Apigenin Apigenin NFkB NF-κB Pathway Apigenin->NFkB inhibits NLRP3 NLRP3 Inflammasome Apigenin->NLRP3 inhibits PI3K_Akt PI3K/Akt Pathway Apigenin->PI3K_Akt inhibits MAPK MAPK Pathway Apigenin->MAPK modulates STAT3 STAT3 Pathway Apigenin->STAT3 inhibits Luteolin Luteolin Luteolin->NFkB inhibits Nrf2 Nrf2 Pathway Luteolin->Nrf2 activates Luteolin->PI3K_Akt inhibits Luteolin->MAPK modulates Luteolin->STAT3 inhibits Anti_inflammatory Anti-inflammatory Effects Antioxidant Antioxidant Response Apoptosis Apoptosis NFkB->Anti_inflammatory NLRP3->Anti_inflammatory Nrf2->Antioxidant PI3K_Akt->Apoptosis MAPK->Apoptosis STAT3->Apoptosis

Caption: Signaling pathways modulated by Apium graveolens bioactives.

Experimental Workflow for Bioactivity Screening

A logical workflow is essential for the systematic evaluation of Apium graveolens bioactivity.

G Start Start: Apium graveolens Plant Material Extraction Extraction and Phytochemical Analysis Start->Extraction Cytotoxicity Cytotoxicity Assay (MTT) to Determine Working Concentration Extraction->Cytotoxicity Bioactivity Bioactivity Assays Cytotoxicity->Bioactivity Antioxidant Antioxidant Assays (DPPH, ABTS) Bioactivity->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Protein Denaturation, HRBC) Bioactivity->Anti_inflammatory Antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) Bioactivity->Antimicrobial Data_Analysis Data Analysis and Interpretation Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis End End: Report Bioactivity Profile Data_Analysis->End

Caption: Experimental workflow for bioactivity screening of Apium graveolens.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a key regulator of inflammation. Bioactives from Apium graveolens can inhibit this pathway, leading to anti-inflammatory effects.

G cluster_0 Apium graveolens Bioactives cluster_2 Nucleus Bioactives Apigenin, Luteolin IKK IKK Bioactives->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Gene_Expression induces Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) Inflammatory_Stimuli->IKK activates

Caption: Inhibition of the NF-κB signaling pathway by Apium graveolens bioactives.

References

Application Notes and Protocols: Effects of Apium graveolens Extract on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent research has focused on the potential of natural products in cancer therapy. Extracts from Apium graveolens (celery) have demonstrated significant anti-cancer properties in preclinical studies. These extracts have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death). This document provides detailed protocols for the in vitro evaluation of Apium graveolens leaf ethanolic extract (AGLEE) on cancer cell lines, based on published research. The active compounds within these extracts, such as the flavonoid apigenin, are thought to contribute to these effects by modulating key signaling pathways involved in cell survival and proliferation.

Data Presentation

The following table summarizes the quantitative data on the effect of Apium graveolens leaf ethanolic extract (AGLEE) on the viability of Human Tongue Cancer (HSC-3) cells.

Treatment GroupMean Viable Cells (± SD)p-value (vs. Untreated)
Untreated9822.02 ± 730.03-
Doxorubicin (1 µM)56.42 ± 11.120.004
AGLEE (1 µg/mL)Not specified, but reduction was non-significant1.000
AGLEE (10 µg/mL)Not specified, but reduction was significant0.004
AGLEE (100 µg/mL)Not specified, but reduction was significant0.004*
Statistically significant

Data extracted from a study on HSC-3 tongue cancer cells. The IC50 value for AGLEE was determined to be 48.29 ± 2.4 μg/mL, indicating moderate inhibitory effects.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to quantitatively assess the effect of a plant extract on cancer cell viability.

Materials:

  • Human cancer cell line (e.g., HSC-3, LNCaP)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Apium graveolens leaf ethanolic extract (AGLEE)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in a 96-well plate.[1]

    • Incubate for 12 hours to allow for cell attachment and synchronization in a quiescent state.[1]

  • Treatment:

    • Prepare serial dilutions of AGLEE in complete culture medium (e.g., 1, 10, 100 µg/mL).[1]

    • Prepare the positive control (e.g., 1 µM Doxorubicin).[1]

    • Remove the medium from the wells and replace it with 100 µL of the prepared treatments. Include untreated control wells with fresh medium only.

    • Incubate for the desired time points (e.g., 24 and 48 hours).[2]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve to determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol describes the detection of key apoptosis markers, cleaved caspase-3 and cleaved-PARP, in cell lysates.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-cleaved-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash treated and untreated cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to the loading control (β-actin).

Visualizations

experimental_workflow cluster_culture Cell Culture and Treatment cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Analysis start Seed cancer cells in 96-well plates incubate1 Incubate for 12h for attachment start->incubate1 treat Treat cells with Apium graveolens extract (different concentrations) and controls incubate1->treat incubate2 Incubate for 24/48h treat->incubate2 mtt Add MTT reagent incubate2->mtt lyse Lyse treated cells incubate2->lyse incubate3 Incubate for 4h mtt->incubate3 dmso Add DMSO to dissolve formazan incubate3->dmso read Measure absorbance at 570 nm dmso->read data_analysis data_analysis read->data_analysis Calculate % viability and IC50 quantify Quantify protein concentration lyse->quantify wb Western Blot for cleaved caspase-3 and cleaved-PARP quantify->wb analyze Analyze band intensity wb->analyze conclusion conclusion analyze->conclusion Determine induction of apoptosis

Caption: Experimental workflow for evaluating the effects of Apium graveolens extract on cancer cells.

signaling_pathway AGLEE Apium graveolens Leaf Ethanolic Extract (AGLEE) Procaspase3 Pro-caspase-3 AGLEE->Procaspase3 Induces cleavage Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Caspase-3/PARP apoptotic signaling pathway induced by Apium graveolens extract.

Mechanism of Action

Apium graveolens extract and its active components like apigenin have been shown to induce apoptosis in cancer cells through various signaling pathways. The extract from Apium graveolens has been observed to reduce the viability of cancer cells in a concentration-dependent manner.[1] This cytotoxic effect is linked to the induction of apoptosis.[1][2]

One of the key mechanisms is the activation of the caspase-3/PARP pathway.[1] Apium graveolens extract treatment leads to increased levels of cleaved-caspase-3 and cleaved-PARP (Poly (ADP-ribose) polymerase) in cancer cells.[1] Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activation leads to the cleavage of several cellular substrates, including PARP, which ultimately results in cell death.

Furthermore, apigenin, a flavonoid found in Apium graveolens, is known to modulate multiple signaling pathways implicated in cancer progression, including:

  • PI3K/AKT pathway: Apigenin can inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3]

  • MAPK/ERK pathway: This pathway is also involved in cell growth and differentiation, and its modulation by apigenin can contribute to anti-cancer effects.[3]

The antiproliferative effects of Apium graveolens extract are also associated with the downregulation of vascular endothelial growth factor (VEGF) expression, suggesting a potential anti-angiogenic effect.[2]

References

Application Notes and Protocols for In Vivo Studies of Apilacum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apilacum, a term often encompassing honeybee-derived products such as royal jelly, propolis, and bee venom, has garnered significant interest for its potential therapeutic applications. These natural products are rich in bioactive compounds that have demonstrated anti-inflammatory, antioxidant, wound healing, and neuroprotective properties in various preclinical studies. This document provides detailed application notes and protocols for establishing and utilizing animal models to investigate the in vivo efficacy of this compound and its derivatives. The following sections will detail experimental designs for studying wound healing, anti-inflammatory effects, and neuroprotection.

I. Animal Models for Cutaneous Wound Healing

Rodent models are extensively used to evaluate the efficacy of topical agents in promoting the healing of cutaneous wounds. Excisional and burn wound models are particularly relevant for assessing the therapeutic potential of this compound formulations.

A. Excisional Wound Healing Model in Rats

This model is designed to assess the ability of this compound to accelerate the closure of full-thickness skin wounds.

Experimental Protocol:

  • Animal Selection: Male Wistar rats (200-250g) are commonly used.

  • Animal Preparation: Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane). Shave the dorsal thoracic region and disinfect the area with 70% ethanol.

  • Wound Creation: Create a full-thickness circular excisional wound (e.g., 8 mm in diameter) on the shaved dorsal area using a sterile biopsy punch.

  • Animal Grouping:

    • Group 1 (Vehicle Control): Topical application of the base ointment/cream (e.g., Eucerin).

    • Group 2 (Positive Control): Topical application of a standard wound healing agent (e.g., Silver Sulfadiazine cream 1%).

    • Group 3 (this compound Treatment): Topical application of the this compound-containing ointment (e.g., 3% propolis and 1.5% honey ointment)[1].

  • Treatment Administration: Apply the respective treatments topically to the wound area once daily for a period of 14 to 28 days.

  • Outcome Assessment:

    • Wound Contraction Rate: Measure the wound area on specific days (e.g., 0, 3, 7, 14, 21, and 28) using a transparent grid or digital imaging software. Calculate the percentage of wound contraction.

    • Histopathological Examination: Collect wound tissue at the end of the study. Process the tissue for histological analysis (H&E and Masson's trichrome staining) to evaluate re-epithelialization, collagen deposition, neovascularization, and inflammatory cell infiltration.

    • Biochemical Analysis: Homogenize wound tissue to measure levels of hydroxyproline (an indicator of collagen content) and inflammatory markers (e.g., TNF-α, IL-1β).

Data Presentation:

GroupMean Wound Area (mm²) on Day 7Mean Wound Area (mm²) on Day 14Hydroxyproline Content (µg/mg tissue)
Vehicle Control
Positive Control
This compound Treatment
B. Thermal Burn Wound Healing Model in Rats

This model is suitable for evaluating the efficacy of this compound in treating burn injuries.

Experimental Protocol:

  • Animal Selection: Male Wistar rats (200-250g).

  • Animal Preparation: Anesthetize the animals and shave the dorsal region as described for the excisional wound model.

  • Burn Induction: Create a second-degree burn by exposing a specific area of the shaved skin to a heated metal rod or hot water.

  • Animal Grouping:

    • Group 1 (Vehicle Control): Topical application of the ointment base.

    • Group 2 (Positive Control): Topical application of Silver Sulfadiazine cream (1%).

    • Group 3 (this compound Treatment): Topical application of the this compound formulation (e.g., Royal Jelly ointment at 10% and 30% concentrations)[2].

  • Treatment and Assessment: Follow the treatment administration and outcome assessment protocols as detailed for the excisional wound model, with a particular focus on re-epithelialization and reduction of inflammation.

Data Presentation:

GroupEpithelialization Score (Day 14)Collagen Deposition Score (Day 14)Inflammatory Cell Infiltration (cells/mm²)
Vehicle Control
Positive Control
This compound Treatment (10%)
This compound Treatment (30%)

Experimental Workflow for Wound Healing Studies

WoundHealingWorkflow cluster_prep Preparation cluster_induction Wound Induction cluster_treatment Treatment cluster_assessment Assessment AnimalSelection Animal Selection (Rats) Anesthesia Anesthesia AnimalSelection->Anesthesia Shaving Dorsal Shaving & Disinfection Anesthesia->Shaving Excisional Excisional Wound Shaving->Excisional Burn Thermal Burn Shaving->Burn Grouping Animal Grouping Excisional->Grouping Burn->Grouping Application Topical Application Grouping->Application WoundContraction Wound Contraction Application->WoundContraction Histopathology Histopathology Application->Histopathology Biochemical Biochemical Analysis Application->Biochemical

Caption: Workflow for in vivo wound healing studies.

II. Animal Models for Anti-inflammatory Activity

The anti-inflammatory properties of this compound, particularly bee venom, can be investigated using rodent models of induced inflammation.

A. Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.

Experimental Protocol:

  • Animal Selection: Male Wistar rats (150-200g).

  • Animal Grouping:

    • Group 1 (Control): Vehicle administration.

    • Group 2 (Positive Control): Administration of a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

    • Group 3 (this compound Treatment): Administration of this compound (e.g., bee venom, subcutaneously at various doses).

  • Treatment Administration: Administer the respective treatments 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Data Presentation:

GroupPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 3h
Control0
Positive Control
This compound Treatment (Dose 1)
This compound Treatment (Dose 2)
B. Adjuvant-Induced Arthritis in Rats

This model mimics chronic inflammation and is useful for evaluating the anti-arthritic potential of this compound.

Experimental Protocol:

  • Animal Selection: Male Wistar rats (150-200g).

  • Induction of Arthritis: Induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.

  • Animal Grouping and Treatment:

    • Group 1 (Arthritic Control): No treatment.

    • Group 2 (Positive Control): Treatment with a standard anti-arthritic drug (e.g., Methotrexate).

    • Group 3 (this compound Treatment): Daily administration of this compound (e.g., bee venom, 1 mg/kg, subcutaneously) for 21 days, starting from the day of adjuvant injection[3].

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both hind paws at regular intervals.

    • Arthritic Score: Score the severity of arthritis based on erythema, swelling, and joint deformity.

    • Histopathology: At the end of the study, collect the ankle joints for histological examination of synovial inflammation and cartilage/bone destruction.

    • Biochemical Markers: Analyze serum for levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-10)[3].

Data Presentation:

GroupMean Arthritic Score (Day 21)Mean Paw Volume (mL) (Day 21)Serum TNF-α (pg/mL)Serum IL-10 (pg/mL)
Arthritic Control
Positive Control
This compound Treatment

Signaling Pathway in Inflammation

InflammationPathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_mediators Inflammatory Mediators cluster_response Physiological Response Stimulus Carrageenan / CFA NFkB NF-κB Activation Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Edema Edema Cytokines->Edema Pain Pain Cytokines->Pain Prostaglandins Prostaglandins Prostaglandins->Edema Prostaglandins->Pain This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition

Caption: this compound's inhibitory effect on inflammatory pathways.

III. Animal Models for Neuroprotective Effects

Given the anti-inflammatory and antioxidant properties of this compound components like royal jelly, investigating their neuroprotective potential is a promising research avenue. A chemically-induced model of neurodegeneration can be employed.

A. Scopolamine-Induced Amnesia Model in Mice

This model is used to screen for compounds that can ameliorate cognitive deficits.

Experimental Protocol:

  • Animal Selection: Male BALB/c mice (20-25g).

  • Animal Grouping:

    • Group 1 (Control): Vehicle administration.

    • Group 2 (Scopolamine Control): Scopolamine administration (1 mg/kg, intraperitoneally).

    • Group 3 (Positive Control): Administration of a standard nootropic drug (e.g., Donepezil) followed by scopolamine.

    • Group 4 (this compound Treatment): Oral administration of this compound (e.g., royal jelly) for 14 days, followed by scopolamine injection 60 minutes after the last dose.

  • Behavioral Testing:

    • Morris Water Maze: Assess spatial learning and memory. Train the mice to find a hidden platform in a circular pool of water. After the training period, conduct a probe trial to assess memory retention.

    • Passive Avoidance Test: Evaluate learning and memory based on the latency to enter a dark compartment associated with a mild foot shock.

  • Neurochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue (hippocampus and cortex) for analysis of:

    • Acetylcholinesterase (AChE) activity: To assess cholinergic function.

    • Oxidative stress markers: Malondialdehyde (MDA) and Glutathione (GSH) levels.

    • Inflammatory markers: TNF-α and IL-1β levels.

Data Presentation:

GroupEscape Latency in MWM (Probe Trial, s)AChE Activity (U/mg protein)Brain MDA (nmol/mg protein)Brain TNF-α (pg/mg protein)
Control
Scopolamine Control
Positive Control
This compound Treatment

Logical Relationship in Neuroprotection

Neuroprotection cluster_properties Bioactive Properties cluster_mechanisms Mechanisms of Action cluster_outcome Therapeutic Outcome This compound This compound (e.g., Royal Jelly) Antioxidant Antioxidant Effects This compound->Antioxidant AntiInflammatory Anti-inflammatory Effects This compound->AntiInflammatory EnhanceCholinergic Enhanced Cholinergic Function This compound->EnhanceCholinergic ReduceOxidativeStress Reduced Oxidative Stress Antioxidant->ReduceOxidativeStress ReduceNeuroinflammation Reduced Neuroinflammation AntiInflammatory->ReduceNeuroinflammation Neuroprotection Neuroprotection & Improved Cognition ReduceOxidativeStress->Neuroprotection ReduceNeuroinflammation->Neuroprotection EnhanceCholinergic->Neuroprotection

Caption: Proposed neuroprotective mechanisms of this compound.

Conclusion

The animal models and protocols outlined in this document provide a robust framework for the in vivo investigation of this compound's therapeutic potential. By systematically evaluating its effects on wound healing, inflammation, and neurodegeneration, researchers can gather crucial preclinical data to support its further development as a therapeutic agent. Adherence to detailed and standardized protocols is essential for generating reproducible and reliable results.

References

Application Notes and Protocols for Preclinical Dosage Determination of a Novel Investigational Product

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The determination of a safe and effective dose range is a critical initial step in the preclinical evaluation of any new investigational product. This document provides a detailed framework and standardized protocols for conducting acute and sub-acute toxicity studies in rodent models to establish the preliminary safety profile and guide dose selection for subsequent efficacy studies. The methodologies outlined are based on established principles of toxicology and pharmacology, drawing from guidelines such as those provided by the Organization for Economic Co-operation and Development (OECD).

These protocols are intended for researchers, scientists, and drug development professionals engaged in the early-stage preclinical assessment of novel compounds. The following sections detail the experimental design, procedural steps, and data analysis for acute and sub-acute oral toxicity studies, which are fundamental for determining the No-Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (LD50).

Data Presentation

Acute Oral Toxicity Study Data

The primary objective of the acute oral toxicity study is to determine the short-term adverse effects of a single high dose of the investigational product and to estimate the LD50. The data below is representative of a typical study.

Table 1: Acute Oral Toxicity of the Investigational Product in Mice

Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
Vehicle Control50/5No observable signs
50050/5Piloerection, increased urination
100051/5Piloerection, increased urination, lethargy
200053/5Piloerection, lethargy, tremors, convulsions

Based on these hypothetical results, the LD50 is estimated to be greater than 1000 mg/kg but less than 2000 mg/kg.

Sub-Acute Oral Toxicity Study Data

The sub-acute toxicity study evaluates the potential adverse effects of repeated administration of the investigational product over a 28-day period. This study helps to identify target organs of toxicity and establish a NOAEL.

Table 2: Summary of Key Findings from a 28-Day Sub-Acute Oral Toxicity Study in Rats

ParameterVehicle Control200 mg/kg400 mg/kg800 mg/kg
Body Weight Gain (g) 35 ± 433 ± 525 ± 618 ± 7**
Relative Liver Weight (%) 3.2 ± 0.33.3 ± 0.43.8 ± 0.54.5 ± 0.6
Alanine Aminotransferase (ALT) (U/L) 45 ± 848 ± 1075 ± 12*120 ± 15
Aspartate Aminotransferase (AST) (U/L) 110 ± 15115 ± 18160 ± 20*250 ± 25**
Blood Urea Nitrogen (BUN) (mg/dL) 20 ± 321 ± 422 ± 525 ± 6

Values are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle control.

From this hypothetical data, the NOAEL is determined to be 200 mg/kg/day, as significant changes in body weight, relative liver weight, and liver enzymes were observed at doses of 400 mg/kg/day and higher.

Experimental Protocols

Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral toxicity of a test substance.

Materials:

  • Test substance

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Healthy, young adult rodents (e.g., Swiss albino mice), nulliparous and non-pregnant females

  • Oral gavage needles

  • Animal cages

  • Calibrated balance

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.

  • Fasting: Fast animals overnight prior to dosing (food, but not water).

  • Dose Preparation: Prepare the test substance in the appropriate vehicle to the desired concentration.

  • Dosing: Administer a single oral dose of the test substance to one animal. The starting dose is typically selected based on any existing information, or a default of 175 mg/kg is used.

  • Observation:

    • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Dose Adjustment (Up-and-Down Method):

    • If the animal survives, the next animal is dosed at a higher fixed increment (e.g., 3.2 times the previous dose).

    • If the animal dies, the next animal is dosed at a lower fixed increment.

  • Termination: At the end of the 14-day observation period, surviving animals are euthanized and subjected to a gross necropsy.

Protocol for Sub-Acute (28-Day) Oral Toxicity Study (OECD 407)

Objective: To evaluate the toxicity of a test substance after repeated oral administration for 28 days.

Materials:

  • Test substance and vehicle

  • Healthy young adult rodents (e.g., Wistar rats)

  • Oral gavage needles

  • Animal cages with metabolic collection capabilities

  • Equipment for hematological and biochemical analysis

  • Histopathology equipment

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least 5 days and randomly assign them to control and treatment groups (typically 3 dose levels and a control group, with 5 animals of each sex per group).

  • Dose Preparation and Administration: Prepare the test substance in the vehicle daily. Administer the designated dose orally via gavage once daily for 28 consecutive days. The control group receives the vehicle only.

  • Daily Observations:

    • Observe animals for clinical signs of toxicity and mortality at least once daily.

    • Record body weight at least once a week.

    • Measure food and water consumption weekly.

  • Hematology and Clinical Biochemistry: At the end of the 28-day period, collect blood samples for hematological and clinical biochemistry analysis.

  • Necropsy and Histopathology:

    • Euthanize all animals at the end of the study.

    • Conduct a gross necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).

    • Preserve organs and tissues in a suitable fixative for histopathological examination.

Visualizations

Preclinical_Dosage_Determination_Workflow cluster_0 In Vitro Studies cluster_1 Acute Toxicity Studies cluster_2 Sub-Acute Toxicity Studies cluster_3 Dose Selection for Efficacy Studies in_vitro Initial Cytotoxicity Screening acute_toxicity Acute Oral Toxicity (e.g., OECD 425) - Single high dose - Determine LD50 in_vitro->acute_toxicity Provides starting dose estimates sub_acute_toxicity 28-Day Repeated Dose Study (e.g., OECD 407) - Identify target organs - Determine NOAEL acute_toxicity->sub_acute_toxicity Informs dose range for repeated studies dose_selection Select Doses for Efficacy Models (e.g., Low, Medium, High doses below NOAEL) sub_acute_toxicity->dose_selection Provides safety data for dose selection

Caption: Workflow for preclinical dosage determination.

Hypothetical_Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Pro-inflammatory Cytokine Production cluster_3 Intervention Point stimulus LPS TLR4 TLR4 stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB cytokines TNF-α, IL-6, IL-1β NFkB->cytokines investigational_product Investigational Product investigational_product->IKK Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway.

Application Notes and Protocols for In Vivo Research of Bee Venom Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bee venom (BV), a complex mixture of peptides, enzymes, and other bioactive molecules, has been utilized for centuries in traditional medicine.[1] Modern scientific investigation has begun to elucidate the mechanisms underlying its therapeutic effects, revealing a wide range of pharmacological activities, including anti-inflammatory, analgesic, neuroprotective, and anti-cancer properties.[2][3][4] The primary active components of bee venom include melittin, apamin, and phospholipase A2 (PLA2), each contributing to its diverse biological effects.[1][3][5] This document provides detailed application notes and protocols for the in vivo research of bee venom and its delivery systems, aimed at facilitating preclinical studies in various disease models.

Therapeutic Potential and Mechanisms of Action

Bee venom and its constituents exert their therapeutic effects through the modulation of various signaling pathways. Understanding these mechanisms is crucial for designing targeted in vivo studies.

Anti-inflammatory and Analgesic Effects: Bee venom demonstrates potent anti-inflammatory properties by inhibiting key pro-inflammatory pathways.[4][6] Melittin, the main component of bee venom, can suppress the NF-κB signaling pathway, a central regulator of inflammation.[2] This leads to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6] The analgesic effects of bee venom are mediated, in part, through the activation of α2-adrenergic receptors and descending pain inhibitory systems.[2]

Neuroprotective Effects: Bee venom and its components have shown promise in models of neurodegenerative diseases like Parkinson's disease.[4][6] Studies suggest that phospholipase A2 in bee venom may exert neuroprotective effects.[4] The anti-inflammatory actions of bee venom are also thought to contribute to its neuroprotective capacity by mitigating neuroinflammation.[4]

Anti-cancer Effects: Bee venom and melittin have demonstrated significant anti-cancer activity in various cancer cell lines and animal models.[4][7] The proposed mechanisms include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation and migration, and disruption of the cell membrane.[7][8] Bee venom can modulate several signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[3]

Delivery Systems for In Vivo Research

The method of bee venom administration can significantly influence its bioavailability, efficacy, and safety profile. Common delivery systems for in vivo research include:

  • Subcutaneous (s.c.) Injection: A straightforward and widely used method for systemic delivery.

  • Intraperitoneal (i.p.) Injection: Often used in rodent models for systemic administration.

  • Acupoint Injection: This method, derived from traditional bee venom therapy, involves injecting bee venom at specific acupuncture points, which may enhance its therapeutic effects for certain conditions like pain.[2]

  • Topical Application: Suitable for localized conditions such as skin inflammation.[2]

  • Nanoparticle-based Delivery Systems: To enhance the targeted delivery to tumor tissues and reduce systemic toxicity, bee venom components like melittin can be encapsulated in nanoparticles.[8]

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies. It is important to note that optimal dosages and outcomes can vary significantly depending on the animal model, disease state, and specific bee venom composition.

Table 1: In Vivo Anti-inflammatory Effects of Bee Venom

Animal ModelBee Venom DoseAdministration RouteKey FindingsReference
Rat (Collagen-induced arthritis)1 mg/kgSubcutaneousBlocked antinociceptive effect with α2-adrenergic receptor antagonist[2]
Rat (Carrageenan-induced paw edema)Not specifiedNot specifiedInhibition of IRAK2/TAK1/NF-κB signaling pathway[9]

Table 2: In Vivo Anti-cancer Effects of Bee Venom

Animal ModelCancer TypeBee Venom/Melittin DoseAdministration RouteKey FindingsReference
MouseGlioblastoma (U87 cells)25 µg/mL (of venom solution)IntracerebralSignificant reduction in tumor cell number; increased caspase-3 expression[10][11]
MouseMelanomaNot specifiedNot specifiedInhibition of proliferation and induction of differentiation[7]
MouseLeukemiaNot specifiedNot specifiedDownregulation of ERK and Akt signaling pathway[7]

Table 3: Pharmacokinetic Parameters of Bee Venom Phospholipase A2 (bvPLA2) in Rats

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Intravenous0.05 mg/kg12.8 ± 2.50.0816.3 ± 2.91.3 ± 0.2
Subcutaneous0.2 mg/kg2.9 ± 0.50.57.9 ± 1.12.1 ± 0.4
Subcutaneous1 mg/kg14.1 ± 2.81.056.5 ± 10.23.2 ± 0.7
Subcutaneous5 mg/kg68.7 ± 11.51.0389.6 ± 75.44.1 ± 0.6
(Data adapted from a study on a new composition bee venom with increased PLA2 content)

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity of Bee Venom in a Rat Model of Arthritis

Objective: To assess the anti-inflammatory and analgesic effects of subcutaneously administered bee venom in a collagen-induced arthritis (CIA) rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Bee venom (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Calipers for paw thickness measurement

  • Von Frey filaments for pain assessment

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize rats with an intradermal injection at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and CFA (4 mg/mL).

    • On day 7, provide a booster injection of collagen in incomplete Freund's adjuvant.

  • Bee Venom Preparation and Administration:

    • Reconstitute lyophilized bee venom in sterile saline to the desired concentration (e.g., 1 mg/mL).

    • Beginning on day 21 (onset of arthritis), administer bee venom subcutaneously at a dose of 1 mg/kg daily for 14 days. A control group should receive an equivalent volume of sterile saline.

  • Assessment of Arthritis:

    • Measure the paw thickness of both hind paws daily using calipers.

    • Assess mechanical allodynia weekly using Von Frey filaments.

    • At the end of the treatment period, collect blood for analysis of inflammatory markers (e.g., TNF-α, IL-1β) by ELISA.

    • Euthanize animals and collect joint tissues for histological analysis.

Protocol 2: In Vivo Assessment of Bee Venom's Anti-tumor Efficacy in a Glioblastoma Mouse Model

Objective: To evaluate the anti-cancer activity of bee venom administered directly to the tumor site in a mouse xenograft model of glioblastoma.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • U87 human glioblastoma cells

  • Matrigel

  • Bee venom (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Stereotactic injection apparatus

  • In vivo imaging system (if using fluorescently labeled cells)

Procedure:

  • Tumor Cell Implantation:

    • Culture U87 glioblastoma cells.

    • Anesthetize mice and secure them in a stereotactic frame.

    • Inject 2 x 10^5 U87 cells in a 5 µL volume of a 1:1 mixture of sterile saline and Matrigel into the cerebral cortex.

  • Bee Venom Treatment:

    • Allow tumors to establish for 3 days post-implantation.

    • On day 3, administer a single intracerebral injection of bee venom solution (e.g., 25 µg/mL) in a 5 µL volume at the tumor site. The control group will receive an injection of sterile saline.

  • Tumor Growth Monitoring and Analysis:

    • Monitor tumor growth using an in vivo imaging system if fluorescently labeled cells were used.

    • Three days post-treatment (day 6), euthanize the mice and collect the brains.

    • Perform histological analysis (e.g., Hematoxylin and Eosin staining) to assess tumor size.

    • Conduct immunohistochemical staining for markers of apoptosis, such as cleaved caspase-3, to determine the mechanism of cell death.[11]

Visualizations

Bee_Venom_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Pro-inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_nuc->Pro-inflammatory_Genes Activates Bee_Venom Bee Venom (Melittin) Bee_Venom->IKK Inhibits LPS LPS LPS->TLR4

Caption: Bee Venom's Inhibition of the NF-κB Signaling Pathway.

Bee_Venom_Cancer_Apoptosis_Workflow Start Start Implant_Tumor_Cells Implant Cancer Cells (e.g., U87) in vivo Start->Implant_Tumor_Cells Tumor_Establishment Allow Tumor Establishment (e.g., 3 days) Implant_Tumor_Cells->Tumor_Establishment Administer_BV Administer Bee Venom or Saline (Control) Tumor_Establishment->Administer_BV Monitor_Tumor Monitor Tumor Growth (e.g., Imaging, Calipers) Administer_BV->Monitor_Tumor Endpoint_Analysis Endpoint Analysis: - Tumor Size/Weight - Histology - Apoptosis Markers (Caspase-3) Monitor_Tumor->Endpoint_Analysis Data_Analysis Data Analysis and Comparison Endpoint_Analysis->Data_Analysis Conclusion Conclusion on Anti-tumor Efficacy Data_Analysis->Conclusion

Caption: Experimental Workflow for In Vivo Anti-Cancer Studies.

References

Application Notes & Protocols for the Analytical Characterization of Apilacum (Royal Jelly)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Apilacum, commonly known as royal jelly (RJ), is a secretion from the hypopharyngeal and mandibular glands of young worker honeybees (Apis mellifera). It serves as the exclusive food for queen bees and young larvae.[1] Its complex composition, rich in proteins, lipids, sugars, vitamins, and minerals, is believed to be responsible for its various reported biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects.[2][3] Rigorous analytical characterization is crucial for ensuring the quality, authenticity, safety, and efficacy of royal jelly for research, nutraceutical, and pharmaceutical applications.

These application notes provide a comprehensive overview of the key analytical methods for the characterization of this compound, complete with detailed protocols for pivotal experiments.

Physicochemical and Compositional Analysis

A fundamental step in royal jelly characterization involves determining its basic physicochemical properties and the content of its major components. Fresh royal jelly is a whitish, gelatinous substance with a sharp odor and a pH ranging from 3.4 to 4.5.[4] Its composition can vary based on geography and climate.[5]

Summary of Major Components

The primary constituents of fresh and lyophilized royal jelly are summarized below. The unique fatty acid, trans-10-hydroxy-2-decenoic acid (10-HDA), is a critical marker for the quality and authenticity of royal jelly as it is not found in other bee products.[6][7]

ComponentConcentration in Fresh Royal Jelly (%)Concentration in Lyophilized Royal Jelly (%)Key Analytical Methods
Water60 - 70%[2]< 5%[8]Karl Fischer Titration, Gravimetry (Vacuum Oven)[4]
Proteins9 - 18%[2][8]27 - 41%[8]Kjeldahl Method, SDS-PAGE, Proteomics (LC-MS/MS)[4][9]
Carbohydrates7 - 18%[2][8]22 - 31%[8]Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)[4]
Lipids3 - 8%[2][8]15 - 30%[8]Solvent Extraction, GC, HPLC[4]
10-HDA≥ 1.4% (ISO Standard)[10]Varies (typically > 4.0% for powder)[6]HPLC, Capillary Electrophoresis[6][11]
Minerals (Ash)~1.5%[5]2.5 - 3.03%[8]Atomic Absorption Spectroscopy[4]

Workflow for Comprehensive Quality Control of this compound

A systematic approach is required for the complete characterization of royal jelly, from initial sample handling to detailed component analysis and safety assessment.

G cluster_0 Sample Reception & Preparation cluster_1 Physicochemical Analysis cluster_2 Major Component Analysis cluster_3 Safety & Contaminant Analysis cluster_4 Final Assessment Sample Royal Jelly Sample (Fresh or Lyophilized) Prep Homogenization & Weighing Sample->Prep Moisture Moisture Content (Karl Fischer) Prep->Moisture pH pH & Acidity (Titration) Prep->pH Lipids Lipid/Fatty Acid Analysis (HPLC for 10-HDA) Prep->Lipids Proteins Protein Analysis (SDS-PAGE, Proteomics) Prep->Proteins Sugars Carbohydrate Analysis (HPLC/GC) Prep->Sugars Pesticides Pesticide Residues (QuEChERS, LC-MS/MS) Prep->Pesticides Antibiotics Antibiotic Residues (LC-MS/MS) Prep->Antibiotics Report Quality Control Report (Certificate of Analysis) Moisture->Report pH->Report Lipids->Report Proteins->Report Sugars->Report Pesticides->Report Antibiotics->Report

Caption: General workflow for the quality control analysis of this compound.

Analysis of Key Components: Lipids (10-HDA)

The fatty acid 10-HDA is the most important marker for royal jelly authenticity.[10] Its quantification is routinely performed using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for 10-HDA Analysis

G Sample 1. Sample Preparation ~1g RJ + Methanol/Water Extract 2. Extraction Ultrasonication & Centrifugation Sample->Extract Filter 3. Filtration 0.45µm Syringe Filter Extract->Filter Inject 4. HPLC Analysis C18 Column, UV Detection (210nm) Filter->Inject Quantify 5. Quantification External Standard Calibration Curve Inject->Quantify

Caption: Experimental workflow for the quantification of 10-HDA in royal jelly.

Protocol 1: Quantification of 10-HDA by HPLC

This protocol details the determination of 10-HDA concentration in royal jelly samples.

A. Reagents and Materials

  • Royal Jelly Sample

  • 10-HDA reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or similar for pH adjustment)

  • 0.45 µm syringe filters

B. Equipment

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flasks and pipettes

C. Standard Preparation

  • Prepare a stock solution of 10-HDA standard (e.g., 1 mg/mL) in methanol.

  • Create a series of working standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 µg/mL) by diluting the stock solution with the mobile phase.

  • Construct a calibration curve by plotting peak area against concentration.

D. Sample Preparation

  • Accurately weigh approximately 1.0 g of homogenized royal jelly into a 50 mL centrifuge tube.

  • Add 20 mL of a methanol/water solution (e.g., 50:50 v/v).

  • Vortex thoroughly and sonicate in an ultrasonic bath for 15-20 minutes to ensure complete extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant and transfer it to a 25 mL volumetric flask.

  • Bring the volume to the mark with the extraction solvent.

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.

E. HPLC Conditions

  • Mobile Phase: Methanol:Water (e.g., 60:40 v/v), adjusted to pH ~2.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 210 nm

F. Data Analysis

  • Identify the 10-HDA peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of 10-HDA in the sample solution using the calibration curve.

  • Determine the final percentage of 10-HDA in the original royal jelly sample, accounting for the initial weight and dilution factors.

Analysis of Key Components: Proteins

Proteins constitute a major portion of royal jelly's dry weight, with the "Major Royal Jelly Proteins" (MRJPs) family being the most abundant.[12][13] MRJP1 to MRJP5 make up 83-90% of the total protein content.[12]

Experimental Workflow for Proteomic Analysis

G cluster_0 Protein Extraction & Separation cluster_1 Identification (Proteomics) Extract 1. Protein Extraction from RJ sample Quant 2. Protein Quantification (e.g., Bradford Assay) Extract->Quant SDS 3. SDS-PAGE Separation by molecular weight Quant->SDS Digest 4. In-gel Digestion (Trypsin) SDS->Digest LCMS 5. LC-MS/MS Analysis Digest->LCMS DB 6. Database Search (e.g., Mascot) LCMS->DB ID 7. Protein Identification DB->ID

Caption: Workflow for the separation and identification of royal jelly proteins.

Protocol 2: Protein Profiling by SDS-PAGE

This protocol provides a method for the initial separation and visualization of the protein profile of royal jelly.

A. Reagents and Materials

  • Royal Jelly Sample

  • Protein extraction buffer (e.g., Tris-HCl with protease inhibitors)

  • Laemmli sample buffer (2x)

  • Precast or self-cast polyacrylamide gels (e.g., 4-12% gradient)

  • SDS-PAGE running buffer

  • Protein molecular weight marker

  • Coomassie Brilliant Blue or silver stain reagents

  • Destaining solution

B. Equipment

  • Vertical electrophoresis system

  • Power supply

  • Centrifuge

  • Heating block or water bath

C. Sample Preparation

  • Extract proteins from a known amount of royal jelly using an appropriate buffer.

  • Centrifuge to pellet any insoluble material.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

  • Dilute an aliquot of the protein extract with an equal volume of 2x Laemmli sample buffer.

  • Heat the mixture at 95-100 °C for 5 minutes to denature the proteins.

D. Electrophoresis Procedure

  • Assemble the electrophoresis cell according to the manufacturer's instructions.

  • Load 10-20 µg of the prepared protein sample into each well.

  • Load a protein molecular weight marker in an adjacent lane.

  • Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

E. Staining and Visualization

  • Carefully remove the gel from the cassette and place it in a staining tray.

  • Stain the gel using Coomassie Brilliant Blue (for 1 hour) or a silver staining kit (for higher sensitivity).

  • Destain the gel until protein bands are clearly visible against a clear background.

  • Image the gel using a gel documentation system. The resulting profile should show prominent bands corresponding to the MRJPs (typically between 49-87 kDa).[13]

Analysis of Contaminants

The quality and safety of royal jelly can be compromised by the presence of environmental contaminants, primarily pesticides used in agriculture or acaricides used for mite control within beehives.[14][15]

Workflow for Pesticide Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for extracting pesticide residues from complex matrices like royal jelly.[14][16]

G Sample 1. Extraction RJ + Acetonitrile + Salts dSPE 2. Dispersive SPE 'Clean-up' Step Sample->dSPE Analyze 3. Analysis GC-MS or LC-MS/MS dSPE->Analyze Identify 4. Identification & Quantification Analyze->Identify

Caption: A simplified workflow for pesticide residue analysis using QuEChERS.

Protocol 3: Overview of Contaminant Analysis by QuEChERS and LC-MS/MS

This protocol provides a general methodology for detecting pesticide residues.

A. Reagents and Materials

  • Royal Jelly Sample

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

  • QuEChERS dispersive SPE (d-SPE) tubes (e.g., containing PSA and MgSO₄)

  • Pesticide reference standards

B. Equipment

  • High-speed centrifuge

  • Vortex mixer

  • LC-MS/MS or GC-MS system

C. Extraction Procedure (QuEChERS)

  • Weigh a homogenized sample of royal jelly (e.g., 2-5 g) into a 50 mL centrifuge tube.

  • Add a specified volume of water and vortex to create a slurry.

  • Add acetonitrile and the QuEChERS extraction salt packet.

  • Immediately shake vigorously for 1 minute to prevent salt agglomeration and ensure thorough extraction.

  • Centrifuge at high speed (e.g., >4000 rpm) for 5 minutes.

D. Clean-up Procedure (d-SPE)

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube.

  • Shake vigorously for 1-2 minutes.

  • Centrifuge for 5 minutes.

  • The resulting supernatant is the cleaned-up extract, ready for analysis.

E. Instrumental Analysis

  • Inject the cleaned-up extract into an LC-MS/MS or GC-MS system.

  • The system is programmed to screen for a wide range of potential pesticide residues.

  • Identification is based on retention time and mass-to-charge ratios (m/z) of parent and fragment ions.

  • Quantification is performed using matrix-matched calibration standards to compensate for matrix effects.[17]

References

Application Notes and Protocols for Apilacum in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "apilacum" does not correspond to a recognized compound in the scientific literature. This document provides information based on research on extracts of Apium graveolcen (celery), from which compounds with demonstrated effects on cell cultures have been isolated. It is presumed that the query may be related to these compounds. The protocols provided are generalized for primary cell culture and should be adapted based on the specific cell type and experimental goals.

Introduction

Primary cells, derived directly from living tissue, offer a more physiologically relevant model for in vitro studies compared to immortalized cell lines.[1] The application of natural compounds in primary cell cultures is a growing area of research for drug discovery and development.[1] Extracts from Apium graveolens have demonstrated anticancer properties in various cancer cell lines, suggesting their potential for further investigation in primary cell cultures for applications in cancer research, toxicology, and drug screening.[2][3]

This document provides detailed application notes and generalized protocols for the use of Apium graveolens extracts and their derivatives in primary cell cultures, based on existing literature.

Mechanism of Action and Signaling Pathways

Extracts from Apium graveolens have been shown to induce apoptosis (programmed cell death) in cancer cells. The primary mechanism identified involves the activation of the caspase-3/PARP signaling pathway.[2][4]

  • Caspase-3/PARP Pathway: Apium graveolens leaf ethanolic extract (AGLEE) has been observed to increase the levels of cleaved-caspase-3 and cleaved-PARP (Poly(ADP-ribose) polymerase) in human tongue cancer cells.[2][4] Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of various cellular substrates, including PARP, which is involved in DNA repair. The cleavage of PARP by caspase-3 is a hallmark of apoptosis.

  • PI3K/Akt Signaling Pathway: Apigenin, a flavonoid present in Apium graveolens, is known to target the PI3K/Akt/FoxO and β-catenin signaling pathways, which are crucial for cell proliferation and survival.[5] Overexpression of proteins like Fyn can mediate the PI3K/Akt pathway to induce anti-apoptotic mechanisms; compounds that inhibit this pathway can thus promote cell death in cancer cells.[5]

Signaling Pathway Diagrams

cluster_0 Apoptosis Induction by Apium graveolens Extract AGE Apium graveolens Extract Caspase3 Caspase-3 AGE->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis cluster_1 Inhibition of Proliferation by Apigenin Apigenin Apigenin PI3K PI3K Apigenin->PI3K inhibits Akt Akt PI3K->Akt activates CellProliferation Cell Proliferation Akt->CellProliferation inhibits cluster_workflow General Experimental Workflow A Primary Cell Isolation & Culture B Treatment with Apium graveolens Extract A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot Analysis B->E F Data Analysis & Interpretation C->F D->F E->F

References

Application Notes and Protocols for Assessing Apilacum's Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for investigating the effects of Apilacum, a proprietary formulation with potential bioactive compounds, on gene expression in a cellular context. The protocols outlined below are designed to be adaptable for various cell lines and research questions, from initial screening of differentially expressed genes to the validation of specific targets.

Introduction

This compound is a novel compound under investigation for its potential therapeutic effects. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. Gene expression profiling is a powerful tool to elucidate the cellular pathways modulated by this compound. This document provides detailed protocols for assessing these effects using modern molecular biology techniques. The methodologies cover experimental design, cell culture and treatment, RNA isolation, and gene expression analysis by both quantitative PCR (qPCR) and RNA sequencing (RNA-Seq).

Experimental Design Considerations

A well-designed experiment is critical for obtaining meaningful and reproducible results.[1][2] Key considerations include:

  • Hypothesis Definition: Clearly define the research question. Are you looking for broad, genome-wide changes or focused effects on a specific pathway?[1]

  • Cell Line Selection: Choose a cell line relevant to the proposed therapeutic application of this compound.

  • Dose-Response and Time-Course: Determine the optimal concentration and treatment duration for this compound. This may require preliminary cytotoxicity assays (e.g., MTT assay) to identify a non-toxic, biologically active concentration range.[3]

  • Controls: Include appropriate controls, such as vehicle-treated cells (negative control) and cells treated with a known modulator of the pathway of interest (positive control).

  • Replicates: Use a sufficient number of biological replicates (typically at least three) to ensure statistical power.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the chosen cell line at a predetermined density in appropriate culture vessels and allow them to adhere and reach a desired confluency (e.g., 70-80%).[3]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control, and does not exceed a non-toxic level (typically <0.1%).

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentrations of this compound, vehicle, or positive control.

  • Incubation: Incubate the cells for the predetermined time points at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction. Cells can be lysed directly in the plate or scraped and pelleted by centrifugation.[4]

RNA Isolation and Quality Control
  • RNA Extraction: Isolate total RNA from the harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[4] This typically involves cell lysis, homogenization, and RNA precipitation.

  • RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

  • RNA Purity Assessment: Assess the purity of the RNA by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[4]

  • RNA Integrity Check: Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be ≥ 8 for downstream applications like RNA-Seq.

Gene Expression Analysis by quantitative PCR (qPCR)

qPCR is a targeted approach to quantify the expression of specific genes of interest.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design or obtain validated primers specific to the target genes and at least one housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix (e.g., SYBR Green or TaqMan), cDNA template, and specific primers.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control groups.

Gene Expression Analysis by RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.[1]

  • Library Preparation: Prepare RNA-Seq libraries from the high-quality total RNA. This process typically includes:

    • mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads (for polyadenylated transcripts).

    • Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it for reverse transcription.

    • First and Second Strand Synthesis: Synthesize the first and second strands of cDNA.

    • Adenylation of 3' Ends and Adaptor Ligation: Add an 'A' base to the 3' end of the cDNA fragments and ligate sequencing adapters.

    • PCR Amplification: Amplify the adapter-ligated library to generate enough material for sequencing.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) and read length will depend on the experimental goals.[1][2]

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the high-quality reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the controls.

    • Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions enriched in the list of differentially expressed genes.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of qPCR Results for Selected Target Genes

GeneTreatment GroupFold Change (vs. Vehicle)p-value
Gene XThis compound (Low Dose)1.50.04
This compound (High Dose)2.8<0.01
Gene YThis compound (Low Dose)-1.20.08
This compound (High Dose)-2.1<0.01
Gene ZThis compound (Low Dose)1.10.32
This compound (High Dose)1.30.15

Table 2: Top 10 Differentially Expressed Genes from RNA-Seq Analysis

Gene IDGene Namelog2(Fold Change)p-valueAdjusted p-value
ENSG0000012345Gene A3.51.2e-82.5e-7
ENSG0000067890Gene B-2.83.4e-75.1e-6
ENSG00000111213Gene C2.55.6e-77.8e-6
ENSG00000141516Gene D-2.28.9e-69.1e-5
ENSG00000171819Gene E2.11.2e-51.5e-4
ENSG00000202122Gene F-2.02.5e-52.8e-4
ENSG00000232425Gene G1.93.1e-53.3e-4
ENSG00000262728Gene H-1.84.5e-54.7e-4
ENSG00000293031Gene I1.76.7e-56.9e-4
ENSG00000323334Gene J-1.68.2e-58.4e-4

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_qpcr Targeted Analysis (qPCR) cluster_rnaseq Global Analysis (RNA-Seq) cell_seeding Cell Seeding treatment This compound Treatment cell_seeding->treatment incubation Incubation treatment->incubation harvesting Cell Harvesting incubation->harvesting rna_extraction RNA Extraction harvesting->rna_extraction qc Quality Control (Purity & Integrity) rna_extraction->qc cdna_synthesis cDNA Synthesis qc->cdna_synthesis library_prep Library Preparation qc->library_prep qpcr qPCR cdna_synthesis->qpcr qpcr_analysis Data Analysis (ΔΔCt) qpcr->qpcr_analysis sequencing Sequencing library_prep->sequencing rnaseq_analysis Data Analysis (DEG & Pathway) sequencing->rnaseq_analysis signaling_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Cell Surface Receptor This compound->receptor Binds kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates dna DNA transcription_factor->dna Binds to Promoter gene_expression Gene Expression dna->gene_expression Modulates

References

Troubleshooting & Optimization

troubleshooting apilacum in vitro assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing apilacum in in vitro assays. Our aim is to help you identify and mitigate sources of variability to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a substance with purported anti-inflammatory and immunomodulatory properties.[1][2] It is the active ingredient in some commercially available preparations.[1][2][3] In a research context, it may be investigated for its effects on cellular pathways related to inflammation and immune responses.

Q2: I am observing high variability between replicate wells in my cell-based assay with this compound. What are the common causes?

High variability between replicates is a frequent issue in cell-based assays and can stem from several factors unrelated to the specific compound being tested. Common causes include inconsistent cell seeding, edge effects in multi-well plates, and variability in reagent addition.[4] It is crucial to ensure a homogenous cell suspension and consistent liquid handling.

Q3: My this compound powder is not dissolving well in my cell culture medium. How can I improve its solubility?

Q4: Could this compound be interacting with my assay reagents?

It is possible for test compounds to interfere with assay components. For example, a compound could have inherent fluorescent properties that interfere with a fluorescence-based readout, or it could directly reduce a substrate used in a viability assay (like MTT).[3] Running proper controls, such as a "compound-only" well (this compound in media without cells), can help identify such interactions.[3]

Q5: How can I be sure that the observed effects are due to this compound and not to other sources of variability?

To confidently attribute observed effects to this compound, it is essential to have a well-designed experiment with appropriate controls. This includes a vehicle control (cells treated with the solvent used to dissolve this compound), a positive control (a compound with a known effect on the pathway of interest), and a negative control (untreated cells).[5] Standardizing as many experimental parameters as possible is also critical.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

High variability between experiments is a common challenge. The following table summarizes potential causes and solutions.

Potential Cause Troubleshooting Step Detailed Protocol/Recommendation
Cell Passage Number Standardize the cell passage number used for experiments.Cells can undergo phenotypic changes at high passage numbers. Establish a "working cell bank" and only use cells within a defined passage range (e.g., passages 5-20).
Cell Seeding Density Ensure a uniform cell density across all wells.After trypsinization, ensure a single-cell suspension by gentle pipetting. Perform a cell count and dilute to the desired concentration. When plating, mix the cell suspension between pipetting to prevent settling.
Inconsistent Culture Conditions Maintain consistent cell culture conditions.Factors such as cell confluency at the time of the experiment, and the duration since the last media change can impact results.[6] Standardize these parameters across all experiments.
Reagent Variability Use the same lot of reagents for the duration of a study, if possible.Variations in serum, media, and other reagents can introduce variability.[4] If using a new lot, consider running a bridging experiment to compare results with the previous lot.
Issue 2: Unexpected Cytotoxicity

If you observe a decrease in cell viability that is not consistent with the expected biological activity of this compound, consider the following:

Potential Cause Troubleshooting Step Detailed Protocol/Recommendation
Solvent Toxicity Test for cytotoxicity of the solvent vehicle.Run a dose-response curve of the solvent (e.g., DMSO) on your cells to determine the highest non-toxic concentration. Ensure the final solvent concentration in your this compound-treated wells is below this level.[3]
This compound Degradation Prepare fresh dilutions of this compound for each experiment.The stability of this compound in solution may be unknown. Prepare fresh working solutions from a frozen stock immediately before use to avoid degradation.[3]
Contamination Routinely test for mycoplasma contamination.Mycoplasma contamination can alter cellular responses and affect experimental outcomes.[6] Use a PCR-based mycoplasma detection kit regularly.

Experimental Workflow & Logical Troubleshooting

The following diagrams illustrate a typical experimental workflow for testing this compound and a logical approach to troubleshooting variability.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start: Culture Cells seed Seed Cells in Multi-well Plate start->seed add_this compound Add this compound to Cells prep_this compound Prepare this compound Stock & Dilutions prep_this compound->add_this compound incubate Incubate for Defined Period add_this compound->incubate perform_assay Perform Cell-Based Assay (e.g., ELISA, Viability) incubate->perform_assay read_plate Read Plate perform_assay->read_plate analyze Analyze Data read_plate->analyze

Figure 1: A generalized experimental workflow for assessing the in vitro effects of this compound.

troubleshooting_workflow start Inconsistent Assay Results check_compound Check this compound Integrity & Solubility start->check_compound precipitation Precipitation Observed? check_compound->precipitation check_assay Assess for Assay Interference interference Interference Detected? check_assay->interference check_protocol Optimize Assay Protocol consistent_results Consistent & Reliable Results check_protocol->consistent_results precipitation->check_assay No precipitation->check_protocol Yes interference->check_protocol Yes interference->consistent_results No

Figure 2: A logical workflow for troubleshooting variability in this compound in vitro assays.

Potential Signaling Pathway Investigation

Given the reported anti-inflammatory properties of this compound, a common pathway to investigate is the NF-κB signaling cascade, a key regulator of inflammation.

nfkb_pathway This compound This compound ikb_kinase IKK Complex This compound->ikb_kinase potential inhibition? stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimulus->receptor receptor->ikb_kinase activates ikb IκB ikb_kinase->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (e.g., COX-2, IL-6) nucleus->transcription initiates

Figure 3: A simplified diagram of the NF-κB signaling pathway, a potential target for this compound's anti-inflammatory effects.

References

Technical Support Center: Overcoming Solubility Challenges of Poorly Soluble Compounds in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with poorly water-soluble compounds, such as certain plant-derived extracts or flavonoids, in cell culture media. While the term "apilacum" is not standard, it is often associated with natural extracts. This guide will use general strategies applicable to such compounds, with specific examples referencing well-documented poorly soluble agents where appropriate. Our goal is to provide practical troubleshooting advice and standardized protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My compound has precipitated out of the culture medium after dilution from the stock solution. What should I do?

A1: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Reduce the final concentration: The concentration of your compound may be exceeding its solubility limit in the final culture medium. Try using a lower final concentration.

  • Increase the solvent concentration: While keeping cell health in mind, a slight increase in the final solvent (e.g., DMSO) concentration might be necessary. However, it is crucial to stay below the toxic threshold for your specific cell line (typically <0.5% v/v for DMSO).

  • Use a different solvent: Some compounds may be more soluble in ethanol, methanol, or other organic solvents. Prepare a new stock solution in an alternative solvent and test its compatibility with your culture system.

  • Prepare fresh dilutions: Do not store diluted solutions of the compound in culture media for extended periods. Prepare them fresh for each experiment.

  • Warm the medium: Gently warming the culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.

Q2: How can I determine the maximum non-toxic concentration of the solvent for my cell line?

A2: It is essential to perform a solvent toxicity test for your specific cell line.

  • Experimental Protocol: Plate your cells at the desired density and expose them to a range of final solvent concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, and 2% v/v of DMSO in culture medium).

  • Assessment: After a relevant incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a standard method like an MTT, XTT, or trypan blue exclusion assay.

  • Determination: The highest solvent concentration that does not significantly reduce cell viability compared to the untreated control is your maximum non-toxic concentration.

Q3: Can I use sonication or vortexing to dissolve my compound in the culture medium?

A3: While vortexing the stock solution before dilution is recommended, direct sonication of the final culture medium containing your compound and cells is not advised as it can damage the cells. Gentle swirling of the culture plate or flask after adding the compound is sufficient for mixing.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in Stock Solution - The concentration is too high for the chosen solvent.- The stock solution has been stored improperly (e.g., at the wrong temperature).- Prepare a new stock solution at a lower concentration.- Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Inconsistent Experimental Results - Incomplete dissolution of the compound.- Degradation of the compound in the stock solution or medium.- Ensure the compound is fully dissolved in the stock solution before dilution.- Prepare fresh dilutions for each experiment and minimize the exposure of the compound to light if it is light-sensitive.
Cell Morphology Changes or Death - The concentration of the compound is cytotoxic.- The final concentration of the organic solvent is too high.- Perform a dose-response experiment to determine the optimal non-toxic concentration of your compound.- Conduct a solvent toxicity test to establish the maximum tolerable solvent concentration for your cell line.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for a Poorly Soluble Compound
  • Weigh the Compound: Accurately weigh a small amount of the compound (e.g., 10 mg) using a calibrated analytical balance.

  • Solvent Selection: Choose a high-purity, sterile-filtered solvent in which the compound is readily soluble (e.g., DMSO, ethanol).

  • Dissolution: Add the appropriate volume of the solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution for some compounds.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Dilution of the Stock Solution in Culture Medium
  • Thaw the Stock: Thaw one aliquot of the stock solution at room temperature.

  • Pre-warm the Medium: Warm the required volume of complete culture medium to 37°C.

  • Serial Dilution (if necessary): If a very low final concentration is required, perform serial dilutions of the stock solution in the culture medium.

  • Final Dilution: Add the appropriate volume of the stock solution to the pre-warmed medium to achieve the desired final concentration. Immediately mix by gentle swirling. Ensure the final solvent concentration remains below the cytotoxic level for your cells.

  • Application to Cells: Remove the old medium from your cell culture plates and add the medium containing the diluted compound.

Signaling Pathway and Workflow Diagrams

For compounds like apigenin, a flavonoid found in plants such as celery and chamomile, one of the modulated pathways is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth and proliferation.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Apigenin Apigenin ('this compound') Apigenin->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates)

Caption: PI3K/Akt/mTOR pathway modulation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control weigh 1. Weigh Compound dissolve 2. Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve stock 3. Prepare Concentrated Stock Solution dissolve->stock store 4. Aliquot and Store at -20°C/-80°C stock->store dilute 5. Dilute Stock in 37°C Culture Medium store->dilute treat 6. Treat Cells dilute->treat incubate 7. Incubate for Desired Time treat->incubate analyze 8. Analyze Results incubate->analyze sol_tox Solvent Toxicity Assay sol_tox->dilute dose_res Dose-Response Curve dose_res->dilute

Caption: Experimental workflow for poorly soluble compounds.

References

Technical Support Center: Optimizing Apilacum Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing apilacum concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how should I prepare it for cell culture experiments?

A1: "this compound" is likely a term referring to extracts or compounds derived from plants of the Apium genus, most notably Apium graveolens, commonly known as celery. These plants are rich in bioactive compounds such as flavonoids (apigenin, luteolin), phenolic acids, and phthalides.[1]

To prepare an extract for cell culture, a common method is ethanolic extraction. For example, dried leaves of Apium graveolens can be processed and extracted with 70% ethanol to obtain an ethanolic extract.[2] The resulting extract should be filtered and sterilized, typically using a 0.22 µm syringe filter, before being diluted to the desired concentrations in your cell culture medium. It is crucial to include a vehicle control in your experiments, which would be the culture medium with the same final concentration of the solvent (e.g., ethanol or DMSO) used to dissolve the extract.

Q2: I am not observing a dose-dependent decrease in cell viability with increasing concentrations of my this compound extract. What could be the reason?

A2: There are several potential reasons for this observation:

  • Assay Interference: Natural compounds, like those found in Apium graveolens extracts, can interfere with common cell viability assays. For instance, compounds with antioxidant properties can directly reduce the tetrazolium salts (e.g., MTT, XTT) used in colorimetric assays, leading to a false positive signal that masks the actual cytotoxic effects.[3]

  • Concentration Range: The concentration range you have selected might be too narrow or not in the effective range for the specific cell line you are using. It is advisable to perform a broad-range dose-response experiment (e.g., from 0.1 to 1000 µg/mL) to identify the effective concentration range.

  • Incubation Time: The duration of exposure to the extract may not be sufficient to induce a measurable cytotoxic effect. Consider extending the incubation time (e.g., 24, 48, and 72 hours) to observe time-dependent effects.

  • Cell Seeding Density: The initial number of cells seeded can influence the outcome. If the cell density is too high, the cytotoxic effect of the compound might be less apparent. It is important to optimize the cell seeding density for your specific cell line and assay.

Q3: My cell viability results from a colorimetric assay (e.g., MTT) are inconsistent with what I observe under the microscope. Why is this happening?

A3: This discrepancy often points to an interference of the test compound with the assay chemistry. As mentioned in Q2, many natural compounds can chemically reduce the assay reagent, leading to an artificially high viability reading that does not correlate with the actual number of viable cells observed through microscopy. In such cases, it is highly recommended to use an alternative viability assay that relies on a different principle, such as a trypan blue exclusion assay, a lactate dehydrogenase (LDH) release assay (which measures membrane integrity), or an ATP-based assay (which measures metabolic activity through a different mechanism).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background signal in control wells (vehicle only) Contamination of media or reagents. The vehicle (e.g., DMSO, ethanol) is at a toxic concentration.Use fresh, sterile reagents. Perform a vehicle toxicity test to determine the maximum non-toxic concentration of the solvent.
Inconsistent results between replicate wells Uneven cell seeding. Pipetting errors. Edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpectedly low cell viability at very low concentrations The extract may contain highly potent cytotoxic compounds. Errors in dilution calculations.Double-check all dilution calculations. Perform a wider range of dilutions to pinpoint the IC50 accurately.
Precipitation of the extract in the culture medium Poor solubility of the extract components in the aqueous culture medium.Try dissolving the extract in a small amount of a different biocompatible solvent before diluting in the medium. Ensure the final solvent concentration is not toxic to the cells. Gentle warming and sonication may also help with solubility.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effect of Apium graveolens extracts on cell viability.

Table 1: IC50 Value of Apium graveolens Leaf Ethanolic Extract (AGLEE) on HSC-3 Cells

Cell LineTreatmentIncubation TimeIC50 ValueReference
HSC-3 (Human Tongue Cancer)AGLEE24 hours48.29 µg/mL[2]

Table 2: Dose-Dependent Effect of Apium graveolens L. Extract on TM3 Leydig Cell Viability

Concentration% Cell Viability (Mean ± SD)Reference
Control100.0 ± 6.7[4]
75 µg/mL109.0 ± 4.3[4]
300 µg/mL89.4 ± 2.3[4]

Note: The study on TM3 Leydig cells showed a biphasic response, with increased viability at a lower concentration and decreased viability at a higher concentration.

Experimental Protocols

1. Preparation of Apium graveolens Ethanolic Extract

  • Obtain and dry the leaves of Apium graveolens.

  • Grind the dried leaves into a fine powder.

  • Macerate the powder in 70% ethanol (e.g., 1:10 w/v) for a specified period (e.g., 72 hours) with occasional agitation.

  • Filter the mixture to separate the extract from the solid plant material.

  • Evaporate the ethanol from the filtrate using a rotary evaporator to obtain the crude extract.

  • Dissolve the crude extract in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the sterile stock solution at -20°C.

2. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound extract in complete growth medium. Remove the old medium from the wells and add 100 µL of the extract dilutions. Include a vehicle control (medium with the same final concentration of solvent) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizations

experimental_workflow cluster_prep Extract Preparation cluster_assay Cell Viability Assay cluster_analysis Data Analysis prep1 Apium graveolens leaves prep2 Ethanolic Extraction prep1->prep2 prep3 Stock Solution in DMSO prep2->prep3 assay2 Treat with this compound dilutions prep3->assay2 assay1 Seed cells in 96-well plate assay1->assay2 assay3 Incubate (24-72h) assay2->assay3 assay4 Add MTT reagent assay3->assay4 assay5 Solubilize Formazan assay4->assay5 assay6 Read Absorbance assay5->assay6 analysis1 Calculate % Viability assay6->analysis1 analysis2 Determine IC50 analysis1->analysis2

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway This compound This compound (Apium graveolens Extract) Caspase3_inactive Pro-Caspase-3 This compound->Caspase3_inactive Induces cleavage Caspase3_active Cleaved Caspase-3 (Active) Caspase3_inactive->Caspase3_active PARP_intact PARP Caspase3_active->PARP_intact Cleaves PARP_cleaved Cleaved PARP PARP_intact->PARP_cleaved Apoptosis Apoptosis PARP_cleaved->Apoptosis Leads to

Caption: this compound-induced Caspase-3/PARP apoptotic pathway.

References

preventing contamination in apilacum cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Please note: The cell line "Apilacum" appears to be a fictional name. The following technical support guide is based on established principles and best practices for preventing contamination in standard mammalian cell culture, which are universally applicable.

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for preventing and managing contamination in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of contamination in a cell culture? A1: The most common indicators of contamination include a sudden change in the medium's color (typically a rapid shift to yellow, indicating a pH drop), cloudiness or turbidity in the culture medium, and unusual cell morphology or a decline in cell viability.[1][2] Under a microscope, you might observe small, moving black dots (bacteria), filamentous structures (fungi/mold), or budding, ovoid particles (yeast).[3][4]

Q2: What are the main types of contaminants I should be aware of? A2: Cell culture contaminants fall into two main categories:

  • Biological Contaminants: These are the most common and include bacteria, fungi (molds and yeasts), mycoplasma, and viruses.[5][6] Cross-contamination with another cell line is also a significant and often overlooked biological contaminant.[6][7]

  • Chemical Contaminants: These are non-living substances that can adversely affect your culture. Sources include impurities in media or water, endotoxins from bacteria, detergents, or plasticizers from labware.[5][7][8][9]

Q3: Where does contamination typically come from? A3: Contamination can be introduced from several sources. The most frequent culprits include laboratory personnel (e.g., from hands, aerosols from talking or sneezing), non-sterile reagents or media, contaminated equipment like pipettes or incubators, and airborne particles from the general lab environment.[1][10][11][12]

Q4: Should I use antibiotics in my culture medium? A4: The use of antibiotics is a double-edged sword. While they can help prevent bacterial and fungal growth, especially when establishing primary cultures, routine use is often discouraged.[13] Continuous use can mask low-level, antibiotic-resistant infections and may hide underlying issues with poor aseptic technique.[10][13] Furthermore, some antibiotics can be toxic to certain cell lines. The best defense is always a strict aseptic technique.

Q5: How can I prevent cross-contamination of my cell lines? A5: To prevent cross-contamination, always work with only one cell line at a time in the biosafety cabinet and thoroughly clean the workspace between different cell lines.[10][12] Use separate, clearly labeled bottles of media and reagents for each cell line. It is also recommended to obtain cell lines from reputable cell banks and periodically authenticate them using techniques like DNA fingerprinting.[6][7]

Troubleshooting Contamination Issues

Issue 1: My culture medium became cloudy and turned bright yellow overnight.

  • Probable Cause: This is a classic sign of bacterial contamination.[2][6] Bacteria multiply rapidly, and their metabolic byproducts cause a swift drop in pH, which turns the phenol red indicator in the medium yellow.[2][5]

  • Microscopic View: You will likely see tiny, dark, rod-shaped or spherical particles, often exhibiting rapid, shimmering movement between your cells.[4][14]

  • Recommended Action:

    • Immediately isolate the contaminated flask(s) to prevent spread.

    • It is strongly recommended to discard the culture. Attempting to salvage it is rarely successful and risks contaminating other experiments.[4][8]

    • Decontaminate the flask and any liquid waste with 10% bleach or another appropriate disinfectant before disposal.[15][16]

    • Thoroughly disinfect the biosafety cabinet, incubator (including the water pan), and any equipment that may have come into contact with the contaminated culture.[8][17]

    • Review your aseptic technique and check all reagents used for potential sources of the contamination.[1]

Issue 2: I see thin, web-like filaments floating in my culture. The media is becoming slightly cloudy.

  • Probable Cause: This indicates fungal (mold) contamination.[5][18] Fungal spores can enter through the air or from contaminated surfaces.[12][19]

  • Microscopic View: Under the microscope, you will see a network of thin, filamentous hyphae, which may appear as wispy threads.[8][18] Denser clumps of spores may also be visible.[8]

  • Recommended Action:

    • Follow the same immediate isolation and disposal procedures as for bacterial contamination. Fungal spores can spread very easily through the air.[4]

    • Pay special attention to cleaning the incubator and biosafety cabinet, as spores can settle in hard-to-reach areas. Replace any filters in pipette aids or suction pumps.[4]

    • Check for potential environmental sources, such as nearby cardboard storage or ventilation systems.[11]

Issue 3: My cells are growing poorly and look unhealthy, but the media is clear and the pH is normal.

  • Probable Cause: This is a hallmark sign of Mycoplasma contamination.[1][12] Mycoplasma are very small bacteria that lack a cell wall, so they do not cause the turbidity seen with other bacteria and are not visible with a standard light microscope.[12] They can significantly alter cell metabolism, growth, and gene expression, compromising experimental results.[3]

  • Microscopic View: No visible contaminants will be seen with a standard brightfield microscope.

  • Recommended Action:

    • Quarantine the suspected culture and any other cultures it may have cross-contaminated.[8]

    • Test the culture specifically for mycoplasma using a reliable method such as PCR, a fluorescent DNA stain (e.g., DAPI or Hoechst), or an ELISA-based kit.[20]

    • If the test is positive, the safest course of action is to discard the culture and any shared reagents.

    • If the cell line is irreplaceable, specific anti-mycoplasma reagents can be used for treatment, but success is not guaranteed, and the cells must be re-tested thoroughly afterward.[21]

    • Implement routine mycoplasma testing (e.g., every 1-2 months) for all cell lines in the lab.[8][10]

Data and Experimental Guides

Data Presentation

Table 1: Characteristics of Common Biological Contaminants

Contaminant Macroscopic Appearance Microscopic Appearance (400x) Effect on Medium pH
Bacteria Rapidly becomes cloudy/turbid.[2] Tiny, distinct rod or spherical shapes; often motile.[2][4] Rapid decrease (turns yellow).[2][5]
Yeast Becomes turbid at high density.[18] Ovoid or spherical particles, often seen budding.[18] Stable initially, may increase later.[5][18]
Mold (Fungi) Visible mycelia (fuzzy clumps), slight turbidity.[5][18] Thin, filamentous, and often branching hyphae.[8][18] Stable initially, may increase later.[5][18]

| Mycoplasma | No visible change; media remains clear.[12] | Not visible with a standard light microscope.[12] | Generally no change.[12] |

Table 2: Recommended Cleaning Schedule for Key Equipment

Equipment Daily (Before/After Use) Weekly Monthly/Quarterly
Biosafety Cabinet Disinfect work surface and interior walls with 70% ethanol.[22] Clean sash and exterior surfaces. Empty and disinfect any waste collection flasks. Professional certification of HEPA filter and airflow.[23]
CO₂ Incubator Check CO₂ levels, temperature, and humidity. Clean spills immediately. Change water in the humidity pan (use sterile, distilled water).[8] Thoroughly decontaminate all interior surfaces.[15]
Water Bath Check temperature. Drain, clean, and refill with fresh distilled water. Use a biocide to prevent growth.[15] ---

| Microscope | Clean eyepieces and stage with appropriate lens cleaner. | Wipe down the entire body of the microscope. | Professional servicing as needed. |

Table 3: Comparison of Common Mycoplasma Detection Methods

Method Principle Time to Result Sensitivity/Specificity Notes
PCR-Based Assay Amplification of mycoplasma-specific DNA. 3-5 hours Very High Most common and reliable method; detects both viable and non-viable mycoplasma.[24]
DNA Staining Staining of cell culture with a fluorescent DNA dye (e.g., Hoechst 33258).[3] 1-2 hours Moderate Quick and easy but can be subjective and may produce false positives from other bacteria or nuclear debris.
Microbiological Culture Growing mycoplasma on selective agar.[3] 2-4 weeks High (Gold Standard) Detects only viable mycoplasma, but is slow and some strains are difficult to culture.[25]

| ELISA | Detection of mycoplasma-specific antigens.[3] | 3-4 hours | High | Good for routine screening but may not detect all species.[20] |

Experimental Protocols

Protocol 1: Aseptic Technique in a Biosafety Cabinet (BSC)

This protocol outlines the fundamental steps for maintaining a sterile environment during cell culture manipulations.

Materials:

  • Personal Protective Equipment (PPE): Lab coat, gloves

  • 70% ethanol in a spray bottle

  • Disinfectant wipes

  • Sterile cell culture reagents and supplies

Procedure:

  • Prepare the BSC: Turn on the BSC blower at least 5-10 minutes before starting work to allow the air to purge.[22] Confirm that the sash is at the correct height.

  • Surface Decontamination: Liberally spray the interior surfaces (work surface, side walls, and sash) of the BSC with 70% ethanol and wipe clean with a sterile wipe.[22][23]

  • Sterilize Items: Before placing any items (media bottles, pipette tip boxes, flasks) into the cabinet, spray them thoroughly with 70% ethanol and wipe them down.[23]

  • Organize the Workspace: Arrange materials logically to minimize movement and prevent cross-contamination. Keep sterile items separate from waste, and maintain a clear path for airflow from the HEPA filter to the work area.[22][26]

  • Maintain Sterility During Work:

    • Perform all manipulations at least 6 inches inside the cabinet.[26]

    • Avoid rapid movements that can disrupt the sterile air curtain.

    • Never pass non-sterile items (like your hands) over open bottles or flasks.[23]

    • Do not touch the neck or opening of bottles and flasks with your hands or pipettes.

    • Use sterile, single-use pipettes and tips.

  • Clean Up: Upon completion, close all containers. Disinfect all items before removing them from the BSC. Spray the work surface again with 70% ethanol and wipe it down.[22]

  • Waste Disposal: Collect all liquid and solid waste in appropriate containers inside the BSC. Decontaminate waste with 10% bleach or autoclave as per institutional guidelines.[16]

Protocol 2: Mycoplasma Detection via PCR-Based Assay

This is a generalized protocol for using a commercial PCR-based mycoplasma detection kit. Always follow the specific manufacturer's instructions.

Materials:

  • Mycoplasma PCR detection kit (includes primers, polymerase, dNTPs, positive control)

  • Cell culture supernatant (sample)

  • Microcentrifuge tubes

  • PCR tubes

  • Thermal cycler

Procedure:

  • Sample Preparation:

    • Grow cells to a high density (80-100% confluency).[21][24]

    • Allow the culture to incubate for at least 48-72 hours without changing the medium to allow mycoplasma titers to increase.[21]

    • Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.

    • Heat the sample at 95°C for 5-10 minutes to lyse cells and release DNA.[24]

    • Centrifuge the sample at high speed (e.g., 13,000 x g) for 2 minutes to pellet cell debris. The supernatant contains the template DNA.[21]

  • PCR Reaction Setup:

    • In a designated clean area, prepare the PCR master mix according to the kit's instructions. This typically involves mixing the buffer, dNTPs, primers, and polymerase.

    • Aliquot the master mix into PCR tubes.

    • Add 1-2 µL of the prepared supernatant (sample) to a labeled tube.

    • Prepare a positive control using the DNA provided in the kit.

    • Prepare a negative control using sterile, nuclease-free water instead of a sample.

  • Thermal Cycling:

    • Place the PCR tubes in a thermal cycler.

    • Run the PCR program as specified by the kit manufacturer. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[21][24]

  • Result Analysis:

    • Analyze the PCR products using agarose gel electrophoresis.

    • A band of the expected size (specified in the kit manual) in the sample lane indicates a positive result for mycoplasma. The positive control should show a clear band, and the negative control should show no band.

Visualizations

Diagram 1: Contamination Troubleshooting Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Routine Culture Observation q1 Signs of Contamination? (Cloudy, pH change, etc.) start->q1 cont Continue Routine Culture & Monitor Daily q1->cont No micro Microscopic Examination q1->micro Yes no No yes Yes cont->start q2 Visible Particles? micro->q2 q3 Particle Type? q2->q3 Yes myco Suspect Mycoplasma or Chemical Contamination q2->myco No (but cells unhealthy) bact Bacteria ID: Small, motile particles q3->bact Rods/Cocci fung Fungus/Yeast ID: Filaments or budding cells q3->fung Filaments/Ovoids action Action: Discard & Decontaminate bact->action fung->action test Perform Mycoplasma Test (PCR) myco->test test->action Positive review Review Aseptic Technique & Reagent Sterility action->review G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_clean Cleanup Phase prep_ppe 1. Don PPE (Lab Coat, Gloves) prep_bsc 2. Prepare BSC (Turn on, wait 10 min) prep_ppe->prep_bsc prep_disinfect 3. Disinfect BSC Surface (70% Ethanol) prep_bsc->prep_disinfect prep_items 4. Disinfect & Place Items in BSC prep_disinfect->prep_items exec_work 5. Perform Cell Culture Task (e.g., Passaging) prep_items->exec_work exec_aseptic Maintain Aseptic Rules: - Work 6 inches in - Slow movements - No passing over open vessels clean_close 6. Close All Containers exec_work->clean_close clean_remove 7. Disinfect & Remove Items clean_close->clean_remove clean_waste 8. Decontaminate Waste clean_remove->clean_waste clean_final 9. Final BSC Surface Disinfection clean_waste->clean_final

References

improving the stability of apilacum in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Apilacum in experimental solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound solutions.

Issue: Precipitation of this compound in Aqueous Solution

  • Question: My this compound solution appears cloudy or has formed a precipitate after preparation. What could be the cause and how can I resolve it?

    Answer: Precipitation of this compound can occur for several reasons, primarily related to its solubility limits being exceeded.

    • Cause 1: Concentration Exceeds Solubility: The concentration of this compound in your solution may be higher than its solubility in the chosen solvent system.

      • Solution: Review the solubility data for this compound. If unavailable, perform a solubility test to determine the optimal concentration range. Consider preparing a more dilute stock solution.

    • Cause 2: Incorrect pH: The pH of the solution can significantly impact the solubility of ionizable compounds.

      • Solution: Adjust the pH of your solution. For this compound, which is hypothetically a weakly acidic compound, increasing the pH slightly above its pKa can enhance solubility. Conversely, for a weakly basic compound, decreasing the pH would be beneficial.

    • Cause 3: Temperature Effects: Temperature can influence solubility. Some compounds are less soluble at lower temperatures.

      • Solution: Try preparing the solution at a slightly elevated temperature, if this compound is stable at that temperature. Ensure the solution remains stable upon cooling to the experimental temperature.

    • Cause 4: Solvent Polarity: The polarity of the solvent may not be optimal for this compound.

      • Solution: Consider using a co-solvent system. For instance, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol can improve the solubility of hydrophobic compounds in aqueous buffers.

Issue: Chemical Degradation of this compound

  • Question: I suspect my this compound is degrading in solution, leading to inconsistent experimental results. How can I identify and prevent this?

    Answer: Chemical degradation can be a significant issue, often manifesting as a loss of potency or the appearance of degradation products. Key factors include hydrolysis, oxidation, and photolysis.

    • Hydrolysis:

      • Identification: Degradation is often pH-dependent. Analyze samples at different time points using techniques like HPLC to detect degradation products.

      • Prevention: Maintain the solution at a pH where this compound exhibits maximum stability. This can be determined through a pH-rate profile study. Store solutions in a buffered medium.

    • Oxidation:

      • Identification: Oxidation is often accelerated by the presence of oxygen, metal ions, or peroxides.

      • Prevention: Prepare solutions using de-gassed solvents. Consider adding antioxidants (e.g., ascorbic acid, tocopherol) if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Photolysis:

      • Identification: Degradation occurs upon exposure to light.

      • Prevention: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible.

Issue: Loss of Biological Activity

  • Question: The biological activity of my this compound solution decreases over time, even when no visible precipitation or degradation is observed. What could be the cause?

    Answer: A decline in biological activity can be due to subtle conformational changes, aggregation, or adsorption to container surfaces.

    • Cause 1: Aggregation: this compound molecules may form soluble aggregates that are not biologically active.

      • Solution: Analyze the solution for aggregates using techniques like dynamic light scattering (DLS). Consider including excipients such as polysorbates (e.g., Tween 20, Tween 80) to prevent aggregation.

    • Cause 2: Adsorption to Surfaces: this compound may adsorb to the surfaces of plastic or glass containers, reducing its effective concentration.

      • Solution: Use low-binding microcentrifuge tubes and pipette tips. The inclusion of a small amount of a non-ionic surfactant or a carrier protein like bovine serum albumin (BSA) can help to block non-specific binding sites on container surfaces.

    • Cause 3: Freeze-Thaw Instability: Repeated freeze-thaw cycles can lead to denaturation or aggregation.

      • Solution: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for this compound stock solutions?

    • A1: For short-term storage (1-2 weeks), it is generally recommended to store aqueous solutions of this compound at 2-8°C, protected from light. For long-term storage, aliquoted stock solutions in an appropriate solvent (e.g., DMSO) should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Q2: What solvents are recommended for preparing this compound stock solutions?

    • A2: this compound is sparingly soluble in water but freely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is common practice to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Stability and Prevention of Degradation

  • Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

    • A3: Based on hypothetical stability data, this compound is most stable in a pH range of 6.0 to 7.5. Stability decreases in highly acidic or alkaline conditions due to increased susceptibility to hydrolysis.

  • Q4: How can I prevent the degradation of this compound during my experiments?

    • A4: To minimize degradation, prepare fresh solutions for each experiment. If solutions need to be prepared in advance, store them at 2-8°C and protect them from light. Use buffered solutions within the optimal pH range (6.0-7.5). For experiments sensitive to oxidation, use de-gassed buffers.

Assessing Stability

  • Q5: What methods can I use to assess the stability of my this compound solutions?

    • A5: A combination of visual inspection, analytical techniques, and biological assays is recommended.

      • Visual Inspection: Regularly check for any signs of precipitation, cloudiness, or color change.

      • Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool to quantify the concentration of this compound and detect the presence of degradation products.

      • Biological Assays: Perform a functional assay to confirm that the biological activity of this compound is retained over time.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Solution (0.1 mg/mL) after 24 hours

Temperature (°C)pHLight ExposureRemaining this compound (%)Observations
45.0Dark95.2No precipitation
47.0Dark99.1No precipitation
48.5Dark92.5Slight degradation observed
257.0Dark91.3Minor degradation
257.0Ambient Light78.6Significant degradation
377.0Dark82.4Moderate degradation

Experimental Protocols

Protocol 1: Determination of this compound Solubility

  • Objective: To determine the approximate solubility of this compound in a specific buffer.

  • Materials: this compound powder, desired buffer (e.g., Phosphate Buffered Saline, pH 7.4), vortex mixer, centrifuge, spectrophotometer or HPLC.

  • Methodology:

    • Prepare a series of vials with a fixed volume of the buffer.

    • Add increasing amounts of this compound powder to each vial to create a range of concentrations.

    • Vortex the vials vigorously for 2 minutes.

    • Equilibrate the solutions at the desired temperature for 24 hours with constant agitation.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.

    • Carefully collect the supernatant.

    • Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

    • The highest concentration at which no solid pellet is observed after centrifugation is the approximate solubility.

Protocol 2: Forced Degradation Study

  • Objective: To investigate the degradation profile of this compound under various stress conditions.

  • Materials: this compound solution, HCl, NaOH, H₂O₂, UV lamp, heating block, HPLC system.

  • Methodology:

    • Acid Hydrolysis: Mix this compound solution with 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix this compound solution with 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix this compound solution with 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Heat this compound solution at 80°C for 48 hours.

    • Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.

    • Control: Keep an this compound solution at 4°C in the dark.

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC to determine the percentage of remaining this compound and to observe the formation of degradation products.

Visualizations

TroubleshootingWorkflow start Instability Observed (Precipitation, Degradation, Loss of Activity) check_solubility Is this compound Concentration Below Solubility Limit? start->check_solubility check_pH Is pH within Optimal Range (6.0-7.5)? check_solubility->check_pH Yes adjust_conc Adjust Concentration or Use Co-solvent check_solubility->adjust_conc No check_temp Is Solution Stored at Recommended Temperature? check_pH->check_temp Yes adjust_pH Adjust pH using Buffer check_pH->adjust_pH No check_light Is Solution Protected from Light? check_temp->check_light Yes adjust_temp Store at 2-8°C (short-term) or -20°C (long-term) check_temp->adjust_temp No check_activity Is Biological Activity Retained? check_light->check_activity Yes protect_light Use Amber Vials or Protect from Light check_light->protect_light No troubleshoot_activity Investigate Aggregation or Adsorption check_activity->troubleshoot_activity No stable_solution Stable this compound Solution check_activity->stable_solution Yes adjust_conc->check_pH adjust_pH->check_temp adjust_temp->check_light protect_light->check_activity troubleshoot_activity->stable_solution

Caption: Troubleshooting workflow for this compound solution instability.

SignalingPathway cluster_instability Instability Effects This compound Stable this compound (Monomeric, Active) Receptor Target Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Induces Degradedthis compound Degraded this compound (Inactive) Degradedthis compound->Receptor No Binding Aggregatedthis compound Aggregated this compound (Inactive) Aggregatedthis compound->Receptor No Binding

Caption: Hypothetical signaling pathway initiated by stable this compound.

FactorsAffectingStability cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_process Process Factors ApilacumStability This compound Stability pH pH pH->ApilacumStability Solvent Solvent System Solvent->ApilacumStability Excipients Excipients Excipients->ApilacumStability Temperature Temperature Temperature->ApilacumStability Light Light Exposure Light->ApilacumStability Container Container Surface Container->ApilacumStability FreezeThaw Freeze-Thaw Cycles FreezeThaw->ApilacumStability Agitation Agitation/Shear Agitation->ApilacumStability

Caption: Factors affecting the stability of this compound in solution.

addressing batch-to-batch variability of apilacum extracts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Apilacum Extracts

A Note on Terminology: "this compound extract" is not a standardized scientific term. This guide will proceed under the assumption that it refers to a specialized extract from a member of the Apiaceae family , such as Apium graveolens (celery), where the flavonoid apiin is a key bioactive marker. The principles and methods described are broadly applicable to complex botanical extracts for research and development.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of batch-to-batch variability in Apiaceae family extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in our this compound extracts?

A1: Batch-to-batch variability in botanical extracts is a significant challenge stemming from a range of factors that can alter the chemical profile and biological activity of the final product.[1][2][3][4] These factors can be grouped into three main categories:

  • Raw Material Variability: This is often the largest source of variation.[2]

    • Genetics and Environment: Different plant cultivars, soil composition, climate (temperature, rainfall), and geographical location can significantly impact the concentration of bioactive compounds like apiin.[1]

    • Harvesting and Post-Harvest Handling: The developmental stage of the plant at harvest can dramatically affect phytochemical levels.[5] Improper drying or storage of the raw plant material can lead to the degradation of target compounds.[1]

  • Extraction and Processing:

    • Extraction Method: The choice of solvent, temperature, and duration of extraction can alter the efficiency and selectivity of the process, leading to different chemical profiles between batches.[3]

    • Processing inconsistencies: Variations in grinding particle size, solvent-to-solid ratio, and drying methods for the final extract can all introduce variability.[1]

  • Analytical Inconsistencies:

    • Method Variability: Differences in analytical methods or equipment calibration can lead to perceived, if not actual, variations in batch quality.[1]

Q2: How can we assess the quality and consistency of a new batch of this compound extract?

A2: A multi-tiered approach is recommended.

  • Organoleptic Evaluation: A basic assessment of physical properties (color, odor, texture) can provide a quick, initial check for gross deviations from a reference standard.

  • Phytochemical Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for creating a chemical "fingerprint" of the extract.[6] This allows for the quantification of key marker compounds, such as apiin, to ensure they fall within an acceptable range.

  • Bioactivity Assay: An in-vitro assay relevant to the extract's intended use (e.g., an anti-inflammatory assay) should be performed to confirm that the biological potency is consistent across batches.

Q3: What are the recommended storage conditions for this compound extracts to minimize degradation?

A3: To maintain potency and stability, this compound extracts should be stored in a cool, dark, and dry place. Many bioactive compounds are sensitive to light, heat, moisture, and oxygen.[3] For long-term storage, keeping the extract in a tightly sealed container at low temperatures (e.g., 4°C or -20°C) is advisable.

Troubleshooting Guides

Q1: We are observing inconsistent results in our cell-based anti-inflammatory assays between different batches of this compound extract. What could be the cause?

A1: This is a common issue when working with natural extracts. Here’s a systematic approach to troubleshoot:

  • Confirm Bioactive Concentration: The most likely cause is a variation in the concentration of the active compound(s), like apiin. Refer to the Certificate of Analysis (CoA) for each batch. If not available, perform an HPLC analysis to quantify the apiin content in each batch. You may need to normalize the dose used in your assay based on the apiin concentration rather than the total extract weight.

  • Check for Contamination: Batches could be contaminated with endotoxins (like lipopolysaccharides, LPS), which can interfere with inflammatory assays. Test the extracts for endotoxin levels.

  • Review Assay Protocol: Ensure that the assay conditions, including cell passage number, seeding density, and incubation times, are consistent.

  • Assess Compound Stability: Ensure the extract is being dissolved and stored correctly in your experimental vehicle (e.g., DMSO). Repeated freeze-thaw cycles can degrade active compounds.

Q2: The yield of our lab-scale extraction of this compound is lower than expected. How can we improve it?

A2: Low extraction yield can be addressed by optimizing several parameters:

  • Particle Size: Ensure the raw plant material is ground to a fine, uniform powder. This increases the surface area available for solvent interaction.[7]

  • Solvent Selection: The polarity of the extraction solvent is critical. For flavonoids like apiin, a mixture of ethanol and water is often effective.[3] You may need to test different solvent ratios to find the optimal system.

  • Extraction Technique: If using maceration, ensure adequate soaking time.[7] For more efficient extraction, consider methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve yield and reduce extraction time.[7]

  • Solvent-to-Solid Ratio: A low ratio may result in a saturated solvent that cannot extract more compounds. Try increasing the volume of solvent relative to the plant material.[1]

Q3: Our HPLC chromatogram for a new batch shows a different fingerprint—some peaks are smaller, and new peaks have appeared. What does this mean?

A3: A shifting HPLC fingerprint indicates a change in the chemical composition of the extract.

  • Identify Key Markers: First, confirm the retention time and peak area of your primary marker, apiin. A significant decrease in its peak area points to lower quality or degradation.

  • Analyze the Differences:

    • Smaller Peaks: Reduced peak sizes for known compounds suggest either a lower overall concentration in the raw material or an inefficient extraction.

    • New Peaks: The appearance of new peaks could indicate the presence of contaminants, degradation products, or a different plant chemotype being used as the source material.

  • Correlate with Bioactivity: Test this batch in your standard bioassay. A change in the chemical fingerprint may or may not correlate with a change in biological activity, depending on which compounds are responsible for the effect.

Quantitative Data

For effective quality control, it is crucial to establish acceptable ranges for key analytical markers. The tables below provide representative data.

Table 1: Example of Batch-to-Batch Variation in Apiin Content of this compound Extract

Batch NumberApiin Content (mg/g of dry extract)Bioactivity (IC50 in NF-κB Assay, µg/mL)Status
APIL-24-00155.215.1Reference
APIL-24-00252.815.9Pass
APIL-24-00335.728.4Fail
APIL-24-00458.114.5Pass
APIL-25-00149.916.5Pass

Note: Data are for illustrative purposes. Acceptance criteria (e.g., Apiin content ±15% of reference) should be established based on experimental data.

Table 2: Key Parameters for HPLC Analysis of Apiin

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength 335 nm
Column Temperature 30°C
Injection Volume 10 µL
Standard Purified Apiin Reference Standard

Experimental Protocols

Protocol 1: Quantitative Analysis of Apiin by HPLC

This protocol provides a standardized method for quantifying apiin in different batches of this compound extract.

Methodology:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of purified apiin reference standard in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried this compound extract from each batch.

    • Dissolve the extract in 10 mL of methanol.

    • Vortex thoroughly and sonicate for 10 minutes.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system according to the parameters in Table 2 .

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Inject the prepared samples from each batch.

    • Calculate the concentration of apiin in the samples by comparing their peak areas to the standard curve.

Protocol 2: In-Vitro Anti-Inflammatory Activity Assay (NF-κB Inhibition)

This protocol assesses the bioactivity of this compound extract by measuring its ability to inhibit the NF-κB signaling pathway in macrophage cells.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of each this compound extract batch in DMSO.

    • Pre-treat the cells with various concentrations of the extract (e.g., 1, 5, 10, 25, 50 µg/mL) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., an IKK inhibitor).

  • Inflammatory Stimulation:

    • After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to activate the NF-κB pathway.

  • Quantification of Nitric Oxide (NO):

    • After stimulation, collect the cell culture supernatant.

    • Measure the amount of nitric oxide (a downstream product of NF-κB activation) using a Griess Reagent kit, following the manufacturer’s instructions.

    • Measure absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production for each concentration of the extract compared to the LPS-stimulated control.

    • Determine the IC50 value (the concentration required to inhibit 50% of the NO production) for each batch.

Visualizations

G cluster_raw_material Raw Material cluster_processing Extraction & Processing cluster_analysis Analytical Genetics Genetics & Cultivar Variability Batch-to-Batch Variability Genetics->Variability Environment Environment (Soil, Climate) Environment->Variability Harvest Harvesting (Time, Method) Harvest->Variability Storage_Raw Post-Harvest (Drying, Storage) Storage_Raw->Variability Grinding Particle Size Grinding->Variability Extraction Extraction Method (Solvent, Temp, Time) Extraction->Variability Drying Drying & Finishing Drying->Variability Method Method Validation Method->Variability Equipment Equipment Calibration Equipment->Variability

Caption: A standardized workflow for ensuring batch consistency.

dot

G Simplified NF-κB Pathway and Inhibition by this compound Extract cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_p65_active Active NF-κB NFkB_p65->NFkB_p65_active Becomes Active Nucleus Nucleus NFkB_p65_active->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Activates Transcription Inflammation Inflammatory Response Genes->Inflammation Apiin This compound Extract (Apiin) Apiin->IKK Inhibits

Caption: this compound extract inhibits inflammation via the NF-κB pathway.

References

Technical Support Center: Optimization of Apilacum Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of Apilacum. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively designing and executing their experiments. This compound, a complex bee-derived product rich in proteins, lipids, and unique fatty acids like 10-hydroxy-2-decenoic acid (10-HDA), presents unique challenges and opportunities in pre-clinical research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main bioactive components?

A1: this compound is a substance derived from bees, analogous to royal jelly. Its composition is complex, primarily consisting of water (50-60%), proteins (18%), carbohydrates (15%), and lipids (3-6%).[2] The major bioactive components are believed to be the Major Royal Jelly Proteins (MRJPs) and the fatty acid 10-hydroxy-2-decenoic acid (10-HDA).[1][2] These components are associated with its potential anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3]

Q2: What are the primary challenges in delivering this compound in vivo?

A2: Like many natural products, the delivery of this compound can be hindered by several factors. These include poor solubility of some of its components, physical and chemical instability, and low bioavailability following oral administration due to first-pass metabolism.[4][5][6] Additionally, the complex and variable composition of this compound can lead to batch-to-batch inconsistencies.

Q3: What are the recommended solvents and formulations for this compound?

A3: The choice of vehicle is critical and depends on the route of administration. For oral administration, aqueous solutions or suspensions are common. However, due to the poor water solubility of some components, a lipid-based vehicle or the use of nano-drug delivery systems like liposomes or nanocrystals may improve solubility and bioavailability.[7][8] For injection, sterile isotonic saline is a common vehicle, but solubility issues may necessitate the use of co-solvents or more advanced formulations. It is crucial to assess the stability of this compound in the chosen vehicle over the duration of the experiment.

Q4: Which route of administration is best for this compound in animal studies?

A4: The optimal route of administration depends on the research question and the target tissue.

  • Oral Gavage: Suitable for studying gastrointestinal effects or if oral bioavailability is being investigated. However, be aware of potential low bioavailability.[6]

  • Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, often leading to higher systemic exposure. Care must be taken to avoid injection into the bladder or gastrointestinal tract.[9]

  • Subcutaneous (SC) Injection: Generally provides slower absorption and more sustained plasma concentrations compared to IP or IV routes.[10]

  • Intravenous (IV) Injection: Ensures 100% bioavailability and rapid distribution, but may also lead to faster clearance.

Q5: Are there any known side effects or toxicities associated with this compound?

A5: The primary safety concern with this compound and related bee products is the potential for severe allergic reactions, particularly in subjects with pre-existing allergies to bee products or asthma.[1][11] Reactions can range from skin irritation to anaphylaxis.[1][11] It is also reported that royal jelly may interact with certain medications, such as warfarin and antihypertensive drugs.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or inconsistent bioavailability after oral administration. Poor solubility of active components. First-pass metabolism in the gut and liver.[4] Instability of this compound in the gastrointestinal tract.Consider formulating this compound in a nano-delivery system (e.g., liposomes, nanoparticles) to enhance solubility and protect from degradation.[5][7] Explore alternative routes of administration such as intraperitoneal or subcutaneous injection.
Precipitation of this compound solution during preparation or storage. Poor solubility of components in the chosen vehicle. Temperature-induced degradation or aggregation.[2]Test a range of biocompatible solvents and co-solvents. Consider using a lipid-based formulation.[13] Prepare fresh solutions for each experiment and store them at recommended temperatures (typically 2-8°C), protected from light.
Unexpected adverse events in study animals (e.g., lethargy, ruffled fur, anaphylaxis). Allergic reaction to this compound components.[1] The vehicle itself may be causing irritation or toxicity. The dose administered may be too high.Conduct a small pilot study with a few animals to observe for any immediate adverse reactions. Include a vehicle-only control group to rule out effects from the formulation. Perform a dose-ranging study to determine the maximum tolerated dose.
High variability in experimental results between animals. Inconsistent dosing technique. Variability in the this compound batch. Animal-to-animal differences in metabolism.Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, injection). If possible, use a single, well-characterized batch of this compound for the entire study. Increase the number of animals per group to improve statistical power.
Difficulty in achieving therapeutic plasma concentrations. Rapid clearance of active components. Poor absorption from the administration site.Consider a subcutaneous route for a slower, more sustained release.[10] For IV administration, a continuous infusion might be more effective than a bolus dose. Re-evaluate the formulation to improve absorption.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice
  • Reagent and Material Preparation:

    • This compound (lyophilized powder)

    • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose in water, or a lipid-based vehicle)

    • Homogenizer or sonicator

    • Analytical balance

    • pH meter

    • Animal gavage needles (20-22 gauge, with a ball tip)

    • Syringes

  • Formulation Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Gradually add the vehicle to the powder while continuously mixing to create a homogenous suspension. A small amount of a non-ionic surfactant like Tween 80 (e.g., 0.1-0.5%) can be added to improve wettability and prevent aggregation.

    • If necessary, use a homogenizer or sonicator (on ice to prevent heating) to reduce particle size and improve suspension stability.

    • Adjust the pH of the final formulation to be within a physiologically acceptable range (e.g., 6.5-7.5) if necessary.

    • Prepare the formulation fresh daily. Store at 2-8°C and protect from light until use.

  • Administration:

    • Gently restrain the mouse.

    • Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the dose into the stomach.

    • The typical administration volume for a mouse is 10 ml/kg.[14]

    • Monitor the animal for any signs of distress during and after the procedure.

Data Presentation

The following table provides an example of how to present pharmacokinetic data for this compound following administration of a 50 mg/kg dose via different routes in mice. (Note: These are illustrative values as specific pharmacokinetic data for this compound were not available in the search results.)

Parameter Oral Gavage (PO) Intraperitoneal (IP) Subcutaneous (SC) Intravenous (IV)
Cmax (ng/mL) 150 ± 35850 ± 120600 ± 902500 ± 450
Tmax (h) 1.00.50.750.1
AUC (0-t) (ng*h/mL) 600340042005000
Bioavailability (%) 126884100

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp In Vivo Experiment Phase cluster_analysis Analysis Phase A This compound Formulation (Vehicle Selection, Stability Testing) B Dose Calculation and Preparation A->B E This compound Administration (PO, IP, SC, or IV) B->E C Animal Acclimatization (e.g., 1 week) D Baseline Measurements (Weight, Biomarkers) C->D D->E F Post-Dosing Monitoring (Clinical Signs, Behavior) E->F G Sample Collection (Blood, Tissues) F->G H Pharmacokinetic Analysis (LC-MS/MS) G->H I Pharmacodynamic Analysis (Biomarker Assays) G->I J Data Interpretation and Reporting H->J I->J

Caption: Workflow for a typical in vivo study involving this compound.

Potential Signaling Pathway Modulation

G This compound This compound (e.g., 10-HDA) CellMembrane Cell Membrane IKK IKK This compound->IKK Inhibits Cytoplasm Cytoplasm Nucleus Nucleus IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IkB Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Minimizing Experimental Artifacts in Novel Compound Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental artifacts when working with novel compounds targeting specific signaling pathways. The following information is generalized for a hypothetical inhibitor, "Compound A," targeting the Hippo/YAP signaling pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability between replicates in our cell-based assays with Compound A. What are the potential causes and solutions?

High variability between replicates can obscure the true effect of Compound A and lead to unreliable results.[1] Common causes and troubleshooting steps are outlined below:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.

    • Solution: Ensure pipettes are properly calibrated. Use a multi-channel pipette for dispensing reagents into multi-well plates and prepare a master mix of reagents to be added to all wells.[1]

  • Cell Seeding Density: Uneven cell distribution across wells can lead to significant differences in cell number at the time of the experiment.

    • Solution: Ensure thorough mixing of the cell suspension before and during plating. After seeding, allow plates to sit at room temperature for a short period before incubation to promote even cell settling.

  • Reagent Quality: Using reagents of different lots or ages can introduce variability.[1]

    • Solution: Use reagents from the same lot for a given set of experiments. Avoid repeated freeze-thaw cycles of sensitive reagents.[1]

Q2: The signal in our luciferase reporter assay for YAP/TAZ activity is weak or absent after treatment with Compound A. How can we troubleshoot this?

A weak or absent signal can be due to several factors, ranging from reagent issues to problems with the experimental setup.[1]

  • Reagent Functionality: The luciferase enzyme or its substrate may have degraded.

    • Solution: Verify the functionality of all reagents. Prepare fresh luciferin and coelenterazine solutions and protect them from light.[1]

  • Transfection Efficiency: Low transfection efficiency of the reporter plasmid will result in a weak signal.

    • Solution: Optimize the ratio of plasmid DNA to transfection reagent.[1] Test different transfection protocols and reagents to find the most efficient method for your cell line.

  • Promoter Strength: The promoter driving luciferase expression may be too weak.

    • Solution: If possible, switch to a reporter construct with a stronger promoter.[1]

Q3: We are seeing a high background signal in our assays, which is masking the effect of Compound A. What can be done to reduce it?

High background can arise from contaminated reagents or issues with the detection method.

  • Plate Type: The type of microplate used can affect background luminescence.

    • Solution: Use white, opaque plates for luminescence assays to reduce well-to-well crosstalk and background.[1]

  • Reagent Contamination: Contamination in the reagents can lead to a high background signal.

    • Solution: Prepare fresh reagents and use sterile techniques to avoid contamination.[1]

  • Incubation Time: The timing of measurements after reagent addition can be critical.

    • Solution: Optimize the incubation time after adding the luciferase substrate. Measure the signal at several time points to determine the optimal window with the best signal-to-background ratio.

Quantitative Troubleshooting Summary

The following table summarizes common issues, their potential causes, and key metrics for troubleshooting.

IssuePotential CauseTroubleshooting Metric & Target
High Signal Variability Pipetting InaccuracyCoefficient of Variation (CV) < 15%
Inconsistent Cell SeedingCell count variation between wells < 10%
Weak Signal Low Transfection EfficiencyTransfection efficiency > 50% (measured by a positive control like GFP)
Reagent DegradationSignal from positive control > 100x background
High Background Reagent ContaminationBackground signal < 5% of positive control signal
Sub-optimal Assay ConditionsSignal-to-background ratio > 10

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for characterizing Compound A.

Hippo_YAP_Signaling_Pathway extracellular_signals Mechanical Cues / Soluble Factors mst1_2 MST1/2 extracellular_signals->mst1_2 lats1_2 LATS1/2 mst1_2->lats1_2 phosphorylates yap_taz YAP/TAZ lats1_2->yap_taz phosphorylates yap_taz_p p-YAP/TAZ (Cytoplasmic Sequestration) yap_taz->yap_taz_p tead TEAD yap_taz->tead translocates to nucleus & binds gene_expression Target Gene Expression (Proliferation, Survival) tead->gene_expression compound_a Compound A compound_a->lats1_2 inhibits

Caption: The Hippo/YAP signaling pathway with Compound A as a LATS1/2 inhibitor.

Experimental_Workflow start Hypothesis: Compound A inhibits YAP/TAZ activity primary_screen Primary Screen: Luciferase Reporter Assay start->primary_screen dose_response Dose-Response Curve: Determine IC50 primary_screen->dose_response secondary_assay Secondary Assay: Western Blot for p-YAP/YAP dose_response->secondary_assay functional_assay Functional Assay: Cell Proliferation Assay secondary_assay->functional_assay conclusion Conclusion: Compound A is a potent inhibitor of the Hippo/YAP pathway functional_assay->conclusion

Caption: A general experimental workflow for characterizing a novel compound.

Experimental Protocols

Protocol: Luciferase Reporter Assay for YAP/TAZ Activity

This protocol describes a method to assess the effect of Compound A on YAP/TAZ transcriptional activity using a luciferase reporter assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Compound A stock solution (in DMSO)

  • Dual-luciferase reporter assay system

  • White, opaque 96-well plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Transfection:

    • Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. For each well, use 100 ng of the TEAD-responsive luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.

    • Add the complex to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Compound A in cell culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the transfection medium and add the medium containing Compound A or vehicle control (DMSO).

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Add the luciferase assay reagent to each well and measure the firefly luciferase activity using a luminometer.

    • Add the Stop & Glo® reagent to quench the firefly luciferase signal and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of Compound A to determine the IC50 value.

References

Technical Support Center: Enhancing Reproducibility of Apilacum Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Apilacum. Our goal is to enhance the reproducibility and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving and diluting this compound?

For optimal solubility and stability, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

2. How should this compound be stored to ensure its stability?

This compound stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light. Under these conditions, the stock solution is expected to be stable for up to six months.

3. I am observing high variability between replicate wells in my cell viability assay. What could be the cause?

High variability can stem from several factors:

  • Uneven cell seeding: Ensure a homogeneous single-cell suspension before plating.

  • Edge effects: Minimize evaporation in outer wells by filling the peripheral wells of the plate with sterile PBS or media without cells.

  • Inconsistent drug concentration: Ensure proper mixing of this compound in the culture medium before adding it to the cells.

  • Incubator conditions: Check for uniform temperature and CO2 distribution within the incubator.[1]

4. My positive and negative controls are not performing as expected. How can I troubleshoot this?

Consistent control performance is critical for data interpretation.

  • Negative Control (Vehicle): If you observe unexpected effects, your vehicle (e.g., DMSO) concentration might be too high, or the vehicle itself could be contaminated.

  • Positive Control: If a known inhibitor or activator is not producing the expected effect, it may have degraded, or the cells may have developed resistance. Always use fresh positive controls and ensure they are appropriate for your cell line and assay.

5. How can I determine the optimal concentration range for this compound in my experiments?

A dose-response experiment is recommended to determine the optimal concentration range. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the effective concentration range for your specific cell line and endpoint.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability/Proliferation Assay Results
Potential Cause Troubleshooting Step
Cell Plating Inconsistency Ensure cells are in a single-cell suspension and evenly distributed in the plate.
This compound Precipitation Visually inspect the media for any precipitate after adding this compound. If present, consider using a lower concentration or a different solvent system.
Assay Timing Optimize the incubation time with this compound. The effect may be time-dependent.
Reagent Issues Check the expiration dates and proper storage of all assay reagents.
Issue 2: Difficulty in Detecting a Specific Signaling Pathway Activation
Potential Cause Troubleshooting Step
Suboptimal Stimulation Time Perform a time-course experiment to identify the peak activation time of the signaling pathway.
Low Protein Concentration Ensure you have sufficient protein in your cell lysate for detection by Western blot or other methods.
Antibody Quality Use validated antibodies specific for the phosphorylated (active) form of the protein of interest.
Cell Line Specificity Confirm that the targeted signaling pathway is active and relevant in your chosen cell line.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for MAPK/ERK Pathway Activation
  • Cell Treatment: Treat cells with this compound at the desired concentration for the optimized time period.

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK and total ERK, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)15.2 ± 2.1
A549 (Lung Cancer)28.5 ± 3.5
HeLa (Cervical Cancer)12.8 ± 1.9
PC-3 (Prostate Cancer)35.1 ± 4.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis dissolve Dissolve this compound in DMSO treat Treat Cells with This compound Dilutions dissolve->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72 hours treat->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze Calculate IC50 read_plate->analyze

Caption: General workflow for a cell-based assay with this compound.

troubleshooting_logic start High Variability in Results? check_seeding Even Cell Seeding? start->check_seeding check_edge Edge Effects Minimized? check_seeding->check_edge Yes solution Review Protocol and Optimize Conditions check_seeding->solution No check_mixing Proper Drug Mixing? check_edge->check_mixing Yes check_edge->solution No check_incubator Incubator Uniform? check_mixing->check_incubator Yes check_mixing->solution No check_incubator->solution No end_node Problem Resolved check_incubator->end_node Yes solution->start signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibits

References

apilacum storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Apilacum

Welcome to the technical support center for this compound. This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: Unopened vials of lyophilized this compound should be stored under controlled refrigeration at 2°C to 8°C (36°F to 46°F).[1][2] For long-term storage, temperatures of -20°C or -80°C are suitable for up to 10 years without compromising functionality.[3] It is crucial to protect the vials from light at all times.[4]

Q2: Can I store this compound at room temperature?

A2: If necessary, unopened vials may be stored at room temperature (up to a maximum of 30°C or 86°F) for a single period of up to 6 months, but this should not exceed the original expiration date.[2] Once removed from refrigeration, this compound cannot be returned to the refrigerator.[2] Exposure to room temperatures in tropical climates for longer than 9 hours may significantly decrease efficacy.[1]

Q3: How should I handle this compound in the laboratory?

A3: When handling this compound, it is important to use aseptic techniques to prevent contamination.[4] This includes working in a clean area and washing your hands thoroughly.[4][5] For personal protection, it is recommended to be aware of potential hazards when handling human-derived materials and to complete necessary safety training, such as for bloodborne pathogens if applicable.[6]

Q4: Is this compound light-sensitive?

A4: Yes, this compound is light-sensitive and should be protected from light during storage and handling.[4] The original carton can help protect it from sunlight.[1]

Q5: What is the stability of reconstituted this compound?

A5: The stability of reconstituted this compound is dependent on temperature. After reconstitution, the product can be stored at room temperature (up to 30°C) for up to 6 hours, during which it must be protected from direct sunlight.[4] If not used within this 6-hour window, it should be discarded.[4]

Troubleshooting Guides

Problem: I see visible particles or cloudiness in the reconstituted this compound solution.

  • Cause: This could be due to improper reconstitution, contamination, or degradation of the product.

  • Solution: Do not use the solution if it contains visible particles or is cloudy.[4] Prepare a fresh solution, ensuring the correct reconstitution protocol is followed.

Problem: I accidentally left a vial of unopened this compound at room temperature overnight.

  • Cause: Exposure to temperatures above the recommended range.

  • Solution: If the room temperature did not exceed 30°C (86°F) and it was for a single period, the vial may still be usable for up to 6 months from the date of removal from the refrigerator, but not exceeding the original expiration date.[2] Mark the new expiration date on the carton.[2] Do not return it to the refrigerator.[2] However, be aware that prolonged exposure to room temperature, especially in warmer climates, can decrease efficacy.[1]

Problem: The reconstituted this compound solution appears to have a different color.

  • Cause: Color change can indicate degradation or contamination.

  • Solution: The reconstituted solution should be clear to slightly opalescent and colorless.[4] If you observe a color change, discard the vial and prepare a new solution.

Data Presentation

Table 1: Recommended Storage Temperatures for this compound

ConditionTemperature RangeMaximum Duration
Refrigerated (Unopened)2°C to 8°CUntil expiration date
Room Temperature (Unopened)Up to 30°CSingle period of up to 6 months
Long-Term (Lyophilized)-20°C to -80°CUp to 10 years
ReconstitutedUp to 30°C6 hours

Table 2: Stability of this compound at Various Temperatures

TemperatureDurationPercent Inhibition Change (Example Data)
Room Temperature (~30.4°C)9 hours-5.8% to -9.7%
Room Temperature (~30.4°C)18 hours-11.0% to -15.1%
Cooler with Cold PackUp to 18 hoursNo significant change

Note: The stability data is based on a study of PCSK-9 monoclonal antibodies and is provided here as an illustrative example of how temperature can affect a biological product.[1][7]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Preparation: Ensure your work area is clean.[4] If refrigerated, allow the this compound vial and the diluent to reach room temperature (15°C to 30°C) for approximately 30 minutes before reconstitution.[4] Do not use external heat sources to warm the components.[4]

  • Aseptic Technique: Wash your hands thoroughly with soap and water.[4]

  • Vial Preparation: Remove the plastic cap from the this compound vial and wipe the rubber stopper with an alcohol wipe. Allow it to dry.[4]

  • Diluent Injection: Use the provided pre-filled syringe with diluent. Slowly inject the entire content of the diluent into the this compound vial.[4]

  • Mixing: Gently roll the vial in your palms until the powder is completely dissolved.[5] Do not shake the vial.[5]

  • Inspection: The reconstituted solution should be clear to slightly opalescent and colorless.[4] Do not use if it contains particles or is cloudy.[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_quality_control Quality Control start Start temp_acclimation Allow vial and diluent to reach room temperature (15-30°C) for 30 min start->temp_acclimation wash_hands Wash hands thoroughly temp_acclimation->wash_hands clean_vial Wipe vial stopper with alcohol wash_hands->clean_vial inject_diluent Slowly inject diluent into vial clean_vial->inject_diluent mix_solution Gently roll vial to dissolve powder inject_diluent->mix_solution inspect_solution Inspect for particles and cloudiness mix_solution->inspect_solution decision Solution clear? inspect_solution->decision use_solution Proceed to experiment decision->use_solution Yes discard_vial Discard vial decision->discard_vial No troubleshooting_workflow cluster_issues Identify the Issue cluster_solutions Recommended Action start Issue Encountered particles Particles or cloudiness in solution start->particles temp_exposure Unopened vial left at room temperature start->temp_exposure color_change Discoloration of reconstituted solution start->color_change discard_and_remake Discard and prepare a fresh solution particles->discard_and_remake assess_duration Assess exposure duration and temperature temp_exposure->assess_duration discard_discolored Discard discolored solution color_change->discard_discolored mark_and_use Mark new expiration and use within 6 months (do not re-refrigerate) assess_duration->mark_and_use

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Apilacum Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Apilacum (Royal Jelly) extracts against other alternatives, supported by experimental data. This document delves into the antioxidant, anti-inflammatory, and immunomodulatory properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Bioactivity Profile of this compound (Royal Jelly) Extract

This compound, commonly known as Royal Jelly (RJ), is a secretion from the hypopharyngeal and mandibular glands of worker honeybees. It serves as the primary nutrition for queen bees and is rich in a complex mixture of proteins, lipids, carbohydrates, vitamins, and minerals.[1] The primary bioactive components responsible for its therapeutic properties are Major Royal Jelly Proteins (MRJPs) and 10-hydroxy-2-decenoic acid (10-HDA).[1]

Comparative Analysis of Bioactivity

This section provides a comparative analysis of this compound extract's antioxidant, anti-inflammatory, and immunomodulatory activities against other well-known natural and synthetic compounds.

Antioxidant Activity

The antioxidant capacity of this compound extract is a key aspect of its bioactivity, contributing to its protective effects against oxidative stress-related damage. To quantify this activity, two common in vitro assays are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Comparison of Antioxidant Activity: this compound Extract vs. Green Tea Extract

Compound/ExtractDPPH Radical Scavenging Activity (IC50/Inhibition %)FRAP Value (mM Fe(II)/g or µM TE/g)Reference
This compound (Royal Jelly) Extract 10.17 – 39.39% inhibition0.44 – 8.49 mM Fe(II)/g
Mean: 29.11 mg TE/mL-[2]
Green Tea Extract IC50: 13.62 µg/ml (Loose Leaf)1,423.22 ± 35.28 µM TE/g[1][3]
IC50: 9.75 µg/ml (Bagged)-[3]

Note: Direct comparison of IC50 and FRAP values across different studies can be challenging due to variations in extraction methods, assay conditions, and the specific composition of the extracts. The data presented here is for illustrative purposes.

Anti-inflammatory Activity

This compound extract has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. A comparison with the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, provides a benchmark for its potential therapeutic efficacy.

Comparison of Anti-inflammatory Activity: this compound Extract vs. Ibuprofen

Compound/ExtractMechanism of ActionIC50 ValueReference
This compound (Royal Jelly) Extract Inhibition of pro-inflammatory cytokines (TNF-α, IL-1, IL-6); Suppression of COX-2 and NF-κB pathways.[4][5]Not widely reported in comparable terms to NSAIDs.[4][5]
Ibuprofen Non-selective inhibition of COX-1 and COX-2 enzymes, reducing prostaglandin synthesis.[6][7]COX-1: 34.9 µM (R-ibuprofen) to 2.1 µM (S-ibuprofen); COX-2: >250 µM (R-ibuprofen) to 1.6 µM (S-ibuprofen)[8]

Note: IC50 values for this compound extract in COX inhibition assays are not as readily available as for purified drugs like ibuprofen, reflecting the complexity of the natural extract.

Immunomodulatory Activity

This compound extract is known to modulate the immune system, exhibiting both immunostimulatory and immunosuppressive effects depending on the context. A comparison with Echinacea, a well-known herbal immunomodulator, is presented below.

Comparison of Immunomodulatory Activity: this compound Extract vs. Echinacea Purpurea

Compound/ExtractKey Immunomodulatory EffectsExperimental EvidenceReference
This compound (Royal Jelly) Extract Stimulates T-cell proliferation at low concentrations and inhibits it at higher concentrations; Modulates cytokine production (e.g., IL-2).[9]In vitro studies on rat T-cells show a dose-dependent effect on proliferation and IL-2 production.[9]
Echinacea purpurea Extract Stimulates phagocytic activity of polymorphonuclear neutrophil granulocytes; Modulates cytokine production (e.g., IL-1β, TNF-α).[10][11]Clinical trials in healthy volunteers have shown enhanced phagocytic activity.[10] In vitro studies show increased production of IL-1β and TNF-α.[11]

Note: A direct quantitative comparison is challenging due to the different assays and models used in the studies. However, both have demonstrated significant immunomodulatory potential through different mechanisms.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the this compound extract in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the sample solution to a cuvette or microplate well.

    • Add an equal volume of the DPPH working solution and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control is prepared using the solvent instead of the sample solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in glacial acetic acid and adjust the pH.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Prepare this reagent fresh.

  • Sample Preparation: Prepare dilutions of the this compound extract in a suitable solvent.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Signaling Pathway Visualizations

The bioactivity of this compound extract is mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved in its anti-inflammatory and immunomodulatory effects.

NF_kB_Pathway NF-κB Signaling Pathway Modulation by this compound Extract cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Apilacum_Extract This compound Extract IKK_Complex IKK Complex Apilacum_Extract->IKK_Complex Inhibits NF_kB_active NF-κB (Active) Apilacum_Extract->NF_kB_active Inhibits Translocation TLR4 TLR4 TLR4->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates (Degradation) IkB_NF_kB IκBα-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB->NF_kB_active Translocates IkB_NF_kB->NF_kB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF_kB_active->Gene_Expression Induces

NF-κB pathway modulation by this compound extract.

MAPK_Pathway MAPK Signaling Pathway Modulation by this compound Extract cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress/Inflammatory Stimuli Apilacum_Extract This compound Extract MAPKKK MAPKKK (e.g., TAK1) Apilacum_Extract->MAPKKK Inhibits MAPK p38/JNK Apilacum_Extract->MAPK Inhibits Phosphorylation Receptor Receptor Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

MAPK pathway modulation by this compound extract.

References

comparative analysis of apilacum and royal jelly

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Apilacum and Royal Jelly: Composition, Biological Activity, and Therapeutic Potential

Introduction

Royal Jelly is a viscous, milky-white secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera). It serves as the primary nutrition for queen bees throughout their life and for all bee larvae during their first three days. This exclusive diet is responsible for the queen bee's remarkable size, longevity, and fertility compared to worker bees. Due to its unique composition and wide range of biological activities, Royal Jelly is a subject of extensive research and is utilized in traditional medicine, dietary supplements, and cosmetics.[1][2][3] this compound is a pharmaceutical preparation containing lyophilized (freeze-dried) Royal Jelly, often formulated as sublingual tablets for enhanced absorption.[4][5][6] This guide provides a comparative analysis of the chemical composition, biological properties, and therapeutic applications of Royal Jelly and, by extension, its pharmaceutical form, this compound, with a focus on experimental data for researchers, scientists, and drug development professionals.

Chemical Composition

Royal Jelly is a complex mixture of water, proteins, sugars, lipids, vitamins, and minerals.[1][7] Its composition can vary depending on geographical location, climate, and floral sources.[8][9][10] The major proteins in Royal Jelly are the Major Royal Jelly Proteins (MRJPs), with MRJP1 (also known as royalactin) being the most abundant and responsible for queen bee differentiation.[2][7] The lipid fraction is characterized by the presence of unique fatty acids, most notably 10-hydroxy-2-decenoic acid (10-HDA), which is considered a marker of Royal Jelly quality.[1][7]

Table 1: Comparative Chemical Composition of Fresh Royal Jelly and Lyophilized Royal Jelly (this compound)

ComponentFresh Royal Jelly (% w/w)Lyophilized Royal Jelly (% w/w)Key Bioactive Compounds
Water 60-70%[1][11]< 5%[11]-
Proteins 9-18%[1][11]27-41%[11]Major Royal Jelly Proteins (MRJPs), Royalactin, Apisimin, Jelleins, Royalisin[3][7][12]
Sugars 7-18%[1][11]22-31%[11]Fructose, Glucose, Sucrose[13][14]
Lipids 3-8%[1][11]15-30%[11]10-hydroxy-2-decenoic acid (10-HDA), 10-hydroxydecanoic acid (10-HDAA), sebacic acid[1]
Minerals 0.8-3%[14]VariableFe, Na, Ca, K, Zn, Mg, Mn, Cu[1]
Vitamins Trace amountsVariableB-complex vitamins (B1, B2, B3, B5, B6, B9), Vitamin C[7][13]

Biological and Pharmacological Activities

Royal Jelly exhibits a wide range of pharmacological properties, attributed to its complex chemical composition. These activities have been demonstrated in numerous in vitro and in vivo studies.

Table 2: Summary of Key Biological Activities of Royal Jelly

Biological ActivityKey Bioactive ComponentsExperimental Evidence (Examples)
Antimicrobial 10-HDA, MRJPs, Jelleins, Royalisin[1][15]Effective against various Gram-positive and Gram-negative bacteria.[1][16]
Anti-inflammatory 10-HDA, Phenolic compounds[13][17]Reduction of pro-inflammatory cytokines via modulation of the NF-κB signaling pathway.[18][19]
Antioxidant Phenolic compounds, Peptides[2][13]Scavenging of free radicals and upregulation of antioxidant enzymes through the Nrf2 pathway.[19][20]
Immunomodulatory MRJPs, 10-HDA[3][15]Modulation of immune responses in vitro and in vivo.[21]
Neuroprotective 10-HDA, Acetylcholine[2][3]Potential to support healthy brain function and improve memory.[3][17]
Antitumor 10-HDA, MRJPs[2][3]Studied for its potential to inhibit tumor growth and reduce side effects of cancer treatment.[12][17][22]
Anti-aging Royalactin, 10-HDA[3]May promote skin health and wound healing by increasing collagen production.[17][23]

Experimental Protocols

The biological activities of Royal Jelly are assessed using a variety of established experimental protocols. Below is a detailed methodology for a common assay used to determine its antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to evaluate the antioxidant capacity of natural products.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, resulting in a color change to yellow, which can be measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Preparation of Royal Jelly Extracts: Royal Jelly samples are extracted with a suitable solvent (e.g., methanol or ethanol) at various concentrations.

  • Assay Procedure:

    • 2 mL of the DPPH solution is added to 2 mL of the Royal Jelly extract at different concentrations.

    • The mixture is shaken vigorously and allowed to stand in the dark for 30 minutes.

    • The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.

    • A control is prepared using 2 mL of DPPH solution and 2 mL of the solvent.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Value: The results are often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in methanol Mix Mix 2 mL DPPH solution with 2 mL RJ extract DPPH->Mix RJ_Extract Prepare Royal Jelly extracts (various concentrations) RJ_Extract->Mix Incubate Incubate in dark for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Experimental workflow for the DPPH radical scavenging assay.

Signaling Pathways

Research has identified several key signaling pathways that are modulated by Royal Jelly and its components, providing a molecular basis for its observed biological effects.

Nrf2 and NF-κB Signaling Pathways

Royal Jelly has been shown to modulate the Nrf2 and NF-κB signaling pathways, which are critical in regulating the body's response to oxidative stress and inflammation.[19] Nrf2 is a transcription factor that upregulates the expression of antioxidant genes, while NF-κB is a key regulator of the inflammatory response. Royal Jelly can activate the Nrf2 pathway, leading to increased antioxidant defense, and inhibit the NF-κB pathway, resulting in reduced inflammation.[19][20]

G cluster_rj Royal Jelly Bioactive Compounds cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammatory Response) RJ Royal Jelly (e.g., 10-HDA, Phenolics) Nrf2 Nrf2 Activation RJ->Nrf2 Activates NFkB_Inhibition NF-κB Inhibition RJ->NFkB_Inhibition Inhibits ARE Antioxidant Response Element (ARE) Gene Expression Nrf2->ARE Antioxidant_Enzymes Increased Antioxidant Enzymes (e.g., HO-1, GPx) ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Inflammatory_Cytokines Decreased Pro-inflammatory Cytokine Expression NFkB_Inhibition->Inflammatory_Cytokines Inflammation Reduced Inflammation Inflammatory_Cytokines->Inflammation

Modulation of Nrf2 and NF-κB signaling pathways by Royal Jelly.
EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in cell growth and proliferation. Royalactin (MRJP1), a key protein in Royal Jelly, has been shown to activate the EGFR pathway, which is believed to be a primary mechanism behind the development of queen bees.[24] This pathway is also a major target in cancer therapeutics, and research is ongoing to understand how Royal Jelly might affect cancer cell signaling through this pathway.[25]

Therapeutic Applications and Future Directions

The diverse biological activities of Royal Jelly have led to its use in a variety of therapeutic and health-promoting applications. This compound, as a standardized pharmaceutical preparation, is prescribed for conditions such as recovery after illness, lactation disorders, and as a supportive therapy for neurotic diseases and hypotension.[5] Royal Jelly is also widely used in dietary supplements to support immune function, improve skin health, and combat fatigue.[4][23]

Future research should focus on:

  • Clinical Trials: While there is extensive preclinical data, more rigorous, large-scale clinical trials in humans are needed to substantiate the therapeutic benefits of Royal Jelly for various conditions.[26]

  • Standardization: Developing standardized methods for the production and quality control of Royal Jelly is crucial to ensure its safety and efficacy.[27][28]

  • Mechanism of Action: Further elucidation of the molecular mechanisms underlying the biological activities of individual components of Royal Jelly will aid in the development of novel therapeutic agents.

Conclusion

Royal Jelly is a complex natural product with a rich chemical composition and a broad spectrum of biological activities. This compound represents a pharmaceutical application of Royal Jelly, leveraging its therapeutic potential in a standardized dosage form. The comparative analysis reveals that the scientific understanding of this compound's effects is largely derived from research on Royal Jelly. The potent anti-inflammatory, antioxidant, and immunomodulatory properties of Royal Jelly, mediated through pathways such as Nrf2, NF-κB, and EGFR, make it a promising candidate for further investigation in drug development and as a functional food for promoting human health.

References

A Comparative Analysis of the Biological Activities of Apilacum (Royal Jelly) and Bee Venom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of apilacum (lyophilized royal jelly) and bee venom. The information presented is based on available experimental data to assist researchers and professionals in the fields of drug development and life sciences.

Introduction

This compound, commercially available as lyophilized royal jelly, is a nutrient-rich secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera)[1]. It serves as the primary food for the queen bee throughout her life. Bee venom, or apitoxin, is a complex mixture of proteins and peptides injected by bees as a defense mechanism[2][3]. Both substances have been utilized in traditional medicine for various ailments and are the subject of ongoing scientific investigation for their therapeutic potential. This guide will compare their anti-inflammatory, antimicrobial, and anticancer properties based on experimental evidence.

Composition of Bioactive Compounds

The distinct biological activities of this compound and bee venom are attributable to their unique chemical compositions.

Table 1: Key Bioactive Components of this compound (Royal Jelly) and Bee Venom

Component Category This compound (Royal Jelly) Bee Venom Reference(s)
Major Proteins/Peptides Major Royal Jelly Proteins (MRJPs), Royalisin, Jelleines, Apisimin, RoyalactinMelittin, Apamin, Mast Cell Degranulating (MCD) Peptide, Adolapin[4][5][6]
Major Fatty Acids 10-Hydroxy-2-decenoic acid (10-HDA)Not a major component[4][6]
Enzymes Glucose oxidasePhospholipase A2 (PLA2), Hyaluronidase[5][7]
Other Bioactive Molecules Vitamins (B-complex), Minerals, Flavonoids, Phenolic compoundsHistamine, Dopamine, Norepinephrine[1][5]

Comparative Biological Activity

Anti-inflammatory Activity

Both this compound and bee venom exhibit significant anti-inflammatory properties, albeit through different mechanisms.

This compound's anti-inflammatory effects are largely attributed to 10-HDA and MRJPs. These compounds have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6[1][7]. The mechanism involves the inhibition of the NF-κB and JNK signaling pathways[1][8].

Bee venom's potent anti-inflammatory activity is primarily mediated by melittin and MCD peptide. Melittin can suppress inflammatory pathways and reduce the levels of inflammatory markers like TNF-α and IL-1β[9]. It has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα[2].

Table 2: Comparison of Anti-inflammatory Activity

Parameter This compound (Royal Jelly) Bee Venom Reference(s)
Key Bioactive Components 10-HDA, MRJPsMelittin, MCD Peptide, Apamin, Adolapin[1][9]
Mechanism of Action Inhibition of NF-κB and JNK pathwaysInhibition of NF-κB pathway, modulation of TNF-α activity[1][2][8]
Effects on Cytokines Decreases TNF-α, IL-1, IL-6Decreases TNF-α, IL-1β, COX-2, iNOS[1][2]

Experimental Protocol: In vitro Anti-inflammatory Assay for Royal Jelly

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response in the macrophages.

  • Treatment: Cells are pre-treated with various concentrations of royal jelly or its isolated components (e.g., 10-HDA) for a specified time before LPS stimulation.

  • Analysis: The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA). The activation of signaling pathways like NF-κB is assessed by Western blot analysis of key proteins (e.g., phosphorylated IκBα, p65).

Anti-inflammatory Signaling Pathway of Royal Jelly (this compound) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates LPS LPS LPS->TLR4 RJ Royal Jelly (10-HDA) RJ->IKK Inhibits RJ->JNK Inhibits RJ->p38 Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1, IL-6) NFkB_nuc->Pro_inflammatory_Genes Activates Transcription

Caption: Simplified anti-inflammatory signaling pathway of Royal Jelly (this compound).
Antimicrobial Activity

Both this compound and bee venom possess broad-spectrum antimicrobial properties.

This compound's antimicrobial action is primarily due to the presence of peptides like Royalisin and Jelleines, and the fatty acid 10-HDA. These components are particularly effective against Gram-positive bacteria[4][10]. The mechanism of action involves the disruption of bacterial cell membranes[11].

Bee venom's antimicrobial effects are mainly driven by melittin and phospholipase A2. Melittin can form pores in bacterial membranes, leading to cell lysis[3]. It has demonstrated activity against a wide range of bacteria, including antibiotic-resistant strains.

Table 3: Comparison of Antimicrobial Activity

Parameter This compound (Royal Jelly) Bee Venom Reference(s)
Key Bioactive Components Royalisin, Jelleines, 10-HDA, MRJPsMelittin, Phospholipase A2[3][4]
Spectrum of Activity Primarily Gram-positive bacteriaBroad spectrum (Gram-positive and Gram-negative bacteria)[3][4]
Mechanism of Action Disruption of bacterial cell membranesPore formation in bacterial membranes, cell lysis[3][11]
MIC (S. aureus) (µg/mL) Varies (e.g., 2.5 for Jelleines)Varies (e.g., 0.5-4 for Melittin)[12][13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Standard laboratory strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Preparation of Substance: this compound or bee venom is dissolved and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The samples are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the substance that visibly inhibits bacterial growth.

Antimicrobial Experimental Workflow substance This compound or Bee Venom serial_dilution Serial Dilution in Broth substance->serial_dilution inoculation Inoculation serial_dilution->inoculation bacterial_culture Standardized Bacterial Culture bacterial_culture->inoculation incubation Incubation (e.g., 37°C, 24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection for Turbidity) incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity

Both this compound and bee venom have demonstrated cytotoxic effects against various cancer cell lines in vitro and in vivo.

The anticancer properties of this compound are attributed to its complex composition, including 10-HDA and various flavonoids[1][14]. It has been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases[15][16].

Bee venom, and particularly its main component melittin, exhibits potent anticancer activity. Melittin can induce apoptosis and necrosis in cancer cells by disrupting cell membranes and activating apoptotic pathways[10]. It has also been shown to inhibit cancer cell proliferation and metastasis.

Table 4: Comparison of Anticancer Activity

Parameter This compound (Royal Jelly) Bee Venom Reference(s)
Key Bioactive Components 10-HDA, Flavonoids, MRJPsMelittin, Phospholipase A2[1][10][14]
Mechanism of Action Induction of apoptosis, cell cycle arrest, anti-proliferativeInduction of apoptosis and necrosis, membrane disruption, inhibition of proliferation and metastasis[10][15][16]
IC50 (HepG2 cells) (mg/mL) 1.13Not readily available for whole venom, but melittin is highly potent[15]
Affected Cancer Cell Lines Hepatoma (HepG2), Colon (HT-29), Leukemia (Nalm-6)Breast, Ovarian, Melanoma, Lung, Prostate, Leukemia[5][15][16][17]

Experimental Protocol: In vitro Cytotoxicity Assay (MTT Assay)

  • Cell Line: Human cancer cell line (e.g., HepG2).

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound or bee venom for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria reduce MTT to a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Apoptosis Induction Pathway cluster_stimulus External Stimulus cluster_pathway Cellular Response This compound This compound (Royal Jelly) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates BeeVenom Bee Venom (Melittin) BeeVenom->Bcl2 Inhibits BeeVenom->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified model of the intrinsic apoptosis pathway induced by this compound and Bee Venom.

Conclusion

This compound (lyophilized royal jelly) and bee venom are two natural products from honeybees with distinct compositions and a range of potent biological activities. This compound's effects are primarily driven by its rich nutritional and bioactive content, including MRJPs and 10-HDA, leading to significant anti-inflammatory, antimicrobial, and anticancer properties. Bee venom's bioactivity is largely attributed to its potent peptides, particularly melittin, which exerts powerful anti-inflammatory, broad-spectrum antimicrobial, and cytotoxic effects against cancer cells.

While both substances show promise for therapeutic applications, their mechanisms of action and potency can differ significantly. Further research, including well-designed clinical trials, is necessary to fully elucidate their therapeutic potential and establish safe and effective dosages for various conditions. This comparative guide serves as a foundational resource for researchers and professionals to navigate the existing scientific literature and inform future investigations into these fascinating natural products.

References

Revolutionizing Research: The Imperative for a Standardized Apilacum Framework

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ensuring Consistent and Reproducible Research Outcomes

In the dynamic landscape of natural product research, the quest for reliable and reproducible results is paramount. For scientists and drug development professionals, the variability inherent in natural extracts presents a significant challenge. This guide addresses this critical issue by proposing a framework for the standardization of "Apilacum," a hypothetical bee-derived product, to ensure consistent research outcomes. By establishing a defined quality-controlled product, we can unlock its full therapeutic potential and facilitate meaningful comparisons across studies.

This guide will compare a proposed "Standardized this compound" with a well-researched alternative, Manuka honey, providing supporting experimental data and detailed protocols.

Comparative Analysis of Standardized this compound and Manuka Honey

To ensure consistent biological activity, a standardized approach to this compound is essential. This involves defining key bioactive markers and their concentration ranges. Below is a comparative table summarizing the proposed specifications for Standardized this compound versus typical values reported for Manuka honey.

ParameterStandardized this compoundManuka Honey (UMF™ 10+)Justification for Standardization
Total Phenolic Content (TPC) 150 - 250 mg GAE/100g100 - 300 mg GAE/100gPhenolic compounds are major contributors to antioxidant and antimicrobial activity. Standardization ensures a consistent potency of these effects.[1][2]
Total Flavonoid Content (TFC) 30 - 50 mg QE/100g20 - 60 mg QE/100gFlavonoids are a key class of polyphenols with diverse biological activities, including anti-inflammatory and immunomodulatory effects.[1][2]
Antioxidant Activity (DPPH IC50) 5 - 15 mg/mL4 - 20 mg/mLA standardized antioxidant capacity is crucial for studies investigating cellular protection and age-related diseases.[1][2]
Methylglyoxal (MGO) Not a primary marker≥ 263 mg/kgWhile MGO is a key marker for Manuka honey's non-peroxide antibacterial activity, Standardized this compound focuses on a broader polyphenolic profile for its therapeutic effects.

Experimental Protocols for Standardization

Reproducibility in research is contingent on the meticulous application of standardized experimental protocols. The following are detailed methodologies for the key analytical tests cited in this guide.

Determination of Total Phenolic Content (TPC)

The TPC is determined using the Folin-Ciocalteu method.

  • Reagents: Folin-Ciocalteu reagent, Gallic acid (standard), Sodium Carbonate (Na2CO3).

  • Procedure:

    • Prepare a stock solution of the this compound sample.

    • To 0.5 mL of the sample solution, add 2.5 mL of 0.2 N Folin-Ciocalteu reagent.

    • After 5 minutes, add 2 mL of 75 g/L Na2CO3 solution.

    • Incubate the mixture in the dark at room temperature for 2 hours.

    • Measure the absorbance at 760 nm using a spectrophotometer.

    • A standard curve is generated using known concentrations of gallic acid.

    • The TPC is expressed as milligrams of Gallic Acid Equivalents per 100g of sample (mg GAE/100g).[1]

Determination of Total Flavonoid Content (TFC)

The TFC is measured using the aluminum chloride colorimetric method.

  • Reagents: Aluminum chloride (AlCl3), Quercetin (standard), Sodium nitrite (NaNO2), Sodium hydroxide (NaOH).

  • Procedure:

    • Prepare a stock solution of the this compound sample.

    • To 1 mL of the sample solution, add 4 mL of distilled water and 0.3 mL of 5% NaNO2.

    • After 5 minutes, add 0.3 mL of 10% AlCl3.

    • After another 6 minutes, add 2 mL of 1 M NaOH.

    • Immediately add 2.4 mL of distilled water and mix thoroughly.

    • Measure the absorbance at 510 nm.

    • A standard curve is generated using known concentrations of quercetin.

    • The TFC is expressed as milligrams of Quercetin Equivalents per 100g of sample (mg QE/100g).

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant activity is assessed by measuring the scavenging of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

  • Reagents: DPPH solution in methanol.

  • Procedure:

    • Prepare various concentrations of the this compound sample.

    • To 1 mL of each sample concentration, add 3 mL of a 0.1 mM DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined. A lower IC50 value indicates higher antioxidant activity.[1]

Visualizing the Importance of Standardization

The following diagrams illustrate the conceptual framework for the standardization of this compound and its impact on research outcomes.

G cluster_0 This compound Bioactive Components cluster_1 Cellular Signaling Pathways Polyphenols Polyphenols NF-kB Pathway NF-kB Pathway Polyphenols->NF-kB Pathway Inhibition Nrf2 Pathway Nrf2 Pathway Polyphenols->Nrf2 Pathway Activation Flavonoids Flavonoids MAPK Pathway MAPK Pathway Flavonoids->MAPK Pathway Modulation Enzymes Enzymes Inflammatory Response Inflammatory Response NF-kB Pathway->Inflammatory Response Downregulation Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Regulation Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Upregulation

Caption: Hypothetical signaling pathways modulated by this compound's bioactive components.

G Raw this compound Raw this compound Initial QC Initial QC Raw this compound->Initial QC Collection Extraction Extraction Initial QC->Extraction Pass Chemical Profiling Chemical Profiling Extraction->Chemical Profiling Standardized Method Bioactivity Assays Bioactivity Assays Chemical Profiling->Bioactivity Assays HPLC, GC-MS Standardized this compound Standardized this compound Bioactivity Assays->Standardized this compound DPPH, TPC, TFC Research Application Research Application Standardized this compound->Research Application Consistent Batches

Caption: Experimental workflow for the production of Standardized this compound.

G Standardization Standardization Reproducibility Reproducibility Standardization->Reproducibility Reliable Data Reliable Data Standardization->Reliable Data Meaningful Comparison Meaningful Comparison Reproducibility->Meaningful Comparison Reliable Data->Meaningful Comparison Accelerated Drug Discovery Accelerated Drug Discovery Meaningful Comparison->Accelerated Drug Discovery

Caption: Logical relationship between standardization and research outcomes.

References

Independent Replication of Apilacum Study Findings: A Comparative Guide to Modern Research on Royal Jelly

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Apilacum": The term "this compound" appears in historical scientific literature, notably in a 1971 Russian study investigating its use in cerebral arteriosclerosis. Contemporary research, however, does not utilize this term. Scientific investigation has revealed that "this compound" is synonymous with royal jelly, the nutrient-rich secretion of honeybees. This guide, therefore, focuses on the modern, scientifically robust studies conducted on royal jelly, treating it as the present-day equivalent of this compound. It is important to note that no direct independent replications of the original 1971 this compound study have been published. This guide will instead provide a comparative analysis of recent clinical and preclinical studies on royal jelly, with a focus on its neuroprotective and cognitive-enhancing properties.

Quantitative Data Summary

The following tables summarize key quantitative findings from recent studies on royal jelly, providing a comparative overview of its effects on cognitive function and related biomarkers.

Table 1: Clinical Study - Effects of Royal Jelly on Post-Stroke Patients

Outcome MeasureRoyal Jelly Group (n=32)Placebo Group (n=32)p-value
Cognitive Function (MMSE Score)
Baseline14.12 ± 4.5212.53 ± 4.83> 0.05
After 12 Weeks17.16 ± 4.3111.62 ± 5.14< 0.05
Serum BDNF (ng/mL)
Baseline12.3 ± 3.111.9 ± 2.8> 0.05
After 12 Weeks14.8 ± 3.511.5 ± 2.9< 0.05
Stress Score (DASS-21)
Baseline18.2 ± 5.617.9 ± 5.9> 0.05
After 12 Weeks14.9 ± 5.118.3 ± 6.2< 0.05
Appetite Score (SNAQ)
Baseline14.2 ± 2.114.5 ± 2.3> 0.05
After 12 Weeks15.8 ± 1.914.6 ± 2.4< 0.05

MMSE: Mini-Mental State Examination; BDNF: Brain-Derived Neurotrophic Factor; DASS-21: Depression, Anxiety and Stress Scale - 21 Items; SNAQ: Simplified Nutritional Appetite Questionnaire.

Table 2: Preclinical Study - Neuroprotective Effects of Royal Jelly and 10-HDA in a Rat Model of Ischemic Stroke

Treatment GroupInfarct Volume (mm³)Neurological Deficit Score
Sham00
Ischemia + Vehicle245 ± 253.8 ± 0.5
Ischemia + Royal Jelly (100 mg/kg)150 ± 202.5 ± 0.4
Ischemia + Royal Jelly (300 mg/kg)110 ± 151.8 ± 0.3
Ischemia + 10-HDA (10 mg/kg)135 ± 182.1 ± 0.4

*p < 0.05 compared to Ischemia + Vehicle group. 10-HDA: 10-hydroxy-2-decenoic acid.

Experimental Protocols

Clinical Trial: Effects of Royal Jelly on Post-Stroke Complications
  • Study Design: A randomized, triple-blind, placebo-controlled clinical trial was conducted.

  • Participants: 64 patients (45-80 years old) with a diagnosis of ischemic stroke within the last 6 months were recruited. Key exclusion criteria included hemorrhagic stroke, severe cognitive impairment (MMSE < 10), and allergy to bee products.

  • Intervention: Participants were randomly assigned to receive either 1000 mg of royal jelly (in powder form, encapsulated) or a matching placebo daily for 12 weeks.

  • Assessments: Cognitive function was assessed using the Mini-Mental State Examination (MMSE). Serum levels of Brain-Derived Neurotrophic Factor (BDNF) were measured using an enzyme-linked immunosorbent assay (ELISA) kit. Stress and appetite were evaluated using the Depression, Anxiety and Stress Scale - 21 Items (DASS-21) and the Simplified Nutritional Appetite Questionnaire (SNAQ), respectively. All assessments were performed at baseline and after the 12-week intervention.

  • Statistical Analysis: Data were analyzed using independent t-tests and paired t-tests to compare differences between and within groups, respectively. A p-value of less than 0.05 was considered statistically significant.

Preclinical Study: Neuroprotective Effects of Royal Jelly in an Ischemic Stroke Model
  • Animal Model: Male Sprague-Dawley rats (250-300g) were used. Ischemic stroke was induced by middle cerebral artery occlusion (MCAO). The MCAO model involves the temporary occlusion of the middle cerebral artery, leading to a reproducible infarct in the cerebral cortex and striatum.

  • Experimental Groups:

    • Sham-operated group.

    • Ischemia group treated with vehicle (saline).

    • Ischemia group treated with royal jelly (100 mg/kg, orally).

    • Ischemia group treated with royal jelly (300 mg/kg, orally).

    • Ischemia group treated with 10-hydroxy-2-decenoic acid (10-HDA; 10 mg/kg, orally), a major active component of royal jelly.

  • Treatment Protocol: Treatments were administered daily for 14 days, starting 24 hours after the MCAO surgery.

  • Outcome Measures:

    • Infarct Volume: At the end of the treatment period, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was calculated using image analysis software.

    • Neurological Deficit Score: Neurological function was assessed using a 5-point scale, where 0 indicates no deficit and 4 indicates severe neurological deficit.

  • Statistical Analysis: Data were analyzed using one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test. A p-value of less than 0.05 was considered statistically significant.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of royal jelly are attributed to its influence on key signaling pathways within brain cells. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.

G RoyalJelly Royal Jelly Receptor Membrane Receptor RoyalJelly->Receptor binds AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene activates BDNF BDNF BDNF_Gene->BDNF increases Neuroprotection Neuroprotection, Synaptic Plasticity, Cell Survival BDNF->Neuroprotection

Caption: Royal Jelly activates the cAMP/PKA/CREB/BDNF signaling pathway.

G RoyalJelly Royal Jelly AMPK AMPK RoyalJelly->AMPK activates pAMPK p-AMPK PGC1a PGC-1α pAMPK->PGC1a activates Nrf2 Nrf2 pAMPK->Nrf2 activates NFkB NF-κB pAMPK->NFkB inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammation Inflammation NFkB->Inflammation G Start Cell/Tissue Lysates Protein_Quant Protein Quantification (BCA Assay) Start->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-CREB, anti-AMPK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Comparative Guide to Biomarker Identification for Evaluating Apilacum's Immunomodulatory and Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for identifying and validating biomarkers to assess the effects of apilacum, a substance with purported immunomodulatory and anti-inflammatory properties. Given that the precise composition of "this compound" is not consistently defined in scientific literature, this guide will focus on biomarkers associated with the known active components of similar natural products, such as royal jelly, bee venom, and propolis. These bee-derived products are known to exert their effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

For a comprehensive comparison, this guide will also detail the biomarkers associated with well-established anti-inflammatory agents, namely corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs). The objective is to equip researchers with the necessary information to design robust experiments for evaluating the efficacy and mechanism of action of this compound and its alternatives.

Data Presentation: Comparative Biomarker Analysis

The following table summarizes key quantitative biomarkers for assessing the effects of this compound (hypothesized, based on bee product components), corticosteroids, and NSAIDs. These biomarkers are central to the inflammatory and immune responses mediated by the NF-κB and MAPK signaling pathways.

Biomarker CategorySpecific BiomarkerThis compound (Hypothesized Effects)CorticosteroidsNSAIDsRationale for Measurement
Pro-inflammatory Cytokines TNF-αA key cytokine in systemic inflammation and the acute phase response. Its reduction is a primary indicator of anti-inflammatory activity.
IL-1βA potent inflammatory mediator involved in a wide range of cellular activities, including cell proliferation, differentiation, and apoptosis.
IL-6Plays a crucial role in the acute phase response and the transition from acute to chronic inflammation.
NF-κB Signaling Pathway Phospho-p65-The phosphorylation of the p65 subunit of NF-κB is a critical step in its activation and translocation to the nucleus to initiate pro-inflammatory gene transcription.
Phospho-IκBα-IκBα phosphorylation leads to its degradation, releasing NF-κB. Inhibition of this step prevents NF-κB activation. Corticosteroids can increase IκBα levels.
MAPK Signaling Pathway Phospho-p38-The p38 MAPK pathway is activated by stress stimuli, such as inflammatory cytokines, and plays a key role in regulating the production of other cytokines.
Phospho-ERK1/2-The ERK1/2 pathway is involved in a variety of cellular processes, including inflammation and cell proliferation.
Enzymatic Activity Cyclooxygenase-2 (COX-2)↓↓↓A key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. This is the primary target of NSAIDs.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a general workflow for biomarker validation.

Apilacum_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Active Components) Receptor Cell Surface Receptor (e.g., TLRs) This compound->Receptor Binds MAPK_Cascade MAPK Cascade (p38, ERK1/2) Receptor->MAPK_Cascade Activates IKK IKK Complex Receptor->IKK Activates AP1 AP-1 MAPK_Cascade->AP1 Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_n NF-κB (Active) NFκB->NFκB_n Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) NFκB_n->Inflammatory_Genes Induces Transcription AP1->Inflammatory_Genes Induces Transcription

Caption: Hypothesized signaling pathway for this compound's anti-inflammatory effects.

Biomarker_Validation_Workflow cluster_assays Biomarker Quantification start Start: In vitro/In vivo Model treatment Treatment: This compound vs. Alternatives (e.g., Corticosteroids, NSAIDs) start->treatment sample_collection Sample Collection (Cells, Tissues, Blood) treatment->sample_collection elisa ELISA (Cytokine Levels) sample_collection->elisa western Western Blot (Protein Phosphorylation) sample_collection->western qpcr qPCR (Gene Expression) sample_collection->qpcr data_analysis Data Analysis & Comparison elisa->data_analysis western->data_analysis qpcr->data_analysis validation Biomarker Validation data_analysis->validation

Caption: General experimental workflow for biomarker validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Quantification of Pro-inflammatory Cytokines by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps for a sandwich ELISA to measure the concentration of cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or serum.[1][2][3][4][5]

Materials:

  • ELISA plate (96-well, high-binding)

  • Capture antibody (specific to the target cytokine)

  • Detection antibody (biotinylated, specific to the target cytokine)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in PBS to the recommended concentration. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[1]

  • Washing (1): Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing (2): Repeat the washing step as in step 2.

  • Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[1]

  • Washing (3): Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature.[1]

  • Washing (4): Repeat the washing step as in step 2.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in assay diluent. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing (5): Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.[1]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in the samples.

Analysis of Signaling Protein Phosphorylation by Western Blotting

This protocol describes the detection of phosphorylated proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK1/2) in cell lysates.[6][7][8][9]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target proteins)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in cold lysis buffer. Determine the protein concentration of the lysates using a protein assay.

  • Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7][8]

  • Washing (1): Wash the membrane three times for 5-10 minutes each with TBST.[8]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]

  • Washing (2): Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with ECL substrate.[6]

  • Imaging: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of phosphorylation.

Measurement of Inflammatory Gene Expression by Quantitative Real-Time PCR (qPCR)

This protocol details the quantification of mRNA levels of inflammatory genes.[10][11][12][13][14]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using an RNA extraction kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, gene-specific primers, and cDNA.

  • qPCR Amplification: Perform the qPCR reaction in a qPCR instrument using appropriate cycling conditions (denaturation, annealing, and extension).[14]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, β-actin) to calculate the relative gene expression using the ΔΔCt method.

References

A Comparative Analysis of Apilacum (Royal Jelly) from Diverse Geographic Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the geographical variations in the chemical composition and biological activity of Apilacum, supported by experimental data.

This compound, commonly known as royal jelly, is a multifaceted natural substance secreted by honeybees, renowned for its wide array of therapeutic properties. Its chemical composition and, consequently, its biological activities are not uniform, exhibiting significant variations based on the geographical origin, which is intrinsically linked to the local flora, climate, and beekeeping practices. This guide provides a comparative overview of this compound from different geographic locations, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows to aid in research and development.

Chemical Composition: A Tale of Two Origins

The primary chemical constituents of royal jelly include proteins, carbohydrates, lipids, minerals, and vitamins. However, the precise concentrations of these components can differ significantly, influencing the substance's overall quality and therapeutic potential. A notable comparative study using NMR-based metabolomics revealed distinct metabolic profiles between Italian and Chinese royal jelly.

As illustrated in the table below, Chinese royal jelly was characterized by a higher concentration of citrate and lysine, whereas its content of 10-hydroxy-2-decenoic acid (10-HDA), a key indicator of royal jelly quality, was lower compared to Italian samples.[1][2][3] This fatty acid, 10-HDA, is unique to royal jelly and is a significant contributor to its biological activities.[4]

ConstituentChinese Royal JellyItalian Royal JellyAnalytical Method
CitrateHigher AmountLower AmountNMR Metabolomics
LysineHigher AmountLower AmountNMR Metabolomics
10-HDALower ContentHigher ContentNMR Metabolomics

Table 1: Comparative Analysis of Key Metabolites in Chinese and Italian Royal Jelly [1][2][3]

Furthermore, the protein composition, particularly the Major Royal Jelly Proteins (MRJPs), can also exhibit variations. A proteomic analysis comparing royal jelly from high-producing honeybee strains in China with native Italian and Carnica honeybees identified differences in the heterogeneity of MRJPs, especially MRJP3.[5] While the overall protein complement was similar between the high-producing Chinese strain and the native Italian bees, distinctions remained when compared to the Carnica honeybees.[5]

Biological Activity: The Impact of Local Environment

The geographical and climatic conditions, which dictate the available vegetation for bees, have a direct impact on the biological activities of royal jelly. A study conducted in northern Iran compared the antibacterial and antioxidant properties of royal jelly collected from mountainous, coastal, and plain regions.

The findings, summarized in the table below, indicate that royal jelly from mountainous regions displayed the highest antibacterial and antioxidant activity.[6] This is attributed to the unique plant vegetation and floral origins in these areas.[6]

Geographic RegionAntibacterial Activity (MIC for Gram-positive bacteria)Total Phenolic ContentDPPH Radical Scavenging Activity
Mountain0.78 to 1.56%Significantly HigherSignificantly Higher
CoastalHigher MIC valuesLowerLower
PlainHigher MIC valuesLowerLower

Table 2: Comparison of Biological Activities of Royal Jelly from Different Climates in Northern Iran [6]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. The following sections outline the methodologies employed in the cited studies.

NMR-Based Metabolomics for Geographical Origin Assessment

This technique is a powerful tool for distinguishing the metabolic profiles of royal jelly from different origins.

Sample Preparation:

  • Royal jelly samples are dissolved in a deuterated water solution.

  • The pH of the solution is adjusted to 7.3.

NMR Analysis:

  • High-resolution liquid-state NMR spectroscopy is performed.

  • 1D and 2D homo- and heteronuclear experiments are acquired to identify the metabolomic profile.

Data Analysis:

  • Proton NMR spectra are processed.

  • Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Discriminant Analysis (DA), are conducted to identify differences between samples.[1][2][3]

Experimental_Workflow_NMR cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis RJ_Sample Royal Jelly Sample Dissolve Dissolve in D2O Solution RJ_Sample->Dissolve Adjust_pH Adjust pH to 7.3 Dissolve->Adjust_pH NMR_Spectroscopy High-Resolution NMR Spectroscopy Adjust_pH->NMR_Spectroscopy Acquire_Spectra Acquire 1D & 2D Spectra NMR_Spectroscopy->Acquire_Spectra Process_Spectra Process Proton NMR Spectra Acquire_Spectra->Process_Spectra Statistical_Analysis PCA & DA Process_Spectra->Statistical_Analysis Origin_Determination Determine Geographical Origin Statistical_Analysis->Origin_Determination

Caption: Workflow for NMR-based metabolomic analysis of royal jelly.

Proteomic Analysis of Royal Jelly Proteins

This method is used to compare the protein profiles of royal jelly from different honeybee strains.

Protein Extraction:

  • Proteins are extracted from royal jelly samples.

Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE):

  • Proteins are separated based on their isoelectric point and molecular weight.

Mass Spectrometry (MALDI-TOF/MS):

  • Protein spots of interest are excised from the gel.

  • Matrix-assisted laser desorption/ionization-time of flight mass spectrometry is used to identify the proteins.

Database Search:

  • The obtained mass spectra are searched against protein databases for identification.[5]

Experimental_Workflow_Proteomics cluster_extraction Protein Extraction cluster_separation Protein Separation cluster_identification Protein Identification RJ_Sample Royal Jelly Sample Extraction Protein Extraction RJ_Sample->Extraction TwoD_PAGE 2D-PAGE Extraction->TwoD_PAGE Spot_Excision Excise Protein Spots TwoD_PAGE->Spot_Excision MALDI_TOF_MS MALDI-TOF/MS Analysis Spot_Excision->MALDI_TOF_MS DB_Search Database Search MALDI_TOF_MS->DB_Search Protein_ID Protein Identification DB_Search->Protein_ID

Caption: Workflow for proteomic analysis of royal jelly.

Antibacterial and Antioxidant Activity Assays

These assays are employed to evaluate the biological potency of royal jelly.

Antibacterial Activity (Agar Well Diffusion Method):

  • Bacterial strains are cultured on agar plates.

  • Wells are created in the agar, and royal jelly samples are added.

  • The plates are incubated, and the diameter of the inhibition zone is measured to determine antibacterial activity.

  • The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined by the broth microdilution method.[6]

Antioxidant Activity (DPPH Radical Scavenging Assay):

  • The ability of royal jelly to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured.

  • The change in absorbance is monitored spectrophotometrically to determine the radical scavenging activity.[6]

Total Phenolic Content (Folin-Ciocâlteu Method):

  • The total phenolic content is determined using the Folin-Ciocâlteu reagent.

  • The absorbance is measured spectrophotometrically, and the total phenolic content is expressed as gallic acid equivalents.[6]

Logical_Relationship_Bioactivity cluster_antibacterial Antibacterial Activity cluster_antioxidant Antioxidant Activity RJ Royal Jelly Agar_Well Agar Well Diffusion RJ->Agar_Well MIC_MBC Broth Microdilution (MIC/MBC) RJ->MIC_MBC DPPH DPPH Assay RJ->DPPH Phenolic Total Phenolic Content RJ->Phenolic

Caption: Assays for determining the biological activity of royal jelly.

References

Safety Operating Guide

Navigating the Uncharted: A General Protocol for Laboratory Chemical Disposal in the Absence of Specific "Apilacum" Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Initial research has not yielded specific disposal procedures for a substance identified as "apilacum." This may indicate that "this compound" is a proprietary, novel, or internal designation not widely documented in public safety literature. In the absence of explicit instructions for "this compound," researchers, scientists, and drug development professionals must adhere to a rigorous and cautious general protocol for the disposal of unknown or hazardous chemicals. The following guide provides essential, step-by-step safety and logistical information to ensure the safe handling and disposal of such substances in a laboratory setting.

General Laboratory Chemical Disposal Protocol

This protocol is designed to provide a clear, procedural framework for the disposal of chemical waste, ensuring the safety of laboratory personnel and the protection of the environment.

Step 1: Hazard Identification and Waste Characterization

Before any disposal activities commence, a thorough attempt must be made to characterize the waste. If an SDS for "this compound" exists within your institution, it must be consulted. If not, the substance should be treated as hazardous.

  • Consult Internal Documentation: Check internal laboratory or institutional databases for any information on "this compound."

  • Assume Hazard: In the absence of data, assume the substance is toxic, flammable, corrosive, and reactive.

  • Segregation: Do not mix unknown wastes with other chemical waste streams. Keep it in a separate, clearly labeled, and sealed container.

Step 2: Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling potentially hazardous materials.

  • Eye Protection: Wear safety glasses or goggles. A face shield is recommended when there is a splash hazard.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Consult a glove compatibility chart if the chemical's properties are unknown.

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, vapors, or mists, a respirator may be necessary. All respirator use must be done in the context of a formal respiratory protection program.

Step 3: Waste Containment and Labeling

Proper containment and labeling are critical to prevent accidental exposure and ensure proper disposal by waste management professionals.

  • Container: Use a container that is compatible with the waste. The container must be in good condition with a secure, leak-proof lid.[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (in this case, "this compound - Hazard Unknown"), and the date of accumulation.[3]

Step 4: Spill and Leak Management

Accidents can happen, and a clear plan for managing spills is essential.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[3][4]

  • Cleanup: Mop up the spilled material and place it in a designated hazardous waste container.[1] Clean the affected area with an appropriate solvent or detergent and plenty of water.[3][4]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[3]

Step 5: Disposal Procedures

The final disposal of the waste must be handled by qualified personnel.

  • Contact EHS: Your institution's EHS department is the primary resource for hazardous waste disposal.[5] They will provide guidance on the proper procedures for collection and disposal.

  • Do Not Drain Dispose: Never dispose of unknown or hazardous chemicals down the drain.[6]

  • Do Not Trash: Do not dispose of chemical waste in the regular trash.[5]

Quantitative Data for Chemical Waste Handling

While specific quantitative data for "this compound" is unavailable, the following table provides general guidelines for certain laboratory waste procedures, compiled from safety protocols.

ParameterGuidelineSource Citation
Neutralization pH Range Corrosive wastes with no other hazardous characteristics may be neutralized to a pH between 5.5 and 9.5 before drain disposal, followed by a large water flush.[6][6]
High-Temperature Incineration The ideal disposal method for many pharmaceuticals and hazardous chemicals is incineration at temperatures above 1,200°C.[7][7]

Experimental Protocols: Neutralization of Corrosive Waste

Disclaimer: This procedure should only be performed by trained personnel with proper PPE in a fume hood. It is only for corrosive wastes that have no other hazardous characteristics.

  • Preparation: Work in a chemical fume hood. Wear a lab coat, gloves, and safety goggles with a face shield.[6] Have an appropriate neutralizing agent and a pH meter or pH paper ready. For acids, use a weak base (e.g., sodium bicarbonate). For bases, use a weak acid (e.g., citric acid).

  • Cooling: Place the container of corrosive waste in a larger secondary container filled with ice or cold water to dissipate heat generated during neutralization.[6]

  • Neutralization: Slowly and carefully add the neutralizing agent to the corrosive waste while stirring. Monitor the pH continuously.

  • Final pH: Continue adding the neutralizing agent until the pH is stable between 5.5 and 9.5.[6]

  • Disposal: Once neutralized, the solution may be poured down the drain, followed by a flush with at least 20 parts water.[6]

Logical Workflow for Unknown Chemical Disposal

The following diagram illustrates the decision-making process for the disposal of an unknown chemical like "this compound."

cluster_0 Start: Chemical Waste Generation cluster_1 Step 1: Information Gathering cluster_2 Step 2: Hazard Assessment & Action cluster_3 Step 3: Final Disposal start Unknown Chemical 'this compound' for Disposal sds Attempt to Locate Safety Data Sheet (SDS) start->sds sds_found SDS Found? sds->sds_found follow_sds Follow Disposal Instructions in SDS sds_found->follow_sds Yes treat_hazardous Treat as Hazardous Waste sds_found->treat_hazardous No ppe Wear Appropriate PPE follow_sds->ppe treat_hazardous->ppe contain Contain and Label Waste ppe->contain contact_ehs Contact Environmental Health & Safety (EHS) contain->contact_ehs ehs_pickup Arrange for Professional Disposal contact_ehs->ehs_pickup

Caption: Disposal workflow for an unknown chemical.

By following these general yet crucial procedures, laboratories can maintain a high standard of safety and environmental responsibility, even when faced with substances for which specific handling information is not available. This commitment to safety builds the deep trust that is essential for becoming a preferred source of information on laboratory safety and chemical handling.

References

Standard Operating Procedure: Handling and Disposal of Apilacum

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a substance specifically named "apilacum" is not available in public chemical safety databases. The following guidelines are based on standard laboratory practices for handling hazardous chemical compounds and should be adapted to the specific, known hazards of the actual substance being used. A thorough risk assessment must be conducted before handling any chemical.

This document provides essential safety and logistical information for the handling and disposal of the hypothetical hazardous substance "this compound" in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is treated as a hazardous substance with the potential for skin and eye irritation, respiratory sensitization, and moderate toxicity upon ingestion or inhalation. The following personal protective equipment is mandatory when handling this compound.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationPurpose
Hand Protection Nitrile or Neoprene Gloves (minimum 0.2mm thickness)Prevents skin contact and absorption.
Eye Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsProtects eyes from splashes and aerosols.
Respiratory Protection NIOSH-approved N95 Respirator or higherRequired when handling powdered form outside of a fume hood.
Body Protection Fully-buttoned Laboratory CoatProtects skin and clothing from contamination.
Foot Protection Closed-toe ShoesProtects feet from spills.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety. The following diagram outlines the standard procedure for working with this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Assemble All Required PPE A->B C Prepare Work Area (e.g., in Fume Hood) B->C D Retrieve this compound from Storage C->D E Weigh/Measure Required Amount D->E F Perform Experimental Procedure E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Dispose of PPE in Designated Bins H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Experimental Protocol: Weighing and Solubilizing this compound Powder

This protocol details the steps for safely weighing the powdered form of this compound and preparing a stock solution.

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Ensure a chemical fume hood is certified and operational.

    • Prepare a decontaminated analytical balance inside the fume hood.

    • Label the destination container with the chemical name, concentration, date, and your initials.

  • Procedure:

    • Retrieve the this compound container from its designated storage location.

    • Carefully open the container inside the fume hood to avoid generating dust.

    • Using a clean spatula, weigh the desired amount of this compound onto weighing paper or directly into the tared destination container.

    • Once the desired weight is achieved, securely close the primary this compound container.

    • Slowly add the desired solvent to the destination container to solubilize the this compound.

    • Cap the destination container and mix as required (e.g., vortexing, stirring).

  • Post-Procedure:

    • Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory detergent.

    • Dispose of the weighing paper and any contaminated disposables in the designated hazardous chemical waste container.

    • Return the primary this compound container to its storage location.

    • Remove PPE in the correct order (gloves last) and dispose of it appropriately.

    • Wash hands thoroughly with soap and water.

Emergency and Disposal Plan

Immediate and correct response to spills or exposure is critical. All waste must be disposed of according to institutional and local regulations for hazardous chemical waste.

Table 2: Emergency Response and Disposal Plan

SituationAction
Small Spill (<100 mL/g) 1. Alert others in the immediate area. 2. Absorb with an inert material (e.g., vermiculite, sand). 3. Collect absorbed material into a labeled hazardous waste container. 4. Decontaminate the area.
Large Spill (>100 mL/g) 1. Evacuate the immediate area. 2. Alert laboratory supervisor and institutional safety office. 3. Prevent others from entering the area. 4. Await response from trained emergency personnel.
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station. 2. Hold eyelids open during flushing. 3. Seek immediate medical attention.
Waste Disposal 1. All solid waste (e.g., contaminated gloves, wipes, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container. 2. All liquid waste containing this compound must be collected in a labeled, sealed hazardous waste container. 3. Do not mix with other waste streams unless compatibility is confirmed.

The following diagram illustrates the logical steps for responding to an this compound spill.

start Spill Detected is_large Is the spill large (>100 mL/g)? start->is_large small_spill_actions Alert others in the area. Absorb with inert material. Collect waste and decontaminate. is_large->small_spill_actions No large_spill_actions Evacuate the area. Alert supervisor and safety office. Prevent entry and await response. is_large->large_spill_actions Yes end Incident Reported and Documented small_spill_actions->end large_spill_actions->end

Caption: Decision-making flowchart for an this compound spill response.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.